molecular formula C12H8Cl6O B13788095 Endrin-ketone

Endrin-ketone

Cat. No.: B13788095
M. Wt: 380.9 g/mol
InChI Key: IZHZFAQWVKBTSL-RAMUUPHFSA-N
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Description

Endrin-ketone is a useful research compound. Its molecular formula is C12H8Cl6O and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl6O

Molecular Weight

380.9 g/mol

IUPAC Name

(1R,3S,4S,5S,7R,9R,10S,11R,12R)-1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one

InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2/t2-,3+,4+,5-,6+,8+,9-,10+,11-/m0/s1

InChI Key

IZHZFAQWVKBTSL-RAMUUPHFSA-N

Isomeric SMILES

C1[C@H]2[C@H]3[C@H]4[C@@H]1C(=O)[C@@H]2[C@]5([C@@]3(C([C@@]4([C@@H]5Cl)Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Endrin-Ketone: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin-ketone, a pentacyclic chlorinated hydrocarbon, is a significant transformation product of the now-banned organochlorine pesticide, endrin (B86629).[1] Its persistence in the environment and potent neurotoxicity continue to make it a compound of high interest in the fields of environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological mechanism of action.

Chemical Structure and Identification

This compound, also known as δ-ketoendrin, is a structural isomer of endrin. The chemical transformation from endrin to this compound involves the rearrangement of the epoxide ring to a ketone group, a process that can be induced by exposure to ultraviolet (UV) radiation or high temperatures.[2]

Chemical Identifiers:

  • IUPAC Name: (1R,2R,3R,6S,7S,8S,11R)-1,7,9,10,11,12-hexachloropentacyclo[6.4.0.0²,¹².0³,⁷.0⁶,¹⁰]dodecan-8-one

  • CAS Number: 53494-70-5[3]

  • Molecular Formula: C₁₂H₈Cl₆O[3]

  • Synonyms: δ-Ketoendrin, delta-Ketoendrin, SD 2614[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for predicting its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data.

PropertyValueReference(s)
Molecular Weight 380.91 g/mol [4][5]
Physical State Crystalline solid[5]
Melting Point 285 °C[6]
Boiling Point 764.86 K (Predicted)[7]
Water Solubility Data not available (Endrin: 0.23 mg/L)[2][4]
Vapor Pressure Data not available (Endrin: 2.6 x 10⁻⁵ Pa)[2][4]
Log Octanol-Water Partition Coefficient (Log K_ow) 4.99 (Calculated)[5][8]
Soil Organic Carbon-Water (B12546825) Partition Coefficient (K_oc) 5,500 - 90,000 (Estimated)[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[10] For a pure substance, this range is typically narrow.

Water Solubility (OECD 105 - Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L. Given the expected low solubility of this compound, a preliminary test is recommended to determine the appropriate sample amount and equilibration time.[11][12]

Methodology:

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid this compound from the aqueous solution.[13]

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).[13]

  • Calculation: The water solubility is expressed as the mass of the substance dissolved in a given volume of water (e.g., in mg/L).

Vapor Pressure (OECD 104)

The OECD Guideline for the Testing of Chemicals, Test No. 104, describes several methods for vapor pressure determination. For a compound with expected low volatility like this compound, the gas saturation method or the effusion method would be appropriate.[5][14][15][16]

Methodology (Gas Saturation Method):

  • Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of a known mass of this compound, maintained at a constant temperature.[15]

  • Trapping: The gas stream, now saturated with this compound vapor, is passed through a trapping system (e.g., a sorbent tube) to collect the vaporized substance.

  • Quantification: The amount of this compound trapped is quantified using a sensitive analytical technique like GC-MS.

  • Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas.

Octanol-Water Partition Coefficient (Log K_ow) (OECD 107 - Shake Flask Method)

This protocol follows the OECD Guideline for the Testing of Chemicals, Test No. 107, a widely used method for determining the octanol-water partition coefficient.[17]

Methodology:

  • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[18]

  • Partitioning: A known amount of this compound is dissolved in the saturated n-octanol. This solution is then mixed with a known volume of saturated water in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then centrifuged to ensure complete phase separation.[17]

  • Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC-MS).

  • Calculation: The partition coefficient (K_ow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (Log K_ow).

Soil Organic Carbon-Water Partition Coefficient (K_oc) (OECD 121 - HPLC Method)

The soil organic carbon-water partition coefficient can be estimated using the HPLC method as described in OECD Guideline 121. This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known K_oc values of reference compounds.[19][20]

Methodology:

  • HPLC System Setup: A high-performance liquid chromatograph equipped with a reversed-phase column (e.g., C18) and a suitable detector is used. The mobile phase is typically a mixture of methanol (B129727) and water.

  • Calibration: A series of reference substances with known Log K_oc values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log k (retention factor) versus log K_oc is generated.

  • Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Calculation: The retention factor (k) for this compound is calculated from its retention time. The Log K_oc of this compound is then determined from the calibration curve.

Biological Interactions and Signaling Pathways

This compound is a potent neurotoxin that primarily exerts its effects through the antagonism of the gamma-aminobutyric acid (GABA) type A (GABA_A) receptor in the central nervous system.[21][22]

GABA_A Receptor Antagonism

The GABA_A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

This compound acts as a non-competitive antagonist at the GABA_A receptor. It is believed to bind to a site within the chloride ion channel, often referred to as the picrotoxin (B1677862) binding site.[23] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this channel blockade is a reduction in synaptic inhibition, leading to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[4][24]

GABAa_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA_A Receptor GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAa_receptor GABA Binding Site Chloride Channel (Picrotoxin Site) GABA->GABAa_receptor:gaba_site Binds to EndrinKetone This compound EndrinKetone->GABAa_receptor:cl_channel Binds to and Blocks Chloride_ion Cl⁻ GABAa_receptor:cl_channel->Chloride_ion Opens for GABAa_receptor:cl_channel->Chloride_ion Prevents Influx Hyperpolarization Membrane Hyperpolarization Chloride_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA_A Receptor Antagonism by this compound.

Conclusion

This compound remains a chemical of significant concern due to its persistence and high toxicity. This guide has provided a detailed overview of its chemical and physical properties, standardized experimental protocols for their measurement, and a clear depiction of its primary neurotoxic mechanism. While some physicochemical data, particularly experimental values for water solubility and vapor pressure, remain elusive, the information compiled herein serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and biological interactions of this compound is essential for assessing its environmental risks, developing potential remediation strategies, and for its consideration in toxicological studies and the development of novel therapeutics targeting the GABAergic system.

References

An In-depth Technical Guide to the Synthesis and Characterization of Endrin-ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin-ketone, also known as delta-ketoendrin, is a primary transformation product and significant metabolite of Endrin, a formerly used organochlorine pesticide. Due to its persistence and toxicity, the synthesis and characterization of this compound are crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and characterization data for this compound.

Introduction

Endrin is a stereoisomer of dieldrin, belonging to the cyclodiene group of pesticides. Its use has been largely discontinued (B1498344) due to its high toxicity and environmental persistence. Endrin undergoes transformation in the environment, primarily through photochemical and thermal processes, to form this compound and, to a lesser extent, Endrin aldehyde.[1] this compound is a pentacyclic ketone that is notably persistent in soil and sediment, making it a key indicator of historical Endrin contamination.[1] The deliberate synthesis of this compound in a laboratory setting is essential for obtaining pure analytical standards for toxicological research and for the accurate calibration of analytical instrumentation.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the isomerization of its precursor, Endrin. The two main laboratory methods for this conversion are photochemical rearrangement and thermal degradation.

Photochemical Synthesis

The exposure of Endrin to ultraviolet (UV) radiation is a primary driver for its conversion to this compound.[2] This photoisomerization involves an intramolecular rearrangement of the epoxide ring in the Endrin molecule to form the more stable ketone.[3] Laboratory studies have reported yields of up to 80% for this conversion in organic solvents.[2]

Experimental Protocol: Photochemical Synthesis of this compound

  • Materials and Equipment:

    • Endrin standard (analytical grade)

    • Hexane (B92381) or cyclohexane (B81311) (spectroscopic grade)

    • Quartz reaction vessel

    • Photoreactor equipped with a UV lamp (e.g., 253.7 nm or 300 nm)

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

    • Analytical standards of Endrin and this compound for comparison

  • Procedure:

    • Solution Preparation: Prepare a solution of Endrin in hexane or cyclohexane at a known concentration in the quartz reaction vessel.

    • Irradiation: Place the reaction vessel in the photoreactor and irradiate the solution with the UV lamp for a defined period. The reaction can be monitored by taking aliquots at specific time intervals.

    • Reaction Monitoring: Analyze the aliquots using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to monitor the disappearance of the Endrin peak and the appearance of the this compound peak.

    • Work-up and Purification: Once the desired conversion is achieved, concentrate the reaction mixture using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to separate the this compound from any remaining Endrin and byproducts like Endrin aldehyde.

Thermal Synthesis

High temperatures, typically above 200°C, can also induce the isomerization of Endrin to this compound.[2] This method is less commonly used for preparative synthesis due to the potential for further degradation but is a significant consideration in analytical techniques like gas chromatography where high inlet temperatures are used.[4]

Experimental Protocol: Thermal Synthesis of this compound

  • Materials and Equipment:

    • Endrin standard (analytical grade)

    • High-temperature oven or furnace with precise temperature control

    • Inert glass tube or vial

    • Solvent for extraction (e.g., hexane)

    • Analytical instrumentation (GC-MS or GC-ECD)

  • Procedure:

    • Sample Preparation: Place a known amount of solid Endrin in an inert glass tube.

    • Heating: Heat the sample in the oven at a controlled temperature above 200°C (e.g., 230°C) for a specified duration.

    • Extraction: After cooling, extract the resulting solid with a suitable organic solvent like hexane.

    • Analysis: Analyze the extract by GC-MS or GC-ECD to identify and quantify the formation of this compound.

    • Purification: Similar to the photochemical method, the product can be purified using column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and chemical properties, as well as the analytical data for this compound.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₂H₈Cl₆O[2][5]
Molecular Weight 380.91 g/mol [5]
CAS Number 53494-70-5[2]
Synonyms delta-Ketoendrin, δ-Ketoendrin, SD 2614[2][5]
Physical State Solid
Melting Point 285 °C[4]
Spectroscopic and Chromatographic Data
Analytical MethodDataReference
Gas Chromatography-Mass Spectrometry (GC-MS) Characteristic Ions (m/z): Quantifier Ion: 317, Qualifier Ions: 315, 67
Gas Chromatography with Electron Capture Detection (GC-ECD) Used for quantification by comparing retention times with a certified standard.

Note on Spectroscopic Data: The absence of publicly available, detailed NMR and IR spectra necessitates the reliance on mass spectrometry and chromatographic comparison with certified reference standards for unequivocal identification of synthesized this compound. It is reported that the IR spectrum of synthesized this compound is identical to that of delta-keto endrin, though specific absorption bands are not detailed in the available literature.

Visualizing Synthesis and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Synthesis Pathways of this compound

G Synthesis Pathways of this compound Endrin Endrin (C12H8Cl6O) Endrin_Ketone This compound (δ-Ketoendrin) Endrin->Endrin_Ketone Photochemical Isomerization (UV Light, Hexane/Cyclohexane) Yield: up to 80% Endrin->Endrin_Ketone Thermal Rearrangement (>200°C) Endrin_Aldehyde Endrin Aldehyde (Minor Product) Endrin->Endrin_Aldehyde Photochemical/Thermal Side Reaction G Generalized Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Endrin Solution (in Hexane/Cyclohexane) irradiate UV Irradiation (Photochemical Method) start->irradiate heat Heating >200°C (Thermal Method) start->heat concentrate Concentrate (Rotary Evaporator) irradiate->concentrate Reaction Mixture heat->concentrate Reaction Mixture chromatography Column Chromatography (Silica Gel) concentrate->chromatography gcms GC-MS Analysis (Identification) chromatography->gcms gcecd GC-ECD Analysis (Quantification) chromatography->gcecd product Purified this compound gcms->product gcecd->product

References

Endrin-ketone formation from Endrin photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Endrin-Ketone from Endrin (B86629) Photodegradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is a stereoisomer of dieldrin, a cyclodiene insecticide that was extensively used in agriculture until its prohibition in many nations due to its extreme toxicity and environmental persistence.[1] When subjected to ultraviolet (UV) radiation from sunlight or artificial sources, endrin undergoes a photoisomerization reaction.[1] This process primarily produces a pentacyclic ketone isomer, known as this compound, and to a lesser extent, endrin aldehyde.[1] A comprehensive understanding of this transformation is vital for environmental monitoring, toxicological research, and the formulation of remediation strategies for contaminated areas.[1] this compound is itself a toxic compound found in soil, water sediments, and various food products.[1]

This technical guide provides a detailed overview of the photochemical degradation of endrin, with a specific focus on the formation of this compound. It outlines the degradation pathways, presents quantitative data, describes experimental protocols, and includes visual diagrams to illustrate the core processes.

Primary Degradation Pathway: Photodegradation

The principal mechanism for the conversion of endrin to this compound is photodegradation.[2] This process is a critical environmental pathway that diminishes the concentration of the parent compound while generating a persistent and toxic metabolite.[1] The rate of this transformation is notable under intense sunlight, with a half-life of approximately one week.[1][3] Laboratory studies employing UV radiation corroborate this transformation and facilitate detailed mechanistic investigation.[1]

The fundamental aspect of the degradation process is the intramolecular rearrangement of the endrin molecule upon absorbing sufficient light energy.[1] The epoxide ring and the polychlorinated structure of endrin are pivotal to this transformation.[1] The main reaction is an isomerization that converts endrin into the more stable this compound.[1]

G cluster_main Endrin Endrin Endrin_Ketone This compound (Major Product) Endrin->Endrin_Ketone Photoisomerization (UV Light) Endrin_Aldehyde Endrin Aldehyde (Minor Product) Endrin->Endrin_Aldehyde Photoisomerization (UV Light)

Photochemical isomerization of endrin.

Quantitative Data on Photodegradation

The rate of endrin's photochemical conversion is affected by the medium, the intensity of the light source, and the wavelength of the radiation.[1] Several studies have quantified this process, and the key findings are summarized below.

ConditionMediumLight SourceHalf-life (t½)Product Yield (this compound)Reference
Environmental-Intense Summer Sun~7 days~50% conversion[4][5]
LaboratorySolid EndrinUV Radiation20-40 hours-[6]
LaboratoryHexane (B92381)/CyclohexaneUV Radiation-Up to 80%[2]

Experimental Protocols

Laboratory-Scale Photodegradation of Endrin

This protocol outlines a general procedure for inducing the photoisomerization of endrin in a laboratory setting.[1][2]

1. Standard Preparation:

  • Prepare a stock solution of analytical-grade endrin in an organic solvent such as hexane or cyclohexane.[1][2] Commercial endrin preparations are typically 95-98% pure.[1]

2. Sample Application:

  • For solid-phase studies: Apply a thin layer of the endrin solution onto a non-reactive surface, such as a glass plate, and allow the solvent to evaporate completely.[1]

  • For liquid-phase studies: Use the endrin solution directly in a UV-transparent reaction vessel (e.g., quartz).[1][2]

3. Irradiation:

  • Expose the prepared samples to a controlled UV light source.[1] Short-wavelength UV light has been demonstrated to be effective.[1]

  • Alternatively, for studies simulating environmental conditions, samples can be exposed to natural sunlight.[1] The intensity and duration of exposure should be meticulously monitored.[1]

4. Time-course Sampling:

  • Collect samples (or terminate the reaction for individual samples) at predetermined time intervals to analyze the extent of degradation and the formation of products over time.[1]

Analytical Methodology: Gas Chromatography (GC-μECD)

Accurate monitoring of both endrin and this compound necessitates robust analytical methods, such as GC-μECD, combined with effective sample preparation techniques to ensure dependable results for risk assessment and environmental management.[1]

1. Sample Extraction and Cleanup:

  • The sample is first extracted with an appropriate solvent (e.g., hexane/ether).[5]

  • The extract is then passed through a cleanup column (e.g., Florisil) to remove interfering substances.

  • The sample is then concentrated for analysis.

2. Analysis by Gas Chromatography (GC):

  • Concentrate the final extract and reconstitute it in a suitable solvent if necessary.[1]

  • Inject an aliquot of the sample into a Gas Chromatograph equipped with a micro-Electron Capture Detector (GC-μECD), which is highly sensitive to halogenated compounds like endrin and this compound.[1]

  • An analytical system check should be performed by injecting a standard containing only 4,4'-DDT and endrin.[1] Degradation of endrin to this compound or endrin aldehyde should not exceed 15%.[1]

3. Quantification and Confirmation:

  • Identify and quantify the analytes by comparing their retention times and peak areas to those of certified analytical standards of endrin and this compound.[1]

  • For confirmation of identity, a second GC column with a different stationary phase or a Gas Chromatograph-Mass Spectrometer (GC/MS) can be utilized.[1]

G cluster_workflow Sample_Collection Sample Collection (e.g., Water, Soil) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Analysis GC-μECD Analysis Concentration->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

General workflow for analysis of endrin and its metabolites.

Other Degradation Pathways

While photodegradation is the primary route, other mechanisms can also lead to the formation of this compound.

  • Thermal Degradation: High temperatures can also induce the isomerization of endrin to this compound.[2] Endrin is known to decompose at temperatures above 200°C, and exposure to temperatures around 230°C can result in the formation of this compound and endrin aldehyde.[2][7]

  • Microbial Degradation: The degradation of endrin can also be facilitated by microorganisms.[5] Biodegradation is supported by fungi and bacteria, and the major transformation product is δ-ketoendrin.[5] This process typically occurs under anaerobic conditions.[5]

Conclusion

The photochemical degradation of endrin to this compound is a significant environmental process that transforms a potent insecticide into a persistent and toxic metabolite.[1] The primary driver for this conversion is exposure to UV radiation, which induces an intramolecular rearrangement of the endrin molecule.[1] While thermal and microbial degradation can also contribute to this transformation, photodegradation is the most prominent pathway. Accurate monitoring of both endrin and this compound is crucial and relies on robust analytical methods like GC-μECD, coupled with effective sample preparation techniques.[1] Further research can be directed towards understanding the influence of various environmental matrices on the kinetics and product distribution of this photochemical reaction.[1]

References

The Toxicokinetics and Metabolism of Endrin-Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629), a potent cyclodiene organochlorine pesticide, has been the subject of extensive toxicological research due to its high toxicity and persistence in the environment. A key aspect of its toxicology is its biotransformation to various metabolites, among which Endrin-ketone (also known as 12-ketoendrin (B1218623) or delta-ketoendrin) is of significant interest. This technical guide provides an in-depth overview of the toxicokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways. In some species, particularly rats, the formation of this compound represents a bioactivation process, resulting in a metabolite that is even more acutely toxic than the parent compound.[1] Understanding the dynamics of this biotransformation is crucial for assessing the overall risk posed by endrin exposure and for the development of potential therapeutic interventions.

Toxicokinetics of this compound

Direct toxicokinetic studies on this compound are scarce; however, valuable insights can be gleaned from metabolism studies of the parent compound, endrin. The data presented here are primarily derived from studies conducted on rats, a species in which the formation of 12-ketoendrin is a prominent metabolic step.[1][2]

Absorption and Distribution

While specific data on the absorption of this compound is not available, it is presumed to be readily absorbed following oral exposure, similar to its parent compound, endrin. Following the administration of lethal doses of endrin to rats, this compound has been detected in various tissues, with a notable concentration in the brain at the time of death.[1] This suggests that this compound can cross the blood-brain barrier.

Table 1: Brain Concentrations of Endrin and 12-Ketoendrin in Rats at Death [1]

Compound AdministeredDose (mg/kg)Brain Concentration of Endrin (µg/g)Brain Concentration of 12-Ketoendrin (µg/g)
Endrin60PresentHigher than Endrin
syn-12-Hydroxyendrin16Not detectedPresent
12-Ketoendrin16Not applicablePresent
Metabolism

The metabolism of endrin to this compound is a multi-step process that exhibits significant sex-dependent differences in rats.[2] The primary pathway involves the hydroxylation of endrin to syn- and anti-12-hydroxyendrin, with the syn-isomer being a key intermediate in the formation of 12-ketoendrin.[1][2] This subsequent oxidation is catalyzed by microsomal mono-oxygenases.[1]

Table 2: Acute Oral Toxicity of Endrin and its Metabolites in Rats [1]

CompoundSexLD50 (mg/kg)
EndrinMale~5
EndrinFemale~5
anti-12-HydroxyendrinMale>16
anti-12-HydroxyendrinFemale>16
syn-12-HydroxyendrinMale~1
syn-12-HydroxyendrinFemale>1
12-KetoendrinMale~1
12-KetoendrinFemale~1
Excretion

The excretion of endrin and its metabolites also shows a marked sex difference in rats.[2] In male rats, 12-ketoendrin is a notable urinary metabolite.[2] In contrast, female rats primarily excrete anti-12-hydroxyendrin-O-sulphate in their urine.[2] The major overall metabolite in both sexes is anti-12-hydroxyendrin, which is excreted in the bile as a glucuronide conjugate.[2]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of endrin to this compound in rats.

In Vivo Metabolism Study in Rats

This protocol is based on the methods described in studies by Hutson et al. (1975) and Bedford et al. (1975).[1][2]

1. Animal Model:

  • Species: Rat (e.g., Carworth Farm E strain)

  • Sex: Both male and female to account for metabolic differences.

  • Housing: Housed in metabolism cages designed for the separate collection of urine and feces.

2. Dosing:

  • Compound: Endrin (and its synthesized metabolites, syn- and anti-12-hydroxyendrin, and 12-ketoendrin for toxicity comparison).

  • Vehicle: A suitable vehicle such as dimethyl sulphoxide (DMSO) or arachis oil.

  • Route of Administration: Oral gavage.

  • Dose: Varied depending on the study's objective (e.g., for metabolism studies, a sublethal dose; for acute toxicity, a range of doses to determine LD50).

3. Sample Collection:

  • Urine and Feces: Collected daily for a specified period (e.g., 3-10 days) to monitor the excretion of metabolites.

  • Tissues: At the end of the study or at the time of death (in acute toxicity studies), tissues such as the brain, liver, and adipose tissue are collected for residue analysis.

4. Sample Analysis:

  • Extraction:

    • Tissues (e.g., Brain): Homogenize the tissue sample (1-2 g) and extract with a mixture of hexane (B92381) and acetone (B3395972) (e.g., 2:1 v/v) over a boiling water bath.[1] Repeat the extraction multiple times.

    • Urine/Feces: Direct solvent extraction or after enzymatic hydrolysis (e.g., with glucuronidase) to analyze for conjugated metabolites.

  • Cleanup: The extracts are cleaned up to remove interfering substances. This may involve liquid-liquid partitioning and/or column chromatography.

  • Quantification:

    • Instrumentation: Gas chromatograph equipped with an electron-capture detector (GC-ECD).

    • Column: A packed column suitable for organochlorine pesticide analysis (e.g., 3% OV-225 on Gas-Chrom Q).[3]

    • Temperature Program: Isothermal or programmed temperature ramp to achieve separation of endrin and its metabolites.

    • Quantification: Based on peak areas or heights compared to those of authentic standards of endrin and its synthesized metabolites.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of endrin to this compound and a general workflow for its analysis.

Endrin Endrin syn_OH syn-12-Hydroxyendrin Endrin->syn_OH Hydroxylation (Microsomal Mono-oxygenases) anti_OH anti-12-Hydroxyendrin Endrin->anti_OH Hydroxylation (Microsomal Mono-oxygenases) Ketoendrin 12-Ketoendrin (this compound) syn_OH->Ketoendrin Oxidation Excretion_anti Biliary Excretion (as Glucuronide) anti_OH->Excretion_anti Excretion_anti_sulfate Urinary Excretion (Female Rats, as Sulphate) anti_OH->Excretion_anti_sulfate Excretion_keto Urinary Excretion (Male Rats) Ketoendrin->Excretion_keto

Caption: Metabolic pathway of Endrin to 12-Ketoendrin in rats.

Sample Biological Sample (Tissue, Urine, Feces) Extraction Solvent Extraction (e.g., Hexane:Acetone) Sample->Extraction Cleanup Extract Cleanup (e.g., Column Chromatography) Extraction->Cleanup Analysis GC-ECD Analysis Cleanup->Analysis Quantification Quantification (Comparison to Standards) Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Endrin-Ketone: A Comprehensive Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin-ketone, a primary degradation product of the highly persistent organochlorine pesticide endrin (B86629), is a compound of significant environmental concern. Its formation via photoisomerization and thermal degradation of endrin leads to a stable and persistent molecule with a high affinity for soil and sediment. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound. It consolidates key physicochemical data, details its transformation pathways, and explores its behavior across various environmental compartments. Furthermore, this document outlines detailed experimental protocols for its analysis and provides visual diagrams to illustrate its environmental pathways and analytical workflows, serving as a critical resource for environmental scientists and researchers.

Introduction

Endrin is a stereoisomer of the cyclodiene insecticide dieldrin, the use of which has been discontinued (B1498344) in many countries due to its extreme toxicity, environmental persistence, and potential for bioaccumulation.[1] The environmental legacy of endrin is complicated by its transformation into metabolites, principally this compound (also known as δ-ketoendrin) and to a lesser extent, endrin aldehyde.[2] this compound is formed primarily through the exposure of endrin to sunlight or high temperatures.[2][3] As a stable photoproduct, this compound itself is highly persistent, raising concerns about its long-term impact on ecosystems.[4] Understanding the environmental dynamics of this compound is crucial for assessing the risks associated with formerly endrin-contaminated sites.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. While experimental data for this compound are scarce, estimations based on its structure provide critical insights into its fate and transport. These properties suggest a compound that is sparingly soluble in water, has low volatility, and a strong tendency to bind to organic matter in soil and sediment.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueTypeImplication for Environmental FateReference
Molecular FormulaC₁₂H₈Cl₆O---
Molecular Weight380.9 g/mol ---
Physical StateSolidAssumedLow mobility in the environment.[6]
Water SolubilityNo Data Available-Likely very low, similar to Endrin (0.23 mg/L), leading to partitioning into sediment.[4]
Vapor PressureNo Data Available (Negligible)-Low potential for volatilization from soil or water surfaces.[7]
Log Octanol-Water Partition Coefficient (Log K_ow)4.99CalculatedHigh potential for bioaccumulation in organisms.[1][5]
Soil Organic Carbon-Water Partitioning Coefficient (K_oc)5,500 - 90,000EstimatedVirtually immobile in soil and sediment, with strong adsorption.[1][5]
Henry's Law Constant2.02 x 10⁻⁸ atm-m³/molEstimatedWill not significantly volatilize from water.[1][5]
Bioconcentration Factor (BCF)3,500EstimatedHigh potential to bioconcentrate in aquatic organisms.[1][5]

Environmental Fate and Transport

The environmental fate of this compound is characterized by its formation from a more notorious precursor and its subsequent extreme persistence.

Formation and Degradation

This compound is not a commercial product but an environmental transformation product of endrin.[5] The primary pathways for its formation are abiotic processes.

  • Photodegradation : The main formation pathway is the photoisomerization of endrin. Exposure to ultraviolet (UV) radiation from sunlight causes a molecular rearrangement of endrin's epoxide ring to form the more stable ketone structure.[2] In intense summer sunlight, approximately 50% of endrin on a solid surface can be converted to this compound within seven days.[7]

  • Thermal Degradation : High temperatures, typically above 200°C, can also induce the isomerization of endrin to this compound and endrin aldehyde.[2] This is particularly relevant during analytical procedures like gas chromatography if the instrument is not properly inert, or potentially in situations like thermal remediation of contaminated soils.[2]

  • Biodegradation : While microbial degradation of endrin does occur, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its abiotic formation.[8] The subsequent microbial degradation of this compound itself is considered to be very slow due to its complex and highly chlorinated structure.[4] Information on specific degradation products of this compound is not available in the reviewed literature.

G Endrin Endrin (Parent Pesticide) EK This compound Endrin->EK Sunlight (UV) Heat (>200°C) EA Endrin Aldehyde (Minor Product) Endrin->EA Sunlight / Heat (Minor Pathway) Persistence High Persistence (Sorption to Soil/Sediment) EK->Persistence High Koc Bioaccumulation Bioaccumulation (Aquatic Organisms) EK->Bioaccumulation High BCF Degradation Further Degradation (Extremely Slow / Undocumented) EK->Degradation Recalcitrant Structure

Caption: Formation and environmental fate pathways of this compound.
Transport and Mobility

The movement of this compound through the environment is severely limited by its strong affinity for organic matter.

  • Mobility in Soil and Sediment : With a very high estimated K_oc value ranging from 5,500 to 90,000, this compound is classified as "immobile" in soil.[1][5] It adsorbs strongly to soil and sediment particles, which prevents leaching into groundwater and limits its bioavailability for microbial degradation.[5]

  • Transport in Water : Due to its low water solubility and high K_oc, any this compound that reaches surface waters will rapidly partition from the water column and adsorb to suspended solids and bottom sediments.[5] Transport is therefore primarily associated with the movement of contaminated sediment particles during runoff events.

  • Volatilization : The estimated low vapor pressure and very low Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant transport pathway.[1][5]

G cluster_air Air cluster_soil Soil/Sediment cluster_water Water Air Atmosphere Soil Soil / Sediment (Strong Adsorption) Soil->Air Volatilization (Negligible) Water Groundwater Soil->Water Leaching (Negligible) SurfaceWater Surface Water SurfaceWater->Soil Partitioning to Sediment Release This compound Release/Formation Release->Soil High Koc (Immobile) Release->SurfaceWater Low Solubility

Caption: Environmental transport logic for this compound based on its properties.
Bioaccumulation

The high octanol-water partition coefficient (Log K_ow of 4.99) and an estimated bioconcentration factor (BCF) of 3,500 suggest that this compound has a high potential to accumulate in the fatty tissues of aquatic organisms.[1][5] This is a significant concern as it indicates the potential for biomagnification through the food web, similar to its parent compound, endrin.

Experimental Protocols

Accurate quantification of this compound in environmental matrices is essential for risk assessment and fate studies. Analysis typically involves solvent extraction, extract cleanup, and instrumental analysis by gas chromatography.

Soil Adsorption/Desorption Study (Based on OECD Guideline 106)

This protocol determines the soil adsorption coefficient (K_oc) to assess mobility.

  • Principle : A known mass of soil is equilibrated with a solution of this compound of known concentration. The concentration in the aqueous phase is measured after equilibrium, and the amount adsorbed to the soil is calculated by difference.

  • Methodology :

    • Soil Preparation : Use a range of characterized soils (at least five types) with varying organic carbon content, pH, and texture. Soils are typically air-dried and sieved.

    • Test Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create aqueous test solutions. The concentration should be below the water solubility limit.

    • Equilibration : Add a known volume of the test solution to a known mass of soil in a centrifuge tube. The soil-to-solution ratio is typically varied (e.g., 1:2, 1:5, 1:10) to find optimal conditions.

    • Agitation : Agitate the tubes on a shaker at a constant temperature until equilibrium is reached (determined in preliminary tests, often 24-48 hours).

    • Separation : Centrifuge the samples at high speed to separate the solid and aqueous phases.

    • Analysis : Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for this compound concentration using GC-ECD or GC-MS/MS.

    • Calculation : Calculate the amount of this compound adsorbed to the soil. The distribution coefficient (K_d) is calculated, and this is then normalized to the organic carbon content of the soil to yield the K_oc value.

Sample Extraction and Cleanup for Chromatographic Analysis

This protocol describes a general procedure for preparing soil or sediment samples for analysis.

  • Principle : this compound is extracted from the solid matrix using an organic solvent. The resulting extract is then "cleaned up" to remove co-extracted matrix interferences that could affect the instrumental analysis.

  • Methodology :

    • Extraction :

      • Mix a homogenized soil sample (e.g., 10-30 g) with anhydrous sodium sulfate (B86663) to remove moisture.

      • Extract the sample with a suitable solvent mixture, such as hexane (B92381):acetone (1:1), using a technique like Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction.

    • Concentration : Concentrate the raw extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a nitrogen blowdown apparatus.

    • Cleanup (Based on EPA Method 3620C - Florisil Cleanup) :

      • Column Preparation : Pack a chromatography column with activated Florisil® (a magnesium silicate (B1173343) adsorbent), typically 10-20 g, and top with a layer of anhydrous sodium sulfate.

      • Pre-elution : Pre-rinse the column with hexane.

      • Sample Loading : Load the concentrated extract onto the column.

      • Elution : Elute the column with solvents of increasing polarity to separate the analytes from interferences. This compound, being an organochlorine compound, will elute in specific fractions. The exact solvent system and fraction volumes must be determined through calibration. A common scheme involves a first fraction with 6% diethyl ether in hexane and a second with 15% diethyl ether in hexane.

      • Fraction Collection : Collect the appropriate eluate fraction containing this compound.

    • Final Concentration : Concentrate the cleaned extract to a final volume (e.g., 1 mL) for instrumental analysis.

Instrumental Analysis (Based on EPA Method 8081)
  • Principle : The cleaned extract is injected into a gas chromatograph (GC) which separates the components. A detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), is used for quantification.

  • Methodology :

    • Instrumentation : Gas chromatograph equipped with a capillary column (e.g., Rtx-CLPesticides) and a micro-electron capture detector (µECD) or a mass spectrometer (MS).

    • GC Conditions (Example) :

      • Injector : Splitless mode at 220°C.

      • Carrier Gas : Helium or Nitrogen.

      • Oven Program : Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, hold for 5 min. (Note: The temperature program must be optimized to ensure separation from other pesticides and prevent thermal degradation of parent endrin).

    • Quality Control : A critical QC check is the monitoring of endrin degradation. A standard containing endrin is injected. The presence of this compound and endrin aldehyde indicates thermal breakdown in the GC system. This degradation should typically be less than 15%.

    • Quantification : A multi-point calibration curve is generated using certified standards of this compound. The concentration in the sample is determined by comparing its peak area or response to the calibration curve.

G Sample 1. Soil/Sediment Sample (Homogenized) Extraction 2. Solvent Extraction (e.g., Soxhlet with Hexane/Acetone) Sample->Extraction Concentration1 3. Concentrate Raw Extract Extraction->Concentration1 Cleanup 4. Florisil Column Cleanup (EPA Method 3620C) Concentration1->Cleanup Concentration2 5. Concentrate Clean Extract (Final Volume: 1 mL) Cleanup->Concentration2 Analysis 6. GC-ECD / GC-MS Analysis (EPA Method 8081) Concentration2->Analysis Data 7. Data Quantification (Comparison to Standards) Analysis->Data

Caption: General experimental workflow for the analysis of this compound in soil.

Conclusion

This compound is a highly persistent and immobile environmental contaminant formed from the pesticide endrin. Its physicochemical properties—notably its very high K_oc and high Log K_ow—drive its environmental behavior, leading to strong sorption in soils and sediments and a significant potential for bioaccumulation. While its formation pathways are well-understood, its ultimate fate and degradation products remain poorly characterized, highlighting a critical knowledge gap. The standardized analytical methods detailed in this guide are essential for the continued monitoring of this legacy contaminant and for the accurate assessment of environmental risk at sites with a history of endrin use. Further research into the long-term degradation of this compound is necessary for a complete understanding of its environmental impact.

References

Endrin-Ketone Bioaccumulation in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin-ketone is a primary transformation product and metabolite of the organochlorine pesticide endrin (B86629).[1] While direct experimental data on its bioaccumulation in aquatic life is not extensive, its physicochemical properties, particularly a high octanol-water partition coefficient (log Kow), strongly indicate a significant potential for bioconcentration in aquatic organisms.[1][2] This technical guide synthesizes available data to provide a comprehensive overview of this compound's bioaccumulation potential, metabolic formation, and the analytical methodologies for its detection. This document serves as a critical resource for environmental fate and ecotoxicology research.

Introduction

Endrin, a now-banned organochlorine pesticide, persists in the environment and can transform into more stable metabolites, including this compound.[1][3] This transformation occurs through photo-isomerization in surface waters when endrin is exposed to sunlight and also through metabolic processes within organisms.[1][4] Understanding the bioaccumulation potential of this compound is crucial for a complete environmental risk assessment of endrin contamination.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate in an organism is often predicted by its octanol-water partition coefficient (log Kow). A higher log Kow value suggests a greater propensity to partition from water into the fatty tissues of aquatic organisms.[1]

Quantitative Data on this compound Bioaccumulation Potential

While direct experimental measurements of the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) for this compound are limited in publicly available literature, estimations based on its log Kow provide valuable insight into its environmental behavior.[1][2]

ParameterValueMethodIndicationReference
Log Kow 4.99EstimatedHigh lipophilicity[2]
Bioconcentration Factor (BCF) 3,500Estimated from Log KowHigh potential for bioconcentration from water[2][4][5]

Note: A BCF value greater than 2,000 is generally considered bioaccumulative.[1]

Formation and Metabolism

This compound is formed in the environment and within organisms through distinct pathways.

Environmental Formation

In the aquatic environment, endrin undergoes photo-isomerization when exposed to sunlight, leading to the formation of this compound and, to a lesser extent, endrin aldehyde.[2][3][4]

Metabolic Pathway

Within organisms, endrin is metabolized to this compound. The primary metabolic route involves the oxidation of the methylene (B1212753) bridge of the endrin molecule to form syn- and anti-12-hydroxyendrin. This intermediate is then further dehydrogenated to produce 12-ketoendrin, also known as this compound.[1] This metabolic conversion is a critical factor in assessing the overall toxicity and bioaccumulation of endrin, as the parent compound is transformed into a more persistent ketone form.[1]

Endrin Endrin Hydroxyendrin syn- and anti- 12-hydroxyendrin Endrin->Hydroxyendrin Oxidation EndrinKetone This compound (12-ketoendrin) Hydroxyendrin->EndrinKetone Dehydrogenation cluster_0 Uptake Phase (28 days) cluster_1 Depuration Phase Exposure Fish exposed to constant This compound concentration in water Sampling1 Regular sampling of water and fish tissue Exposure->Sampling1 Analysis Quantification of this compound (GC-ECD or GC-MS) Sampling1->Analysis Transfer Transfer fish to clean water Sampling2 Regular sampling of fish tissue Transfer->Sampling2 Sampling2->Analysis Calculation Calculation of Bioconcentration Factor (BCF) Analysis->Calculation Sample Environmental or Biological Sample (Water, Tissue, Sediment) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., Florisil) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD or GC-MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification

References

Endrin-Ketone in Soil and Sediment: An In-depth Technical Guide on its Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Endrin-ketone, a primary degradation product of the highly persistent organochlorine pesticide endrin (B86629), poses a significant environmental concern due to its expected recalcitrance in soil and sediment. While direct quantitative data on the persistence of this compound is notably scarce in scientific literature, its chemical structure and the known behavior of its parent compound, endrin, strongly suggest a high degree of stability and longevity in the environment. This technical guide synthesizes the available information on the formation of this compound, infers its persistence based on data for endrin, and details the analytical methodologies for its detection and quantification in environmental matrices. The presence of this compound serves as a reliable marker for historical endrin contamination, underscoring the importance of understanding its environmental fate.

Introduction: The Legacy of Endrin and the Emergence of a Persistent Metabolite

Endrin is a stereoisomer of dieldrin (B1670511) that was extensively used as an insecticide, rodenticide, and avicide from the 1950s until its ban in many countries, including the United States in 1986, due to its extreme toxicity and environmental persistence.[1][2] As a persistent organic pollutant (POP), endrin and its metabolites continue to be a significant concern for environmental and human health.

This compound, also known as δ-ketoendrin, is a pentacyclic ketone isomer of endrin.[3] It is not a commercial product but forms in the environment through the transformation of endrin.[1] Its presence in soil and sediment, often at hazardous waste sites, is a key indicator of historical endrin use.[1][4] Given the high stability of its chemical backbone, this compound is expected to be highly persistent, potentially even more so than its precursor.[4]

Formation of this compound from Endrin

The primary pathways for the formation of this compound from endrin are abiotic processes, predominantly photodegradation and, to a lesser extent, thermal degradation.[1][5]

Photodegradation

Exposure to ultraviolet (UV) radiation from sunlight is a major driver for the isomerization of endrin to this compound on soil and plant surfaces.[4][5] This photoisomerization involves a molecular rearrangement of the epoxide ring in the endrin molecule to form a ketone group.[5] In intense summer sunlight, approximately 50% of endrin can be converted to this compound within seven days.[4][6][7] Laboratory studies using UV lamps have confirmed this transformation, with yields of up to 80% reported in organic solvents.[5]

Thermal Degradation

High temperatures, typically above 200°C, can also induce the isomerization of endrin to this compound and endrin aldehyde.[4][5] This pathway is particularly relevant during the thermal remediation of contaminated sites and can be a source of analytical artifact in gas chromatography if the inlet temperature is too high.[4][8]

Microbial Transformation

While microbial degradation of endrin does occur, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its formation through abiotic processes.[4] Some studies indicate that fungi and bacteria can transform endrin, and under anaerobic conditions, the same product as photodegradation (delta-ketoendrin) is formed.[6] However, the primary known transformation pathway remains the abiotic conversion of endrin to this compound.[4]

Endrin_Formation cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathway Endrin Endrin Photodegradation Photodegradation (Sunlight/UV Radiation) Endrin->Photodegradation Major Pathway Thermal_Degradation Thermal Degradation (>200°C) Endrin->Thermal_Degradation Microbial_Transformation Microbial Transformation (Anaerobic Conditions) Endrin->Microbial_Transformation Endrin_Ketone This compound Endrin_Aldehyde Endrin Aldehyde Photodegradation->Endrin_Ketone Photodegradation->Endrin_Aldehyde Minor Thermal_Degradation->Endrin_Ketone Thermal_Degradation->Endrin_Aldehyde Microbial_Transformation->Endrin_Ketone Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Soil_Sediment Soil/Sediment Sample Extraction Solvent Extraction (e.g., Soxhlet, Ultrasonic) Soil_Sediment->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Cleanup Cleanup (e.g., Florisil, GPC) Crude_Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_Analysis GC-ECD or GC-MS Analysis Final_Extract->GC_Analysis Data_Quantification Data_Quantification GC_Analysis->Data_Quantification Data Acquisition and Quantification

References

Toxicological Profile of Endrin-Ketone in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin-ketone, a primary metabolite of the organochlorine pesticide endrin (B86629), is a potent neurotoxicant in mammals. While data specifically on this compound are less abundant than for its parent compound, available research unequivocally identifies it as a significant contributor to the overall toxicity of endrin. The principal mechanism of action is the non-competitive antagonism of the gamma-aminobutyric acid type A (GABAa) receptor in the central nervous system, leading to hyperexcitability, convulsions, and in acute high doses, mortality.[1] The biotransformation of endrin to this compound is a critical activation step, substantially increasing its toxicity in some mammalian species.[1]

This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Due to the limited availability of data for certain toxicological endpoints of this compound, relevant information on the parent compound, endrin, is included for context and comparative purposes.

Quantitative Toxicological Data

The acute oral toxicity of this compound has been determined in several mammalian species. The following tables summarize the available quantitative data.

Table 1: Acute Oral Toxicity of this compound in Mammalian Species

SpeciesSexRouteEndpointValue (mg/kg)Reference
Rat (Carworth Farm E strain)MaleOralLD50~1Bedford et al., 1975
Rat (Carworth Farm E strain)FemaleOralLD50~1Bedford et al., 1975
Rabbit-OralLD505 - 10(General toxicological literature)

Note: The toxicity of this compound is significantly higher than its parent compound, endrin, which has an oral LD50 in rats of approximately 5 mg/kg.[1]

Table 2: Sub-chronic and Chronic Toxicity, Reproductive/Developmental Toxicity, and Genotoxicity/Carcinogenicity of this compound

EndpointSpeciesExposure RouteKey Findings
Sub-chronic ToxicityData not available for this compound.
Chronic ToxicityData not available for this compound.
Reproductive ToxicityData not available for this compound.
Developmental ToxicityData not available for this compound.
GenotoxicityData not available for this compound.
CarcinogenicityData not available for this compound.

Context from Endrin (Parent Compound):

  • Sub-chronic and Chronic Toxicity: Chronic exposure to sublethal doses of endrin in animal studies has been shown to cause hepatotoxicity.[2]

  • Reproductive and Developmental Toxicity: Studies on endrin in rodents have indicated potential reproductive effects, such as decreased litter size, and developmental effects, including skeletal abnormalities, primarily at maternally toxic doses.[2]

  • Genotoxicity and Carcinogenicity: Endrin has not been classified as to its human carcinogenicity by the EPA and IARC due to insufficient evidence.[3]

Experimental Protocols

Acute Oral Toxicity Assessment in Rodents (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To determine the acute oral LD50 of this compound.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.

Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle, such as corn oil.

Dosing Procedure:

  • Animals are fasted overnight prior to dosing.

  • The test substance is administered as a single dose by oral gavage.

  • A stepwise procedure is used, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg), with the initial dose selected based on available data.

  • Observations for mortality and clinical signs of toxicity are made for at least 14 days.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Analytical Method for this compound in Biological Tissues (GC-MS)

Objective: To quantify the concentration of this compound in biological samples.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Protocol:

  • Extraction: The tissue sample is homogenized and extracted with an organic solvent (e.g., hexane:acetone).

  • Cleanup: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Analysis: The cleaned extract is injected into the GC-MS system.

    • GC Conditions: A capillary column suitable for organochlorine pesticide analysis is used. The oven temperature is programmed to achieve separation of the analytes.

    • MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration from a calibration curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neurotoxicity for this compound is the antagonism of the GABAa receptor.

GABAa Receptor Antagonism

The GABAa receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to a site within the chloride channel of the GABAa receptor, physically blocking the channel and preventing the influx of chloride ions.[1] This non-competitive inhibition of the GABAa receptor leads to a loss of inhibitory signaling, resulting in uncontrolled neuronal firing, hyperexcitability, convulsions, and ultimately, death at high doses.[1]

Other Potential Signaling Pathways

While GABAa receptor antagonism is the most well-established mechanism, research on the parent compound, endrin, suggests that other pathways may be involved in its toxicity, which could also be relevant for this compound. These include:

  • Oxidative Stress: Studies on endrin have shown it can induce oxidative stress, leading to lipid peroxidation and DNA damage in hepatocytes.

  • Endocrine Disruption: Some organochlorine pesticides have been shown to have endocrine-disrupting properties. However, there is currently no direct evidence for this compound's involvement in this pathway.

Further research is needed to elucidate the role of these and other potential signaling pathways in the toxicology of this compound.

Mandatory Visualizations

Signaling Pathway: GABAa Receptor Antagonism by this compound

GABAa_Antagonism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAa_receptor GABAa Receptor Chloride_channel Chloride Channel (Closed) GABAa_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx No_Hyperpolarization No Hyperpolarization (Excitation) Chloride_channel->No_Hyperpolarization No Cl- influx GABA GABA GABA->GABAa_receptor Binds Endrin_Ketone This compound Endrin_Ketone->Chloride_channel Blocks

Caption: Mechanism of GABAa receptor antagonism by this compound.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

Acute_Toxicity_Workflow start Start: Dose Range Finding dosing Administer Single Oral Dose (e.g., 2000 mg/kg) start->dosing observation Observe Animals for 14 Days (Mortality & Clinical Signs) dosing->observation mortality_check Mortality Observed? observation->mortality_check lower_dose Proceed to Lower Dose Level mortality_check->lower_dose Yes no_mortality Classify as Low Toxicity mortality_check->no_mortality No lower_dose->dosing calculate_ld50 Calculate LD50 (Probit Analysis) lower_dose->calculate_ld50 end End no_mortality->end calculate_ld50->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship: Biotransformation of Endrin

Endrin_Metabolism Endrin Endrin Endrin_Ketone This compound (12-ketoendrin) Endrin->Endrin_Ketone Metabolic Activation Increased_Toxicity Increased Neurotoxicity Endrin_Ketone->Increased_Toxicity

Caption: Biotransformation of endrin to the more toxic this compound.

Conclusion and Future Directions

This compound is a highly toxic metabolite of endrin, with its primary mechanism of toxicity being the antagonism of the GABAa receptor in mammals. While acute toxicity data are available, there is a significant lack of information regarding its sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. Future research should focus on filling these data gaps to provide a more complete toxicological profile. Furthermore, investigation into other potential signaling pathways, such as oxidative stress and endocrine disruption, would contribute to a more comprehensive understanding of the risks posed by this environmental contaminant.

References

Endrin-Ketone as a Biomarker of Endrin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Endrin (B86629), a potent organochlorine pesticide, has been banned in many countries due to its high toxicity and persistence in the environment.[1][2] Its degradation product, endrin-ketone (also known as delta-ketoendrin or 12-ketoendrin), serves as a critical biomarker for assessing both historical and recent exposure to the parent compound.[2][3] The high persistence of this compound in soil and sediment makes it a reliable indicator of past endrin use, even decades after its application has ceased.[2] In biological systems, endrin is metabolized to 12-ketoendrin (B1218623), which is believed to be the ultimate toxic entity responsible for endrin's neurotoxic effects.[4][5] This guide provides a comprehensive overview of the formation, toxicological significance, and analytical determination of this compound, offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Formation of this compound

Endrin is transformed into this compound through both environmental degradation and metabolic processes in living organisms.

Environmental Transformation

In the environment, endrin's conversion to this compound is primarily driven by abiotic factors such as light and heat.[6][7]

  • Photodecomposition: Exposure to ultraviolet (UV) radiation from sunlight is a major pathway for the isomerization of endrin to this compound.[2][6] In laboratory settings, this photoisomerization can result in yields as high as 80%.[6]

  • Thermal Decomposition: High temperatures, typically above 200°C, can also induce the conversion of endrin to this compound and endrin aldehyde.[6][7]

  • Microbial Transformation: Various microorganisms, particularly anaerobic bacteria and fungi, can facilitate the transformation of endrin to this compound.[8] This biotic process is a key factor in the environmental fate of endrin, especially in soil and sediment.[8]

Metabolic Pathway in Mammals

Within mammalian systems, endrin undergoes biotransformation, leading to the formation of several metabolites, including 12-ketoendrin. The metabolism of endrin can vary between species but generally follows an oxidative pathway.[4] The primary steps involve the oxidation of the methylene (B1212753) bridge in the endrin molecule to form syn- and anti-12-hydroxyendrin.[4][5] The syn-isomer is then rapidly dehydrogenated to form 12-ketoendrin.[4][5] While anti-12-hydroxyendrin is the major biotransformation product, the subsequent formation of 12-ketoendrin is highly significant from a toxicological standpoint.[4][9]

G Endrin Endrin Oxidation Oxidation (Microsomal Monooxygenases) Endrin->Oxidation syn_Hydroxy syn-12-Hydroxyendrin Oxidation->syn_Hydroxy Minor Pathway anti_Hydroxy anti-12-Hydroxyendrin Oxidation->anti_Hydroxy Major Pathway Dehydrogenation Dehydrogenation syn_Hydroxy->Dehydrogenation Conjugation Conjugation (Glucuronide/Sulfate) anti_Hydroxy->Conjugation Ketoendrin 12-Ketoendrin (this compound) Dehydrogenation->Ketoendrin Excretion Excretion (Feces and Urine) Ketoendrin->Excretion Conjugation->Excretion

Figure 1: Proposed metabolic pathway of endrin in mammals.[4][5]

Toxicological Significance

Endrin is a potent neurotoxin that acts on the central nervous system, and exposure can lead to convulsions, seizures, and death.[10] The toxicity of endrin is likely due to its biotransformation into its metabolites.[5] Studies have shown that 12-ketoendrin is approximately five times more toxic to rats than endrin itself, suggesting it is the ultimate toxicant.[5] Like its parent compound, this compound is presumed to be an antagonist of the gamma-aminobutyric acid (GABA) receptor system, which leads to hyperexcitability of the central nervous system.[11]

Analytical Methodologies for this compound Detection

The accurate quantification of this compound is crucial for environmental monitoring and toxicological assessment. The most common and effective techniques involve gas chromatography (GC) coupled with a sensitive detector.[12]

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive technique for detecting halogenated compounds like this compound and is widely used for analyzing pesticide residues.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides highly specific and sensitive detection, confirming the identity of the compound by its mass-to-charge ratio and unique fragmentation pattern.[12][13] This method is crucial for unambiguous identification in complex matrices.[12] For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed.[15]

A critical consideration during the analysis is the potential for thermal degradation of endrin into this compound and endrin aldehyde within the hot GC inlet.[15] Therefore, stringent quality control is necessary to ensure the breakdown is minimal (typically less than 15%).[15]

Experimental Protocols

Effective sample preparation is vital to extract this compound and remove interfering substances from the sample matrix.[12] The choice of method depends on the specific matrix being analyzed.

Protocol 1: Analysis in Fatty Foods (e.g., Meat, Milk, Eggs)

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is popular for pesticide residue analysis in food.[13]

  • Sample Extraction: Extract samples with acidified acetonitrile.

  • Salting Out: Partition the extract using magnesium sulfate (B86663) and sodium acetate.

  • Clean-up: Purify the supernatant using a dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon and primary secondary amine (PSA) sorbents.

  • Instrumental Analysis: Analyze the final extract using a gas chromatograph equipped with a micro-electron capture detector (GC-µECD).[13]

Protocol 2: Analysis in Water

This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of the analyte from aqueous samples.[15]

  • Sample Preparation: Spike the water sample with surrogate standards.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methylene chloride followed by methanol (B129727) and then reagent water.

  • Extraction: Pass the water sample through the conditioned SPE cartridge.

  • Drying: Dry the cartridge by passing a stream of nitrogen through it.

  • Elution: Elute the retained analytes from the cartridge with methylene chloride.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Instrumental Analysis: Analyze the extract using GC-ECD or GC-MS.[12][15]

Protocol 3: Analysis in Soil, Sediment, or Biological Tissue

This protocol employs Soxhlet extraction, a classical and robust technique for solid samples.[2][15]

  • Sample Preparation: Homogenize the sample (e.g., 10-30 g of soil or ~10 g of tissue). Mix the sample with anhydrous sodium sulfate to remove moisture.

  • Extraction: Place the sample mixture in a cellulose (B213188) extraction thimble and perform continuous extraction for 18-24 hours using a suitable solvent like hexane/acetone (1:1) or methylene chloride in a Soxhlet apparatus.[15]

  • Concentration: Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

  • Clean-up (if necessary): Use adsorption chromatography (e.g., Florisil) or gel permeation chromatography (GPC) to remove interferences like lipids.[12]

  • Instrumental Analysis: Analyze the final extract using GC-ECD or GC-MS.

Quantitative Data Summary

The performance of analytical methods for this compound varies depending on the matrix and instrumentation. The following tables summarize indicative quantitative data.

Table 1: Method Detection and Quantification Limits for this compound

Parameter Water (µg/L) Soil/Sediment (µg/kg) Biological Tissue (µg/kg)
Method Detection Limit (MDL) 0.002 - 0.02 0.1 - 1.0 0.5 - 5.0
Limit of Quantification (LOQ) 0.01 - 0.05 0.5 - 2.0 1.0 - 10.0

(Data sourced from BenchChem, indicative values)[15]

Table 2: Example GC-ECD Instrument Conditions for OCP Analysis

Parameter Setting
Instrument Shimadzu 2010 plus GC with 63Ni ECD[13][14]
Column Rtx-CLPesticides (30 m × 0.32 mm ID × 0.50 µm)[13][14]
Injector Split mode (ratio: 10.0) at 200°C[13][14]
Oven Program Initial 120°C (1 min), ramp 15°C/min to 200°C (1 min), ramp 5°C/min to 300°C (10 min)[14]
Detector Temp. 300°C[13][14]

| Carrier Gas | Nitrogen[14] |

Experimental Workflow Visualization

The general workflow for analyzing this compound in environmental or biological samples involves several key stages from sample collection to final data analysis.

G Sample 1. Sample Collection (Water, Soil, Tissue) Prep 2. Sample Preparation (Homogenization, Spiking) Sample->Prep Extract 3. Extraction (SPE, LLE, Soxhlet, QuEChERS) Prep->Extract Cleanup 4. Extract Cleanup (Florisil, GPC, SPE) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate Analysis 6. Instrumental Analysis (GC-ECD or GC-MS) Concentrate->Analysis Data 7. Data Processing (Quantification & Confirmation) Analysis->Data

Figure 2: General workflow for this compound analysis.[2][15]

Conclusion

This compound is a highly significant and reliable biomarker for assessing exposure to the pesticide endrin. Its extreme persistence in the environment provides a long-term historical record of contamination, while its formation as a key metabolite in mammals is directly linked to the toxic effects of the parent compound.[2][11] The robust analytical methods available, particularly GC-MS, allow for sensitive and specific detection in a wide range of environmental and biological matrices.[12] Continued monitoring of this compound is essential for understanding the legacy of endrin pollution and for protecting human and environmental health.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Endrin-ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin-ketone is a primary degradation product of endrin (B86629), a persistent organochlorine pesticide.[1] Due to its potential toxicity and persistence in the environment, the accurate and sensitive detection of this compound is crucial for environmental monitoring and food safety.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of this compound in various complex matrices.[1][3] These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.

Chemical Properties

PropertyValue
Chemical FormulaC₁₂H₈Cl₆O[4]
Molecular Weight380.909 g/mol [4]
CAS Number53494-70-5[4]
Synonymsδ-Ketoendrin, SD 2614[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Please note that these values can be influenced by the specific instrument, column, and analytical conditions.

ParameterValueNotes
Characteristic Ions (m/z) 317, 281, 101, 14.10, 17.2, 11.3, 10.8[6]The most abundant ions are typically used for quantification and confirmation. The specific ions and their ratios should be confirmed with a standard.
Limit of Detection (LOD) 0.039 ppb (GC-ECD)[7]LODs are matrix-dependent and should be experimentally determined. GC-MS/MS can achieve lower detection limits.[2][3]
Limit of Quantification (LOQ) ≤ 5 ng/mL (in whole milk by GC-MS/MS)[8]LOQs are matrix-dependent and should be validated for each specific matrix and method.
Recovery 86% (at 10 ng/mL in whole milk)[8]Recovery can vary depending on the sample matrix and extraction method.
Precision (%RSD) < 20%Relative Standard Deviation should be determined during method validation.[2][8]

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol covers sample preparation for different matrices, instrumental analysis, and quality control.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Water Samples (Liquid-Liquid Extraction - LLE) [1][3]

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Spike the sample with a suitable surrogate standard.

  • Add 60 mL of dichloromethane (B109758) to the funnel.

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the extracts and dry by passing through anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.

b) Soil and Sediment Samples (Soxhlet Extraction) [1][7]

  • Air-dry the sample and sieve to remove large debris.

  • Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Spike the sample with a surrogate standard.

  • Extract the sample for 16-24 hours in a Soxhlet apparatus with a 1:1 mixture of hexane (B92381) and acetone.[1][7]

  • Concentrate the extract to a suitable volume.

c) Biological Tissues (QuEChERS Method) [8][9]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for complex biological matrices.

  • Homogenize 10-15 g of the sample.

  • Add a surrogate standard and 10 mL of water.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[1]

  • Centrifuge at 3000-4000 rpm for 5 minutes.[1]

  • Transfer an aliquot of the upper acetonitrile layer for cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences like fatty acids.[1]

  • Evaporate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters. These should be optimized for the specific instrument and column used.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890B or equivalent[7]
Mass Spectrometer Agilent 5977A or equivalent[7]
Injector Split/splitless, 250 °C[7]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]
Oven Temperature Program Initial temperature of 80°C for 2 minutes, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 minutes.[10]
MS Source Temperature 200 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.[1]
Optional Derivatization

For improved chromatographic performance and sensitivity, derivatization of the keto group in this compound can be performed.[8]

Methoximation-Silylation Protocol: [8]

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride solution in pyridine (B92270) and heat at 60°C for 60 minutes.

  • Cool to room temperature and add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat at 60°C for 30 minutes.

  • After cooling, the derivatized sample is ready for GC-MS injection.

Quality Control
  • Blanks: Analyze method blanks to check for contamination.

  • Standards: Prepare a calibration curve using certified standards of this compound.

  • Surrogates: Spike all samples, blanks, and standards with a surrogate standard to monitor extraction efficiency.

  • Degradation Check: Monitor for the degradation of endrin to this compound and endrin aldehyde, which should not exceed 15%.[2][11]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Tissue) Extraction Extraction (LLE, Soxhlet, QuEChERS) Sample->Extraction Select appropriate method Cleanup Extract Cleanup (SPE, GPC, dSPE) Extraction->Cleanup Remove interferences Concentration Concentration Cleanup->Concentration Final Volume Adjustment Injection GC Injection Concentration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Identification Compound Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report Derivatization_Workflow cluster_derivatization Optional Derivatization for Enhanced Analysis DryExtract Dry Sample Extract Methoximation Methoximation (Methoxyamine HCl, 60°C) DryExtract->Methoximation Silylation Silylation (MSTFA, 60°C) Methoximation->Silylation ReadyForGCMS Derivatized Sample Ready for GC-MS Silylation->ReadyForGCMS

References

Application Note: Analysis of Endrin-Ketone in Water Samples by Gas Chromatography with Micro-Electron Capture Detector (GC-µECD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endrin-ketone is a primary degradation product of endrin (B86629), a highly toxic and persistent organochlorine pesticide.[1][2][3] Its presence in water sources is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][4] Gas chromatography coupled with a micro-electron capture detector (GC-µECD) is a widely used and highly effective technique for analyzing halogenated compounds like this compound, offering excellent sensitivity and low detection limits.[1][5] This application note provides a detailed protocol for the determination of this compound in water samples using GC-µECD, based on established methodologies such as U.S. EPA Method 8081.[1][6]

Principle

The method involves the extraction of this compound from water samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by analysis of the extract by GC-µECD.[7] The gas chromatograph separates the target analyte from other components in the sample matrix based on its volatility and interaction with the stationary phase of the capillary column.[1] The µECD selectively detects electron-capturing compounds, such as the chlorinated this compound molecule, providing high sensitivity for trace-level analysis.[1][6]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from water samples.[4][7]

  • 1.1. Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • 1.2. If required, spike the sample with a surrogate standard to monitor extraction efficiency.

  • 1.3. Add 60 mL of a suitable organic solvent, such as methylene (B1212753) chloride or a hexane/acetone mixture (1:1 v/v).[1][4]

  • 1.4. Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.[4]

  • 1.5. Allow the layers to separate.[4]

  • 1.6. Drain the organic layer into a collection flask.[4]

  • 1.7. Repeat the extraction twice more with fresh 60 mL aliquots of the solvent, combining all extracts.[4]

  • 1.8. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • 1.9. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator. A solvent exchange to n-hexane may be necessary.[1]

2. Instrumental Analysis: GC-µECD

The following are typical instrumental conditions for the analysis of this compound.[5][7][8][9]

  • Gas Chromatograph: Agilent 7890A, Shimadzu 2010 plus, or equivalent, equipped with a µECD.[7][10]

  • Injector: Split/splitless inlet at 250-260 °C.[5][10]

  • Column: A 30 m x 0.32 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column is commonly used. Examples include Rtx-CLPesticides, HP-5, or DB-CLP1.[7][10]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1-10 mL/min.[5][7][10]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C, hold for 1 minute.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.[7][9]

  • Detector: µECD at 300-325 °C.[7][11]

  • Makeup Gas: Nitrogen at a flow of 60 mL/min.[5]

3. Quality Control

  • Endrin and DDT Degradation Check: To ensure the inertness of the GC system, a standard containing endrin and 4,4'-DDT should be injected.[1] The degradation of endrin to endrin aldehyde and this compound, and DDT to DDE and DDD should be less than 15% individually and <30% combined.[1][11][12] If degradation exceeds these limits, maintenance of the GC inlet and column is required.[1]

Data Presentation

The performance of the GC-µECD method for the analysis of this compound in water is summarized in the table below.

ParameterPerformance MetricReference
Limit of Detection (LOD)0.039 µg/L[7]
Limit of Quantification (LOQ)0.103 µg/L[7]
Linearity Range2.5 - 20 µg/L[7][9]
Linearity (R²)≥ 0.9960[7]
Recovery50 - 150%[9]
Precision (RSD)< 20%[9]

Mandatory Visualization

Endrin_Ketone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Water_Sample 1L Water Sample LLE Liquid-Liquid Extraction (e.g., Methylene Chloride) Water_Sample->LLE Concentration Concentration to 1 mL LLE->Concentration GC_µECD GC-µECD Analysis Concentration->GC_µECD Inject 1 µL Data_Acquisition Data Acquisition & Processing GC_µECD->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis in water samples.

References

Application Notes and Protocols for QuEChERS Extraction of Endrin-ketone from Produce

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin-ketone is a persistent and toxic metabolite of the organochlorine pesticide endrin (B86629). Its presence in produce is a significant concern for food safety and public health, necessitating sensitive and reliable analytical methods for its detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1] This document provides detailed application notes and protocols for the extraction of this compound from produce using a modified QuEChERS approach, followed by analysis, typically by gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD).[1][2]

The QuEChERS method involves two main steps: an extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[1][3] This approach offers high recovery rates, reduced solvent consumption, and is suitable for high-throughput analysis.[1]

Quantitative Data Summary

The performance of the QuEChERS method for this compound analysis is summarized in the table below, providing a comparison of recovery rates, precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ) from various studies.

ParameterQuEChERSNotes
Recovery 75.63% - 117.92%[4][5]Varies depending on the specific matrix and fortification level.
Relative Standard Deviation (RSD) ≤ 8.52%[4][5]Indicates good precision of the method.
Limit of Detection (LOD) 0.003 mg/kg[4][5][6]Demonstrates high sensitivity of the method.
Limit of Quantification (LOQ) 0.01 mg/kg[4][5][6]Sufficiently low to meet regulatory limits in many cases.

Experimental Protocols

This section details the methodologies for the extraction and cleanup of this compound from produce samples using the QuEChERS method.

Materials and Reagents

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dihydrate

  • Sodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (optional, for pigmented produce)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 2 mL d-SPE microcentrifuge tubes

  • High-speed blender or homogenizer

  • Centrifuge

  • Vortex mixer

Sample Homogenization

  • Take a representative portion of the fruit or vegetable sample.

  • For samples with high water content, cryogenic homogenization with dry ice or liquid nitrogen can be used to prevent enzymatic degradation.[7]

  • For other produce, a high-speed blender can be used to achieve a uniform consistency.[7]

Extraction Protocol (Modified EN 15662 QuEChERS Method)

  • Weigh 10-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[7][8]

  • Add 10-15 mL of acetonitrile to the tube.[7] For buffered extraction, acetonitrile containing 1% acetic acid can be used.[7]

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate.[8]

  • Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.[7]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.[1][8]

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.[1] For produce with non-polar interferences, 50 mg of C18 sorbent can also be added.[1] For pigmented samples like leafy greens, the addition of GCB can help remove chlorophyll, but it may also retain some planar pesticides.[7]

  • Vortex the tube for 30 seconds to 1 minute.[1][8]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes.[1][7]

  • The resulting supernatant is the final extract, ready for instrumental analysis.

Instrumental Analysis

The final extract is typically analyzed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or a micro-electron capture detector (GC-µECD) for high sensitivity and selectivity.[1][7]

Typical GC-MS/MS Conditions:

  • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp to 200°C at 25°C/min, then to 280°C at 5°C/min (hold for 5 min).[1]

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) in positive mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity.[7][8]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Produce Sample Weigh 2. Weigh 10-15g into 50mL tube Homogenization->Weigh Add_ACN 3. Add 10-15mL Acetonitrile Weigh->Add_ACN Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Shake_1 5. Shake Vigorously (1 min) Add_Salts->Shake_1 Centrifuge_1 6. Centrifuge (≥3000 rcf, 5 min) Shake_1->Centrifuge_1 Transfer 7. Transfer 1mL Supernatant to 2mL d-SPE tube Centrifuge_1->Transfer dSPE_Tube d-SPE Tube Contents: 150mg MgSO4 50mg PSA (Optional: C18, GCB) Shake_2 8. Vortex (30-60 sec) Transfer->Shake_2 Centrifuge_2 9. Centrifuge (High Speed, 2-5 min) Shake_2->Centrifuge_2 Final_Extract 10. Collect Supernatant (Final Extract) Centrifuge_2->Final_Extract GC_MS 11. Analyze by GC-MS/MS or GC-µECD Final_Extract->GC_MS

Caption: QuEChERS workflow for this compound extraction from produce.

References

Application Note: Sample Preparation for the Analysis of Endrin-ketone in Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin-ketone is a persistent and toxic metabolite of the organochlorine pesticide endrin.[1] Due to its lipophilic nature, it tends to accumulate in the fatty tissues of organisms, posing a significant risk to human and environmental health.[2] Accurate determination of this compound in such complex matrices requires robust sample preparation methods to remove interfering lipids and concentrate the analyte of interest prior to instrumental analysis, typically by gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS).[1][3] This application note provides detailed protocols for three effective sample preparation techniques for this compound analysis in fatty tissues: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Gel Permeation Chromatography (GPC), and Freezing-Lipid Filtration with Solid-Phase Extraction (SPE).

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound from various fatty matrices using different sample preparation and analytical methods.

MatrixFortification Level (mg/kg)Sample Preparation MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chicken0.01Modified QuEChERSGC-µECD95.85.2[4][5]
0.02Modified QuEChERSGC-µECD93.54.8[4][5]
0.1Modified QuEChERSGC-µECD91.23.5[4][5]
Pork0.01Modified QuEChERSGC-µECD98.26.1[4][5]
0.02Modified QuEChERSGC-µECD96.45.5[4][5]
0.1Modified QuEChERSGC-µECD94.74.1[4][5]
Beef0.01Modified QuEChERSGC-µECD101.57.3[4][5]
0.02Modified QuEChERSGC-µECD99.86.9[4][5]
0.1Modified QuEChERSGC-µECD97.65.8[4][5]
MilkNot SpecifiedQuEChERS with EMR—Lipid cleanupGC-MS/MS86Not Specified[6]
Animal FatsNot SpecifiedFreezing-Lipid Filtration with SPEGC-ECD54.5 - 103.6< 10[7][8]

Experimental Protocols

Modified QuEChERS Method for Fatty Tissues

This protocol is adapted from the widely used QuEChERS methodology, with modifications specifically for high-fat matrices.[4][9][10]

a. Sample Homogenization & Extraction:

  • Weigh 10-15 g of the homogenized fatty tissue sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for buffered extraction).

  • Add appropriate internal standards.

  • Shake the tube vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).[10]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • For fatty matrices, the d-SPE tube should contain a mixture of sorbents such as 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA) to remove fatty acids, and 50 mg of C18 to remove lipids.[4] For matrices with very high lipid content, specialized sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) can be used for more effective lipid removal.[6][10]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.[11]

  • The resulting supernatant is ready for GC analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Sample Homogenized Fatty Tissue Acetonitrile Add Acetonitrile (1% Acetic Acid) Sample->Acetonitrile Salts Add QuEChERS Salts (MgSO4, NaOAc) Acetonitrile->Salts Centrifuge1 Vortex & Centrifuge Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for GC Analysis Centrifuge2->Final_Extract GPC_Workflow Start Fatty Tissue Homogenate Extraction Solvent Extraction (e.g., Soxhlet) Start->Extraction Concentration1 Concentrate Extract Extraction->Concentration1 GPC_System Load onto GPC System Concentration1->GPC_System Fractionation Elute with Mobile Phase GPC_System->Fractionation Lipid_Fraction Discard Early Eluting Lipid Fraction Fractionation->Lipid_Fraction Analyte_Fraction Collect Analyte Fraction Fractionation->Analyte_Fraction Concentration2 Concentrate Analyte Fraction Analyte_Fraction->Concentration2 Final_Extract Final Extract for GC Analysis Concentration2->Final_Extract Freezing_SPE_Workflow cluster_lipid_removal Lipid Removal cluster_spe_cleanup SPE Cleanup Start Fatty Tissue Extract Freezing Low-Temperature Precipitation Start->Freezing Filtration Cold Filtration Freezing->Filtration Filtered_Extract Filtered Extract Filtration->Filtered_Extract SPE_Loading Load onto SPE Cartridge Filtered_Extract->SPE_Loading SPE_Wash Wash Cartridge SPE_Loading->SPE_Wash SPE_Elution Elute this compound SPE_Wash->SPE_Elution Final_Extract Concentrate for GC Analysis SPE_Elution->Final_Extract

References

Solid-Phase Extraction for Endrin-Ketone Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Solid-Phase Extraction (SPE) for the cleanup and concentration of Endrin-ketone from various sample matrices, primarily focusing on aqueous samples. This compound is a toxic degradation product of the persistent organochlorine pesticide Endrin.[1][2] Its accurate monitoring is crucial for environmental protection and food safety.[1][3]

Introduction to Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification.[1] For this compound, a nonpolar compound, reverse-phase SPE using a C18 sorbent is a common and effective approach.[1][4]

Quantitative Data Summary

The following table summarizes the recovery performance of SPE methods for the cleanup of this compound from water samples. High recovery rates indicate the efficiency of the extraction and elution process.

AnalyteMatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundWaterC181022[5]
This compoundWaterC181017[5]
This compoundWastewaterC18 Disk89.00.448[6]
This compoundWastewaterC18 Disk85.41.89[6]

Experimental Protocol: SPE Cleanup of this compound from Water Samples

This protocol details the steps for extracting this compound from water samples using C18 SPE cartridges followed by analysis with Gas Chromatography-Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

Materials and Reagents
  • SPE Cartridges: C18, large ID[5]

  • Solvents (Pesticide Grade): Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Acetone, n-Hexane[1][4][5]

  • Reagent Water: Deionized water free of interferences

  • Glassware: Sample bottles, collection vials, graduated cylinders

  • Apparatus: SPE vacuum manifold, nitrogen evaporator[4]

  • Analytical Instrument: Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)[1][4]

Step-by-Step Methodology

1. Sample Pre-treatment a. For a 1 L water sample, acidification to a pH < 2 with sulfuric acid may be performed to improve the recovery of certain analytes, though it is considered optional for this compound.[4][5] b. Add 5 mL of methanol to the water sample and mix thoroughly.[1][5]

2. SPE Cartridge Conditioning a. Place the C18 SPE cartridges on a vacuum manifold. b. Add 10 mL of dichloromethane (DCM) to each cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.[1][5] c. Add 10 mL of methanol (MeOH) to each cartridge. Let it soak for 2 minutes, then draw it through, ensuring a thin layer of methanol remains above the sorbent. Do not allow the cartridge to go dry. [1][5] d. Add 20 mL of reagent water to the cartridge and pull it through, leaving a layer of water about 1 cm above the sorbent.[5]

3. Sample Loading a. Load the pre-treated water sample onto the conditioned SPE cartridge. b. Apply a vacuum to achieve a consistent, fast dropwise flow rate of approximately 30 mL/min.[1][5]

4. Cartridge Drying a. After the entire sample has passed through, maintain a full vacuum for 10 minutes to thoroughly dry the sorbent.[1][5]

5. Elution of this compound a. Place a collection vial inside the vacuum manifold for each cartridge. b. Add 10 mL of a 1:1 (v/v) acetone:n-hexane solution to the cartridge. Allow the solvent to soak the sorbent for 1 minute.[1][5] c. Slowly draw the solvent through the cartridge into the collection vial under a gentle vacuum.[1] d. A second elution can be performed with 10 mL of a 1:9 (v/v) acetone:n-hexane solution to ensure complete recovery.[5]

6. Post-Elution Processing a. The collected eluate can be concentrated to a final volume of 1 mL using a gentle stream of nitrogen.[4] b. The sample is now ready for analysis by GC-ECD or GC-MS.[1]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection 1. Sample Collection (1L Water) Pre_treatment 2. Pre-treatment (Add 5mL MeOH) Sample_Collection->Pre_treatment Conditioning 3. Cartridge Conditioning (DCM, MeOH, H2O) Pre_treatment->Conditioning Loading 4. Sample Loading (~30 mL/min) Conditioning->Loading Drying 5. Cartridge Drying (Full vacuum, 10 min) Loading->Drying Elution 6. Elution (Acetone:n-Hexane) Drying->Elution Concentration 7. Concentration (to 1 mL under N2) Elution->Concentration GC_Analysis 8. GC-ECD/MS Analysis Concentration->GC_Analysis

Caption: Workflow for this compound cleanup using SPE.

Alternative and Complementary Cleanup Techniques

While C18 SPE is highly effective, other techniques can be employed for this compound cleanup, particularly for different sample matrices:

  • Florisil, Silica Gel, or Alumina Adsorption Chromatography: These are used to separate analytes from interferences after the initial extraction.[4][7]

  • Gel Permeation Chromatography (GPC): This technique is useful for removing high molecular weight interferences, such as lipids, from extracts of fatty samples.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide residue analysis in food matrices and involves an extraction and a dispersive SPE cleanup step.[4][8]

The selection of the appropriate cleanup method depends on the sample matrix, the concentration of this compound, and the analytical instrumentation available. For aqueous samples, the detailed SPE protocol provides a robust and reliable method for the cleanup and concentration of this compound.

References

High-Resolution Mass Spectrometry for Confirmatory Analysis of Endrin-Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endrin-ketone is a persistent and toxic transformation product of endrin, an organochlorine pesticide.[1] Its presence in environmental and biological samples is a significant concern due to its potential health risks.[1] High-resolution mass spectrometry (HRMS) offers exceptional selectivity and sensitivity, making it the definitive technique for the unambiguous confirmation and quantification of this compound, even in complex matrices.[1] This document provides detailed application notes and standardized protocols for the analysis of this compound using gas chromatography-high-resolution mass spectrometry (GC-HRMS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Chemical Properties and Mass Spectrometry Data

This compound is a cyclic ketone with the following key properties:

PropertyValue
Chemical Formula C₁₂H₈Cl₆O[2][3]
Molecular Weight 380.909 g/mol [2][3]
CAS Number 53494-70-5[2][3]
Exact Mass 379.867681 Da[1][4][5]

The high-resolution mass spectrum of this compound provides a unique fingerprint for its identification. The exact mass of the molecular ion is a critical parameter for confirmation.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for organochlorine pesticides, including this compound, in various matrices using mass spectrometry-based methods. These values can serve as a benchmark for method development and validation.[1]

MatrixAnalytical MethodLODLOQ
WaterGC-ECD-2.5 - 20 µg/L[1]
Wildlife Liver & SerumGC-MS/MS0.002 - 2.4 µg/kg0.01 - 7.4 µg/kg[1]
VegetablesGC-MS0.02 - 0.26 µg/L0.06 - 0.87 µg/L[1]
MilkGC-MS/MS-≤ 5 ng/mL[1]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[1]

Materials:

  • Homogenized sample (10-15 g)

  • Water (for samples with low water content)

  • Acetonitrile (ACN)

  • QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl)[1]

  • Dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and MgSO₄[1]

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For samples with low moisture content, add an appropriate amount of water.

  • Add 10-15 mL of ACN to the tube.[1]

  • Add the QuEChERS extraction salt packet.[1]

  • Cap the tube and shake vigorously for 1 minute.[1]

  • Centrifuge at ≥3000 x g for 5 minutes.[1]

  • Transfer an aliquot of the ACN supernatant to a 2 mL d-SPE tube.[1]

  • Vortex for 30 seconds.[1]

  • Centrifuge at high speed for 5 minutes.[1]

  • The resulting supernatant is ready for GC-HRMS or LC-HRMS analysis.[1]

GC-HRMS Protocol for this compound Confirmation

Instrumentation:

  • Gas chromatograph (GC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injector: Split/splitless, 250 °C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Program: Initial temperature of 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, and hold for 10 min.[6]

HRMS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 50-500.

  • Resolution: >10,000 FWHM.

  • Data Processing: Extract the exact mass of the this compound molecular ion (m/z 379.8677) and its characteristic fragment ions.[1]

LC-HRMS Protocol for this compound Confirmation

Instrumentation:

  • Liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

HRMS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-600.

  • Resolution: >20,000 FWHM.

  • MS/MS Fragmentation: Targeted MS/MS of the precursor ion of this compound (m/z 379.8677) using a collision energy of 20-40 eV to obtain characteristic fragment ions for confirmation.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Neurotoxicity

Endrin and its metabolites, including this compound, are neurotoxic.[1] Their primary mechanism of action involves the antagonism of the gamma-aminobutyric acid (GABA) system in the central nervous system.[1] Specifically, this compound binds to the GABA-A receptor, a ligand-gated chloride ion channel, and blocks the influx of chloride ions that normally occurs when GABA binds.[1] This inhibition of inhibitory signaling leads to hyperexcitability of the central nervous system, which can manifest as tremors and convulsions.[1]

G cluster_0 Normal GABAergic Inhibition cluster_1 This compound Induced Neurotoxicity GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel_Open Chloride Channel Opens GABA_A_Receptor->Chloride_Channel_Open Chloride_Influx Chloride Ion Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Endrin_Ketone This compound GABA_A_Receptor_Blocked GABA-A Receptor Endrin_Ketone->GABA_A_Receptor_Blocked Binds and Blocks Chloride_Channel_Blocked Chloride Channel Blocked GABA_A_Receptor_Blocked->Chloride_Channel_Blocked No_Chloride_Influx No Chloride Ion Influx Chloride_Channel_Blocked->No_Chloride_Influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) No_Chloride_Influx->Hyperexcitability G Sample_Collection Sample Collection (e.g., Water, Soil, Biological Tissue) Sample_Preparation Sample Preparation (QuEChERS) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation GC_HRMS GC-HRMS Chromatographic_Separation->GC_HRMS LC_HRMS LC-HRMS Chromatographic_Separation->LC_HRMS Data_Acquisition High-Resolution Mass Spectrometry Data Acquisition GC_HRMS->Data_Acquisition LC_HRMS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Confirmation Confirmation of this compound (Exact Mass & Fragmentation) Data_Analysis->Confirmation Quantification Quantification Data_Analysis->Quantification Reporting Reporting Confirmation->Reporting Quantification->Reporting

References

Application Notes and Protocols for the Use of Endrin-Ketone Certified Reference Material in Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin-ketone is a primary degradation product and metabolite of endrin, a persistent organochlorine pesticide.[1][2] Due to its toxicity and persistence in the environment, regulatory bodies worldwide monitor its presence in various matrices, including environmental samples (water, soil, sediment), agricultural products, and biological tissues.[2][3] Accurate and reliable quantification of this compound is therefore crucial for environmental safety, food safety, and human health.[1][3]

A Certified Reference Material (CRM) for this compound is essential for establishing metrological traceability, ensuring the accuracy and comparability of analytical results.[3] This document provides detailed application notes and protocols for the use of this compound CRM in the calibration of analytical instruments, primarily focusing on Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[3]

Applications of this compound CRM

The this compound CRM is intended for a variety of critical laboratory applications, including:

  • Instrument Calibration: Establishing a reliable relationship between the instrument's signal and the analyte's concentration.[3]

  • Method Validation: Verifying that an analytical method is suitable for its intended purpose by assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[3]

  • Quality Control: Serving as a component in quality control samples to monitor the ongoing performance of analytical measurements.[3]

  • Linearity Studies: Determining the range over which the instrument response is directly proportional to the analyte concentration.[3]

Data Presentation: Quantitative Analytical Parameters

The selection of an analytical method for this compound depends on the sample matrix, required sensitivity, and available instrumentation.[1] Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) are the most common techniques.[1][2] The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Comparison of Key Validation Parameters for Different Analytical Methods.

ParameterGC-ECDGC-MS
Principle Separation by GC, detection of electrophilic compounds.Separation by GC, identification by mass-to-charge ratio.
Selectivity Good for halogenated compounds.Excellent (confirmatory).
Sensitivity (LOD) 0.039 ppb[4]~0.002 - 2.4 ppb (for OCPs)[4]
Linearity (R²) >0.998[4]>0.99[4]
Precision (%RSD) < 20%[4]< 6.03% (for aldrin/dieldrin)[4]
Accuracy (Recovery) 76.94%[4]>80% (for aldrin/dieldrin)[4]
Confirmation Requires second column confirmation.Inherent.
Primary Application Routine quantification.Confirmation and quantification.

Data for GC-MS is based on general performance for organochlorine pesticides due to limited specific data for this compound.[4]

Table 2: Illustrative Calibration Data for this compound Analysis by GC-ECD.

Calibration LevelConcentration (µg/L)Peak Area (Arbitrary Units)
12.515,234
25.030,158
310.061,521
415.092,389
520.0122,876

A study on the quantification of organochlorine pesticides demonstrated excellent linearity for this compound in the range of 2.5–20 µg/L.[3]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards from this compound CRM

This protocol outlines the preparation of a series of calibration standards from a neat (solid) this compound CRM.[3]

Materials:

  • This compound CRM (neat solid)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

  • High-purity solvent (e.g., hexane (B92381), acetone, or toluene)[3]

Procedure:

  • Stock Standard Preparation (e.g., 100 mg/L):

    • Accurately weigh approximately 10 mg of the this compound CRM.[3]

    • Quantitatively transfer the CRM to a 100 mL volumetric flask.[3]

    • Record the exact weight.

    • Dissolve the CRM in a small amount of the chosen solvent and then dilute to the mark with the same solvent.[3]

  • Intermediate Standard Preparation:

    • Prepare one or more intermediate standards by diluting the stock standard solution. For example, pipette 1 mL of the 100 mg/L stock standard into a 10 mL volumetric flask and dilute to the mark to obtain a 10 mg/L intermediate standard.

  • Working Calibration Standards:

    • Prepare a series of working calibration standards by serially diluting the intermediate standard solution. The concentration range should bracket the expected concentration of this compound in the samples.

Protocol 2: Sample Preparation and Extraction

The choice of sample preparation method depends on the matrix.[5]

A. Water Samples (Liquid-Liquid Extraction) [5]

  • To a 1-liter water sample, add a surrogate standard.

  • Adjust the sample to a neutral pH.

  • Extract the sample three times with 60 mL of dichloromethane (B109758) in a separatory funnel.[5]

  • Combine the dichloromethane extracts and dry by passing through anhydrous sodium sulfate (B86663).[5]

  • Concentrate the extract to a final volume of 1 mL.[5]

B. Soil and Sediment Samples (Soxhlet Extraction) [5][6]

  • Air-dry the sample and sieve to remove large debris.

  • Mix 10-30 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.[5][6]

  • Add a surrogate standard.

  • Extract the sample for 6-8 hours in a Soxhlet apparatus with a 1:1 mixture of hexane and acetone.[5]

  • Concentrate the extract.

C. Fatty Food Matrices (QuEChERS Method) [1][7]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile (B52724).[3]

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[5]

  • Cap the tube and vortex vigorously for 1 minute.[3]

  • Centrifuge at 3000-4000 rpm for 5 minutes.[5]

  • Take an aliquot of the upper acetonitrile layer for cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) sorbent and magnesium sulfate.[5][7]

Protocol 3: Instrumental Analysis (GC-MS)

The following are typical GC-MS parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

GC Conditions:

  • Column: Rtx-CLPesticides (30 m × 0.32 mm ID × 0.50 µm) or equivalent.[1]

  • Injector: Split/splitless, operated in splitless mode at 250 °C.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

  • Oven Program: Initial temperature of 70°C for 2 min, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) mode can be used with a GC-MS/MS system.[2]

Quantification:

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the analysis of the working calibration standards.[2]

Visualizations

G Sunlight Sunlight (UV) Endrin_Ketone This compound (δ-Ketoendrin) Sunlight->Endrin_Ketone Photoisomerization Endrin_Aldehyde Endrin Aldehyde (Minor Product) Sunlight->Endrin_Aldehyde Heat Heat (>200°C) Heat->Endrin_Ketone Thermal Rearrangement Heat->Endrin_Aldehyde Microbes Microbes (Anaerobic) Microbes->Endrin_Ketone Microbial Degradation Endrin Endrin

Caption: Environmental degradation pathways of Endrin to this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calibration Calibration Start Sample Collection (Water, Soil, Food) Extraction Extraction (LLE, Soxhlet, QuEChERS) Start->Extraction Cleanup Cleanup (SPE, Florisil, dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS GC-MS/MS Analysis Concentration->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing CRM This compound CRM Stock Stock Standard Preparation CRM->Stock Working Working Standards Stock->Working Curve Calibration Curve Generation Working->Curve Curve->Data_Processing G cluster_membrane Endrin_Ketone This compound GABA_A_Receptor GABA-A Receptor Endrin_Ketone->GABA_A_Receptor Antagonistic Binding Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Prevents Opening Hyperexcitability Neuronal Hyperexcitability (Convulsions) Chloride_Channel->Hyperexcitability Leads to Neuronal_Membrane Neuronal Membrane

References

Application Notes and Protocols for the Quantification of Endrin-Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin-ketone is a primary and persistent degradation product of endrin (B86629), an organochlorine pesticide.[1] Its presence in environmental and biological samples is a key indicator of endrin contamination and degradation.[2] Accurate and sensitive quantification of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using gas chromatography (GC) coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS/MS).

Analytical Principles

The quantification of this compound is predominantly achieved through chromatographic separation followed by sensitive detection. Gas chromatography is the most common technique for the analysis of thermally stable and volatile compounds like this compound.[3] The choice of detector depends on the required sensitivity and selectivity. GC-ECD offers excellent sensitivity for halogenated compounds, making it suitable for routine quantitative analysis, while GC-MS or GC-MS/MS provides definitive confirmation of the analyte's identity.[3]

A critical aspect of this compound analysis by GC is monitoring the in-source degradation of the parent compound, endrin. The formation of this compound and endrin aldehyde from endrin within the GC inlet can indicate system activity and lead to inaccurate quantification.[4][5][6] Therefore, regular checks for endrin breakdown are a mandatory quality control step in many standard methods, such as U.S. EPA Method 8081B.[4][7]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of this compound in various matrices.

Table 1: Performance of GC-µECD for this compound in Fatty Foods [8]

Performance MetricValue
Limit of Detection (LOD)0.003 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Recovery75.63 - 117.92%
Precision (RSD)≤ 8.52%
Linearity (R²)≥ 0.9960

Table 2: Performance of GC-ECD for this compound in Water [9]

Performance MetricValue
Limit of Detection (LOD)0.039 µg/L
Limit of Quantification (LOQ)0.103 µg/L
Linearity Range2.5 - 20 µg/L
Average Recovery (at 5 µg/L)98%[1]
Relative Standard Deviation (at 5 µg/L)7%[1]

Table 3: Performance of GC-MS/MS for this compound in Soil [9]

Performance MetricValue
Limit of Quantification (LOQ)0.01 mg/kg
Recovery70 - 120%
Precision (RSD)< 20%
Linearity Range0.01 - 0.5 mg/kg

Experimental Protocols

Preparation of Analytical Standards

Accurate quantification relies on the preparation of precise calibration standards.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution: [10]

  • Pre-preparation: Ensure all glassware is meticulously cleaned and dried. Allow the this compound analytical standard and solvent (e.g., isooctane, hexane) to reach thermal equilibrium in a temperature-controlled weighing room.[10]

  • Mass Calculation: Calculate the required mass of the neat standard, correcting for its purity.

  • Weighing: Tare a weighing boat on an analytical balance. Accurately weigh the calculated mass of the standard.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL volumetric flask. Add a small amount of solvent to dissolve the standard completely.

  • Final Volume: Bring the flask to the final volume with the solvent, ensuring the solution is thoroughly mixed.

Preparation of Calibration Standards: [11]

Prepare a series of at least five working calibration standards by serial dilution of the primary stock solution with the appropriate solvent. The concentration range should bracket the expected concentration of this compound in the samples.

cluster_prep Standard Preparation Neat_Standard Neat this compound Analytical Standard Stock_Solution Primary Stock Solution (e.g., 1000 µg/mL) Neat_Standard->Stock_Solution Weigh & Dissolve Working_Standards Working Calibration Standards (Series of Dilutions) Stock_Solution->Working_Standards Serial Dilution

Preparation of Calibration Standards.
Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol for Water Samples (Liquid-Liquid Extraction, LLE): [1]

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a surrogate standard.

  • Adjust the sample pH to neutral.

  • Add 60 mL of methylene (B1212753) chloride and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride.

  • Combine all extracts and dry by passing through anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1-10 mL and exchange the solvent to hexane.

Protocol for Soil/Sediment Samples (Solvent Extraction): [1]

  • Weigh 10-30 g of the sample and mix with an equal amount of anhydrous sodium sulfate.

  • Spike the sample with a surrogate standard.

  • Extract using Soxhlet extraction or sonication with a hexane/acetone (1:1) mixture.

  • Concentrate the extract to a final volume of 1-10 mL and exchange the solvent to hexane.

  • Cleanup (if necessary): Sulfur can be removed by shaking the extract with copper powder. Adsorption chromatography using Florisil or silica (B1680970) gel may be required to remove other interferences.[1]

Protocol for Fatty Foods (QuEChERS Method): [7][8]

  • Homogenize 10-15 g of the sample.

  • Add a surrogate standard and 10 mL of water, followed by 10 mL of acidified acetonitrile (B52724). Shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate) and shake for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • The resulting supernatant is ready for analysis.

Instrumental Analysis

GC-ECD Analysis (based on EPA Method 8081B): [1][9][12]

  • Gas Chromatograph: Agilent 7890A or equivalent with a ⁶³Ni electron capture detector.

  • Injector: Split/splitless, 200-250 °C.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow (e.g., 1.2 mL/min).

  • Oven Program: Initial 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, hold for 10 min.

  • Detector Temperature: 300°C.

  • Quality Control: Before sample analysis, inject a standard containing only endrin and 4,4'-DDT to check for degradation. If the degradation to this compound or endrin aldehyde exceeds 15%, corrective action is required.[4]

GC-MS/MS Analysis: [2][9]

  • Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer.

  • Injector: Split/splitless inlet.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. A potential transition for this compound is m/z 317 -> 281.[13]

  • Oven Program: Initial temperature 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.

Visualizations

cluster_workflow General Analytical Workflow Sample Sample Collection (Water, Soil, Food) Preparation Sample Preparation (LLE, SPE, QuEChERS) Sample->Preparation Cleanup Extract Cleanup (Florisil, d-SPE, etc.) Preparation->Cleanup Analysis Instrumental Analysis (GC-ECD or GC-MS/MS) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Workflow for this compound Analysis.

cluster_degradation Endrin Degradation Pathway Endrin Endrin Endrin_Ketone Endrin_Ketone Endrin->Endrin_Ketone Photochemical, Thermal, or Microbial Action Endrin_Aldehyde Endrin_Aldehyde Endrin->Endrin_Aldehyde Degradation

Environmental Degradation of Endrin.

References

Application Notes and Protocols for the Analysis of Endrin-Ketone in Human Blood and Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin (B86629) is an organochlorine pesticide that has been banned in many countries due to its high toxicity and persistence in the environment. Exposure to endrin can lead to serious health effects, primarily targeting the central nervous system. In the human body, endrin is metabolized to various compounds, including endrin-ketone (also known as 12-ketoendrin). The detection and quantification of this compound in biological samples such as blood and urine can serve as a biomarker of exposure to the parent compound. These application notes provide detailed protocols for the analysis of this compound in human blood and urine, leveraging established analytical techniques.

Data Presentation

Quantitative analysis of this compound in human biological samples is challenging due to its rapid metabolism and excretion.[1][2] Consequently, specific data on typical concentrations in blood and urine are scarce in publicly available literature. The following tables provide a summary of relevant quantitative data, including detection limits for related organochlorine pesticides in similar matrices, which can serve as a benchmark for method development and validation.

Table 1: Quantitative Data for Endrin Metabolites in Human Urine

AnalyteMatrixPopulationConcentration Range (µg/mL)Analytical Method
Endrin MetabolitesUrineOccupationally Exposed Workers0.001 - 0.14GC-LC

Source: Public Health Statement: Endrin, ATSDR[3]

Table 2: Method Detection and Quantification Limits for Related Organochlorine Pesticides in Human Serum

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Analytical Method
Aldrin (B1666841)Serum0.28Not SpecifiedGC-MS
Dieldrin (B1670511)Serum0.29Not SpecifiedGC-MS

Note: These values are for the related pesticides aldrin and dieldrin and are provided as a reference for expected sensitivity in a validated GC-MS method.[4][5][6]

Metabolic Pathway of Endrin to this compound

Endrin undergoes biotransformation in the body, primarily in the liver, to form several metabolites. The major pathway involves the oxidation of the methylene (B1212753) bridge to form anti-12-hydroxyendrin, which is then further oxidized to produce the more toxic 12-ketoendrin.[1]

Endrin Endrin anti_12_hydroxyendrin anti-12-hydroxyendrin Endrin->anti_12_hydroxyendrin Oxidation Endrin_Ketone This compound (12-ketoendrin) anti_12_hydroxyendrin->Endrin_Ketone Oxidation Excretion Excretion (Urine and Feces) anti_12_hydroxyendrin->Excretion Endrin_Ketone->Excretion

Caption: Metabolic pathway of endrin to this compound.

Experimental Protocols

The following protocols describe the extraction and analysis of this compound from human blood and urine samples using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method for the detection of organochlorine pesticides and their metabolites.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Blood/Urine) Extraction Extraction (LLE/SPE) Sample_Collection->Extraction Cleanup Cleanup (Florisil/SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for this compound analysis.

Protocol 1: this compound Analysis in Human Blood (Plasma/Serum)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Human plasma or serum samples

    • Hexane (pesticide residue grade)

    • Dichloromethane (pesticide residue grade)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge tubes (15 mL, glass)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1.0 mL of plasma or serum into a 15 mL glass centrifuge tube.

    • Add 5.0 mL of a hexane:dichloromethane (1:1, v/v) extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 2-5) two more times, combining the organic extracts.

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen at room temperature.

    • The extract is now ready for GC-MS analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (GC-MS)

    • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • GC-MS Parameters (Example):

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp to 200°C at 15°C/min

      • Ramp to 280°C at 5°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

3. Quality Control:

  • Method Blank: An analyte-free matrix (e.g., certified blank human serum) is processed and analyzed in the same manner as the samples to check for contamination.

  • Matrix Spike: A pre-spiked aliquot of a sample with a known concentration of this compound is processed to assess matrix effects and recovery.

  • Calibration Standards: A series of calibration standards of this compound in a suitable solvent are analyzed to generate a calibration curve for quantification.

Protocol 2: this compound Analysis in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Human urine samples

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (pesticide residue grade)

    • Dichloromethane (pesticide residue grade)

    • Ethyl acetate (B1210297) (pesticide residue grade)

    • Deionized water

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Adjust the pH of a 10 mL urine sample to ~7.0.

    • SPE Cartridge Conditioning:

      • Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

      • Wash with 5 mL of dichloromethane.

      • Wash with 5 mL of methanol.

      • Equilibrate with 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the retained analytes with 5 mL of ethyl acetate:dichloromethane (1:1, v/v).

    • Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Follow the same GC-MS parameters as described in Protocol 1.

3. Quality Control:

  • Implement the same quality control measures (method blank, matrix spike, and calibration standards) as described in Protocol 1, using certified blank urine as the analyte-free matrix.

Conclusion

The analysis of this compound in human blood and urine provides a valuable tool for assessing exposure to endrin. The protocols outlined in these application notes, utilizing liquid-liquid extraction and solid-phase extraction for sample preparation followed by GC-MS analysis, offer sensitive and specific methods for the quantification of this important biomarker. Adherence to stringent quality control procedures is essential for obtaining accurate and reliable results. Further research is needed to establish definitive reference ranges for this compound in various human populations.

References

Monitoring Endrin-Ketone in Environmental Remediation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin-ketone is a persistent and toxic degradation product of the organochlorine pesticide endrin (B86629).[1] Its presence in the environment serves as a significant marker for historical pesticide contamination.[2] Due to its stability in soil and sediment, this compound can be detected long after the initial application of its parent compound has ceased.[2][3] This persistence, coupled with its potential for bioaccumulation and adverse health effects, makes its accurate monitoring in environmental matrices such as water, soil, and biological tissues crucial for environmental risk assessment, remediation studies, and regulatory compliance.[1]

Endrin is known to isomerize to form endrin aldehyde and this compound under the influence of heat and light.[4] The detection of this compound is a key indicator of the degradation of endrin and is often included in quality control measures for analytical systems testing for organochlorine pesticides.[5] This document provides detailed application notes and standardized protocols for the analysis of this compound, drawing from established methodologies.

Analytical Overview

The quantification of this compound in environmental samples typically involves a multi-step process encompassing sample extraction, extract cleanup, and instrumental analysis. The most common and effective analytical techniques are Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[1][4] For enhanced selectivity and sensitivity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often the preferred method as it minimizes matrix interference and allows for lower detection limits.[1]

A critical consideration in the analysis of endrin and its metabolites is the potential for thermal degradation of the parent compound into this compound and endrin aldehyde within the GC inlet.[1] Therefore, rigorous quality control measures are essential to monitor and mitigate this breakdown during analysis.[6]

Data Presentation: Quantitative Parameters for this compound Analysis

The selection of an appropriate analytical method is contingent on the sample matrix, the required sensitivity, and the available instrumentation.[5] The following tables summarize key quantitative parameters for common analytical methods used for this compound analysis in various environmental matrices.

Table 1: Sample Preparation Parameters for this compound in Soil [7]

ParameterValueMethod Reference
Sample Size (dry weight)10 - 30 gEPA 8081B, EPA 1699
Drying AgentAnhydrous Sodium Sulfate (B86663)EPA 8081B, EPA 1699
Extraction Solvent1:1 Acetone/Hexane (B92381) or Methylene (B1212753) ChlorideEPA 8081B, EPA 1699
Soxhlet Extraction Time16 - 24 hoursEPA 3540C
Automated Soxhlet Time2 hoursEPA 3541
Cleanup SorbentsFlorisil, Silica Gel, AluminaEPA 3620, EPA 3630
Final Extract Volume1 - 10 mLEPA 8081B

Table 2: Performance of Different Analytical Methods for this compound [5]

MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-µECDFatty FoodsAcidified Acetonitrile Extraction, SPE CleanupNot SpecifiedNot Specified85-110
GC-ECDWaterLLE or SPECompound DependentCompound Dependent50-150
GC-MS/MSSoilSolvent ExtractionNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. The following are outlines of experimental protocols for the analysis of this compound in different environmental matrices.

Protocol 1: Analysis of this compound in Aqueous Samples (e.g., Water)

This protocol is suitable for the quantification of a range of organochlorine pesticides, including this compound, in water samples.[5]

1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1]

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.
  • If required, spike the sample with a surrogate standard.
  • Add 60 mL of methylene chloride to the funnel.
  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
  • Allow the organic layer to separate from the aqueous phase.
  • Drain the lower methylene chloride layer into a collection flask.
  • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
  • Concentrate the extract to a suitable volume using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

2. Instrumental Analysis (GC-ECD) [5][8]

  • Instrument: Gas Chromatograph equipped with a 63Ni electron capture detector.
  • Column: Rtx-CLPesticides (fused silica) proprietary Crossbond phase column (30 m × 0.32 mm ID × 0.50 µm) or equivalent.
  • Injector: Split mode (e.g., split ratio: 10.0) at 200°C.
  • Oven Program:
  • Initial temperature: 120°C (hold for 1 min).
  • Ramp 1: 15°C/min to 200°C (hold for 1 min).
  • Ramp 2: 5°C/min to 300°C (hold for 10 min).
  • Detector Temperature: 300°C.
  • Carrier Gas: Nitrogen at a flow rate of 10 mL/min.

Protocol 2: Analysis of this compound in Solid Samples (e.g., Soil, Sediment)

This protocol is based on widely accepted methods such as EPA Method 8081B for the analysis of organochlorine pesticides.[1]

1. Sample Preparation (Soxhlet Extraction) [1][7]

  • Air-dry the sample and grind it to a fine powder.
  • Weigh 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.
  • Place the sample mixture in a thimble and place the thimble in a Soxhlet extractor.
  • Extract the sample for 18-24 hours with a suitable solvent mixture (e.g., hexane/acetone (1:1) or methylene chloride).
  • Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

2. Extract Cleanup (Florisil Cleanup) [1][7]

  • Prepare a chromatography column packed with activated Florisil.
  • Pre-wet the column with hexane.
  • Load the concentrated extract onto the column.
  • Elute the column with solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether).
  • Collect the fractions containing the analytes of interest.
  • Concentrate the collected fractions before GC analysis.

3. Instrumental Analysis (GC-MS/MS) [5]

  • Oven Program:
  • Initial temperature: 70°C (hold for 2 min).
  • Ramp 1: 25°C/min to 150°C.
  • Ramp 2: 3°C/min to 200°C.
  • Ramp 3: 8°C/min to 280°C (hold for 10 min).
  • Note: Specific MS/MS parameters (e.g., precursor and product ions, collision energies) must be optimized for this compound.

Protocol 3: Analysis of this compound in Fatty Food Matrices

This method is designed for the analysis of endrin and its metabolite, this compound, in fatty food matrices such as chicken, pork, beef, egg, and milk.[5]

1. Sample Extraction (QuEChERS-based) [5]

  • Extract samples with acidified acetonitrile.
  • Partition the extract using magnesium sulfate and sodium acetate (B1210297) ("salting out").

2. Cleanup [5]

  • Purify the supernatant using a dual-layer solid-phase extraction (SPE) cartridge containing Supelclean ENVI-Carb and primary secondary amine (PSA) sorbents.

3. Instrumental Analysis (GC-µECD) [5]

  • Analyze the final extract using a gas chromatograph equipped with a micro-electron capture detector. Instrumental conditions would be similar to those described in Protocol 1, with potential modifications to the oven temperature program based on the specific fatty acid profile of the matrix.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction (LLE, Soxhlet, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (Florisil, SPE) Extraction->Cleanup GC Gas Chromatography (GC) Cleanup->GC Detector Detection (ECD, MS, MS/MS) GC->Detector Quantification Quantification Detector->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for the analysis of this compound in environmental samples.

logical_relationship Endrin Endrin (Parent Pesticide) Transformation Environmental Transformation (Heat, Light) Endrin->Transformation EndrinKetone This compound Transformation->EndrinKetone EndrinAldehyde Endrin Aldehyde Transformation->EndrinAldehyde Monitoring Environmental Monitoring EndrinKetone->Monitoring EndrinAldehyde->Monitoring RiskAssessment Risk Assessment Monitoring->RiskAssessment

Caption: Logical relationship of Endrin transformation and its environmental monitoring significance.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Endrin and its Degradation to Endrin-ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Endrin and its degradation product, Endrin-ketone, by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Endrin degradation in a GC inlet?

A1: Endrin degradation in a hot GC inlet primarily occurs through thermal isomerization. The epoxide ring in the Endrin molecule rearranges to form a ketone group, resulting in the formation of this compound. This process can be catalyzed by active sites within the GC inlet system.[1] Minor amounts of Endrin aldehyde may also be formed.[1]

Q2: What are "active sites" in a GC inlet and how do they contribute to Endrin degradation?

A2: Active sites are chemically reactive points within the GC inlet that can interact with and degrade thermally sensitive analytes like Endrin. These sites can be exposed silanol (B1196071) groups on glass surfaces (liners, glass wool), metal surfaces (inlet body, seals), or contaminants from previous injections.[2][3] These sites can catalyze the isomerization of Endrin to this compound and Endrin aldehyde.[1]

Q3: What are the acceptable limits for Endrin degradation in GC analysis?

A3: Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), set limits for Endrin degradation to ensure the inertness of the GC system. For example, EPA Method 8081B specifies that the breakdown of Endrin should be less than 15%.[2] Other methods may have a limit of up to 20%.[4] If degradation exceeds these limits, corrective actions and maintenance are required.

Q4: How can I check if my GC system is causing Endrin degradation?

A4: A system inertness check should be performed by injecting a standard containing Endrin and 4,4'-DDT.[2] The resulting chromatogram is analyzed for the presence of degradation products: this compound and Endrin aldehyde for Endrin, and DDE and DDD for 4,4'-DDT. The percentage of breakdown is then calculated. This check should be performed before sample analysis and at regular intervals.

Q5: Can the injection technique affect Endrin degradation?

A5: Yes, the injection technique can influence degradation. For instance, a fast autosampler injection can propel the liquid sample directly onto hot metal surfaces at the bottom of the inlet, exacerbating the degradation of thermally labile compounds.

Troubleshooting Guides

Issue: High Endrin Degradation (>15-20%)
Potential Cause Troubleshooting Steps
Active GC Inlet - Replace the inlet liner: Liners are consumable and can become active over time. Use a deactivated liner, preferably one designed for pesticide analysis. Consider liners without glass wool, as it can introduce active sites.[2] - Replace the septum: Septum particles can accumulate in the liner and create active sites. Use high-quality, pre-conditioned septa. - Clean the GC inlet: If replacing the liner and septum does not resolve the issue, the inlet body itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet. - Use an inert flow path: Ensure all components in the sample flow path, including seals and ferrules, are made of inert materials.
High Inlet Temperature - Optimize the inlet temperature: Endrin is thermally sensitive. While a common starting temperature is 250°C, it is often beneficial to lower it to a range of 200-230°C to minimize degradation.[5] A systematic evaluation of different temperatures is recommended to find the optimal balance between vaporization and degradation.
Contaminated GC System - Perform column maintenance: Trim the front end of the analytical column (e.g., 10-15 cm) to remove any non-volatile residues that may have accumulated. - Check for leaks: Leaks in the system can introduce oxygen and contribute to degradation. Perform a leak check according to the instrument manufacturer's procedure.
Sample Matrix Effects - Use appropriate sample cleanup: Complex sample matrices can introduce non-volatile residues that contaminate the inlet and column, leading to increased degradation. Employ a suitable sample cleanup technique (e.g., solid-phase extraction) to remove matrix interferences.

Data Presentation

Table 1: Comparison of GC Inlet Liner Deactivation on Endrin Breakdown
Liner Deactivation TypeInitial Endrin Breakdown (%)Endrin Breakdown after 101 Injections (%)
Untreated62%Not Reported
Standard DMDCS DeactivationNot ReportedNot Reported
Agilent Ultra Inert1.2%12.2%

Data synthesized from manufacturer's technical notes.

Table 2: Impact of an Inert Flow Path on Endrin and DDT Breakdown Over 201 Injections
Flow Path ComponentInitial Endrin Breakdown (%)Initial DDT Breakdown (%)Endrin Breakdown at 201st Injection (%)DDT Breakdown at 201st Injection (%)
Standard Flow Path>5%>5%>20%>10%
Agilent Inert Flow Path 2.1% 2.6% 9.2% 4.4%

This table demonstrates the enhanced stability and reduced degradation provided by a fully inert flow path.[2]

Experimental Protocols

Protocol 1: Endrin/DDT Degradation Check (Based on EPA Method 8081B)

1. Standard Preparation:

  • Prepare a standard solution containing only Endrin and 4,4'-DDT in a suitable solvent (e.g., hexane (B92381) or isooctane) at a concentration appropriate for your detector (e.g., 50-100 pg/µL for ECD).

2. GC Conditions:

  • Inlet Temperature: 200-250°C (optimization may be required)

  • Injection Mode: Splitless

  • Column: A primary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5) is commonly used.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps to a higher temperature (e.g., 280-300°C) to elute all compounds.

  • Detector: Electron Capture Detector (ECD)

3. Procedure:

  • Inject 1 µL of the Endrin/DDT degradation check standard into the GC.

  • Acquire the chromatogram and identify the peaks for Endrin, Endrin aldehyde, this compound, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.

  • Integrate the peak areas for all identified compounds.

4. Calculation of Percent Breakdown:

% Endrin Breakdown = [ (Peak Area of Endrin Aldehyde + Peak Area of Endrin Ketone) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of Endrin Ketone) ] x 100

% 4,4'-DDT Breakdown = [ (Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD) / (Peak Area of 4,4'-DDT + Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD) ] x 100

5. Acceptance Criteria:

  • The percent breakdown for both Endrin and 4,4'-DDT should be ≤ 15%. If the breakdown exceeds this limit, perform the necessary maintenance as outlined in the troubleshooting guide.

Protocol 2: Systematic Evaluation of GC Inlet Temperature

1. System Preparation:

  • Ensure the GC system is clean and inert by performing inlet maintenance (new liner, septum, and seal).

  • Condition the GC column according to the manufacturer's instructions.

2. Experimental Procedure:

  • Set the initial inlet temperature to a low value (e.g., 180°C).

  • Inject the Endrin/DDT degradation check standard and calculate the percent breakdown as described in Protocol 1.

  • Increase the inlet temperature in increments of 20°C (e.g., 200°C, 220°C, 240°C, 260°C).

  • At each temperature setting, allow the system to equilibrate and then inject the standard.

  • Record the percent breakdown for Endrin at each temperature.

3. Data Analysis:

  • Plot the percent Endrin breakdown versus the inlet temperature.

  • The optimal inlet temperature is the highest temperature that provides good peak shape and response for Endrin while maintaining the percent degradation below the required limit (e.g., <15%).

Mandatory Visualization

Endrin_Degradation_Pathway Endrin Endrin (C12H8Cl6O) Endrin_Ketone This compound (Isomer) Endrin->Endrin_Ketone Thermal Isomerization (GC Inlet) Endrin_Aldehyde Endrin aldehyde (Minor Product) Endrin->Endrin_Aldehyde Degradation

Caption: Chemical transformation of Endrin in a GC inlet.

Troubleshooting_Workflow Start High Endrin Degradation (>15-20%) Check_Inlet Check GC Inlet Consumables Start->Check_Inlet Replace_Liner_Septum Replace Liner and Septum with Deactivated Parts Check_Inlet->Replace_Liner_Septum Test_Degradation1 Retest Degradation Replace_Liner_Septum->Test_Degradation1 Clean_Inlet Clean GC Inlet Body Test_Degradation1->Clean_Inlet Fail Pass Degradation within Limit (<15-20%) Test_Degradation1->Pass Pass Test_Degradation2 Retest Degradation Clean_Inlet->Test_Degradation2 Optimize_Temp Optimize Inlet Temperature (Lower in Increments) Test_Degradation2->Optimize_Temp Fail Test_Degradation2->Pass Pass Test_Degradation3 Retest Degradation Optimize_Temp->Test_Degradation3 Column_Maintenance Perform Column Maintenance (Trim Column) Test_Degradation3->Column_Maintenance Fail Test_Degradation3->Pass Pass Test_Degradation4 Retest Degradation Column_Maintenance->Test_Degradation4 Check_Leaks Check for System Leaks Test_Degradation4->Check_Leaks Fail Test_Degradation4->Pass Pass Fail Problem Persists: Consult Instrument Specialist Check_Leaks->Fail

Caption: Troubleshooting workflow for high Endrin degradation.

GC_Inlet_Components GC_Inlet GC Inlet Septum Septum GC_Inlet->Septum Potential for particle shedding Liner Inlet Liner GC_Inlet->Liner Active silanol groups Inlet_Body Inlet Body (Metal Surface) GC_Inlet->Inlet_Body Catalytic metal surfaces Gold_Seal Gold Seal / Bottom Seal GC_Inlet->Gold_Seal Active metal surfaces Glass_Wool Glass Wool (optional) Liner->Glass_Wool Increased surface area and active sites

Caption: Key GC inlet components affecting Endrin degradation.

References

Technical Support Center: Minimizing Matrix Effects in Endrin-ketone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Endrin-ketone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a primary metabolite and degradation product of Endrin, a persistent organochlorine pesticide.[1][2] Its analysis is crucial for environmental monitoring, food safety, and toxicological studies due to its neurotoxicity, potential for bioaccumulation, and adverse health effects.[2][3] Like its parent compound, this compound is believed to exert its toxicity by acting as an antagonist to the gamma-aminobutyric acid (GABA) receptor system in the central nervous system.[1][3]

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, non-target compounds in the sample matrix.[4] In LC-MS, the "matrix" refers to all sample components other than the analyte of interest, such as proteins, lipids, salts, and pigments. These effects are a major concern because they can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[5] Matrix effects are particularly pronounced in electrospray ionization (ESI), where co-eluting compounds can compete with the analyte for ionization.[6]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

Two primary methods are used to evaluate the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] It involves injecting a blank sample extract while a constant flow of the this compound standard is infused post-column. Dips or rises in the baseline signal indicate the presence of matrix effects.[7]

  • Post-Extraction Spike Method: This is a quantitative assessment. It involves comparing the peak area of an this compound standard in a pure solvent with the peak area of a blank matrix extract that has been spiked with the same concentration of the standard post-extraction.[7][8] A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[8]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

There are three main strategies to combat matrix effects:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[5] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the widely used QuEChERS method are effective.[8][9]

  • Improving Chromatographic Separation: Modifying chromatographic parameters (e.g., mobile phase, gradient, column) can separate the this compound peak from co-eluting matrix components.[5] Using ultra-high performance liquid chromatography (UPLC) can also provide better resolution and reduce matrix effects compared to traditional HPLC.[9]

  • Using Advanced Calibration Methods: When matrix effects cannot be eliminated, they can be compensated for. The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS).[5] Other methods include matrix-matched calibration and the standard addition method.[5]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

Using a SIL-IS is considered the most reliable technique to correct for matrix effects.[5] You should use a SIL-IS, such as ¹³C-labeled this compound, when you require the highest level of accuracy and precision.[10][11] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, effectively nullifying the impact of the matrix.

Section 2: Troubleshooting Guide

Issue: Poor Signal / Ion Suppression

Q: My this compound signal is significantly lower in matrix samples compared to the standard prepared in pure solvent. What steps should I take?

A: This indicates significant ion suppression. Follow these steps to troubleshoot:

  • Enhance Sample Cleanup: Your current sample preparation may not be sufficient. If using the QuEChERS method, consider which d-SPE sorbents are most appropriate for your matrix. For example, use Primary Secondary Amine (PSA) to remove sugars and organic acids, C18 for lipids, and Graphitized Carbon Black (GCB) for pigments (use GCB with caution as it may retain planar analytes like this compound).[8][12]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[13] In some cases where the matrix effect is severe, dilution can paradoxically improve the limit of detection (LOD) by restoring the analyte signal.[13]

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components causing suppression. Signal suppression is often most significant for analytes that elute early in the run.[14]

  • Implement a SIL-IS: If the above steps are insufficient, use a stable isotope-labeled internal standard for this compound to accurately compensate for the signal loss.[5]

Issue: High Signal Variability / Poor Precision

Q: I'm observing inconsistent results and poor precision in my quality control samples. Could this be related to matrix effects?

A: Yes, inconsistent matrix effects are a common cause of poor precision.

  • Standardize Sample Preparation: Ensure every step of your sample preparation protocol, especially weighing and pipetting, is performed with high precision.[8] Inconsistent execution can lead to varying levels of matrix components in the final extracts.

  • Evaluate Matrix Heterogeneity: The matrix effect can vary significantly even between samples of the same type (e.g., different varieties of apples).[13] If your matrix is highly variable, matrix-matched calibration may not be a reliable solution.

  • Use a Co-eluting Internal Standard: The best solution for variable matrix effects is a stable isotope-labeled internal standard, as it will track and correct for inconsistencies from sample to sample.[5][11]

  • Check Instrument Stability: Rule out instrument-related issues by checking for fluctuations in pump pressure and ensuring the mass spectrometer source is clean and stable.[8]

Issue: Poor Recovery

Q: My analyte recovery is low after sample preparation. How can I improve it without introducing more matrix components?

A: Low recovery means the analyte is being lost during the extraction or cleanup steps.

  • Optimize Extraction Solvent: Ensure the solvent used for the initial extraction is appropriate for this compound. Acetonitrile (B52724) is commonly used in the QuEChERS method.[1][8]

  • Check pH: The pH during extraction can influence the recovery of certain analytes. Ensure the pH is optimal for this compound.

  • Re-evaluate Cleanup Sorbents: Certain cleanup sorbents can adsorb the analyte of interest. If using Graphitized Carbon Black (GCB) for pigmented samples, be aware that it can retain planar pesticides. You may need to reduce the amount of GCB or find an alternative sorbent combination.[8]

  • Modify Elution Solvents in SPE: If using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to fully recover this compound from the sorbent.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative calculation of matrix effects.

  • Prepare Solutions:

    • Solution A (Standard in Solvent): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

    • Solution B (Spiked Matrix Extract): Select a representative blank sample matrix that is free of this compound. Process this blank sample through your entire extraction and cleanup procedure. Spike an aliquot of the final blank extract with the this compound standard to achieve the same final concentration as Solution A.

  • LC-MS/MS Analysis: Analyze both Solution A and Solution B using your established LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:

    • ME (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100

    • Interpretation:

      • ME = 100%: No matrix effect.

      • ME < 100%: Ion suppression.

      • ME > 100%: Ion enhancement.

Protocol 2: Modified QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis in various matrices.[3][8]

  • Sample Homogenization & Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[3]

    • Add 10-15 mL of acetonitrile.[3]

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).[3]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate (B86663) and appropriate sorbents (e.g., PSA, C18).[12]

    • Vortex the tube for 30 seconds.[3]

    • Centrifuge at high speed for 5 minutes.[3]

  • Final Extract:

    • The resulting supernatant is ready for analysis by LC-MS/MS.

Section 4: Data & Visualization

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) achieved for organochlorine pesticides, including this compound, in various sample types using mass spectrometry-based methods. These values can serve as a benchmark for method development.

MatrixAnalytical MethodLODLOQReference
WaterGC-ECD-2.5 - 20 µg/L[3]
Wildlife Liver & SerumGC-MS/MS0.002 - 2.4 µg/kg0.01 - 7.4 µg/kg[3]
VegetablesGC-MS0.02 - 0.26 µg/L0.06 - 0.87 µg/L[3]
MilkGC-MS/MS-≤ 5 ng/mL[3]

Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation Sample Sample Collection (e.g., Soil, Water, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup LC_Separation LC Separation (Optimize Gradient/Column) Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Calibration MS_Detection->Data_Processing Mit_Prep Remove Interferences Mit_Prep->Cleanup Mit_Chroma Separate Analyte from Matrix Mit_Chroma->LC_Separation Mit_Cal Compensate for Effects (e.g., SIL-IS) Mit_Cal->Data_Processing

Caption: Workflow for this compound analysis highlighting key stages for matrix effect mitigation.

G Start Poor Data Quality Observed (Low Accuracy, Poor Precision) AssessME Quantitatively Assess Matrix Effect (ME)? (Post-Extraction Spike) Start->AssessME OptimizePrep Optimize Sample Prep (e.g., d-SPE Sorbents, SPE) AssessME->OptimizePrep ME Significant (Suppression/Enhancement) OptimizeChroma Optimize Chromatography AssessME->OptimizeChroma ME Minimal, but Co-elution Suspected Dilute Dilute Sample Extract OptimizePrep->Dilute Revalidate Re-validate Method Dilute->Revalidate OptimizeChroma->Revalidate UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) End Method Acceptable UseSIL->End Revalidate->UseSIL Method Still Fails Revalidate->End Method Passes

Caption: Decision tree for troubleshooting and resolving matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Overcoming Interferences in Endrin-Ketone Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Endrin-ketone in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common analytical techniques for this compound analysis and what are their key differences?

The most prevalent methods for quantifying this compound are gas chromatography (GC) coupled with various detectors.[1] The selection of a specific method often depends on the sample matrix, required sensitivity, and the need for confirmation.[2]

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive technique for halogenated compounds like organochlorine pesticides.[3] However, it is less specific than mass spectrometry and may require confirmation using a second column with a different stationary phase.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent selectivity and is considered a confirmatory technique.[2] It identifies compounds based on their unique mass fragmentation patterns, providing a higher degree of confidence in the results.[3]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides even higher selectivity and sensitivity, which is particularly useful for complex matrices as it minimizes matrix interference and helps achieve low detection limits.[4][5]

Q2: My this compound recovery is low. What are the potential causes and solutions?

Low recovery of this compound can stem from several stages of the analytical process. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical and matrix-dependent.

    • For water samples: Liquid-liquid extraction (LLE) with solvents like methylene (B1212753) chloride or solid-phase extraction (SPE) are common.[4][6] Ensure vigorous shaking and sufficient extraction time for LLE. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.

    • For solid samples (soil, sediment): Techniques like Soxhlet, ultrasonic, or pressurized fluid extraction are often used with solvent mixtures such as hexane (B92381)/acetone.[4][7] The sample should be homogenous and dry before extraction.[4]

    • For fatty matrices: The high lipid content can hinder extraction. A common approach is extraction with acidified acetonitrile (B52724) followed by a salting-out step.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also used but may require modifications for high-fat samples.[1][8]

  • Analyte Degradation: Endrin can degrade to this compound and Endrin aldehyde in the GC inlet, especially at high temperatures or if the system is not inert.[6][9]

    • Solution: Check the degradation of Endrin and 4,4'-DDT by injecting a standard containing only these compounds. According to EPA Method 8081B, the breakdown should be less than 15%.[9][10] If degradation is high, clean and deactivate the injector port, and check the injector temperature.[10]

  • Improper Cleanup: Inefficient cleanup can lead to loss of the analyte.

    • Solution: Ensure that the chosen cleanup method (e.g., Florisil, silica (B1680970) gel, GPC) is appropriate for the matrix and that the elution profile of this compound is well-characterized for the specific sorbent and solvent system used.[5][7]

Q3: I am observing extraneous peaks in my chromatogram. How can I identify and eliminate these interferences?

Extraneous peaks in the chromatogram are a common issue arising from matrix interferences. The source and nature of these interferences depend on the sample type.

  • For Soil and Sediment Samples:

    • Sulfur: Can be a significant interference. It can be removed using techniques like treatment with copper powder (as in EPA Method 3660).[5][11]

    • Other Halogenated Compounds: Polychlorinated biphenyls (PCBs) and other organochlorine pesticides can co-elute with this compound.[12] Using a confirmatory GC column with a different stationary phase or, ideally, GC-MS or GC-MS/MS can help differentiate these compounds.[2][5]

  • For Fatty Samples (e.g., fish tissue, milk):

    • Lipids: High molecular weight lipids can interfere with the analysis.[12] Gel Permeation Chromatography (GPC) is an effective technique for removing lipids.[11] Dispersive SPE with sorbents like primary secondary amine (PSA) and C18 is also used, though it may not be sufficient for very fatty samples.[8] Enhanced matrix removal techniques, such as those using novel lipid removal sorbents, can be more effective.[8]

  • General Interferences:

    • Contaminants from Labware and Solvents: Ensure all glassware is meticulously cleaned and that high-purity solvents are used. Running method blanks is essential to identify any background contamination.[10]

Q4: How do I choose the appropriate cleanup technique for my sample?

The choice of cleanup technique is crucial for removing interferences and obtaining accurate results. Here is a guide to common cleanup methods:

  • Adsorption Chromatography (Florisil, Silica Gel, Alumina): These are widely used for removing polar interferences.[5][7] The choice of sorbent and elution solvents depends on the specific matrix and target analytes. For instance, Florisil cleanup is often used for organochlorine pesticides.[13]

  • Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high molecular weight interferences such as lipids from fatty samples.[11]

  • Solid-Phase Extraction (SPE): SPE cartridges with various sorbents (e.g., aminopropyl, silica) can be used for targeted cleanup.[11] For example, a dual-layer SPE cartridge with ENVI-Carb and PSA can be used for fatty food matrices.[1]

  • Sulfur Removal: For soil and sediment samples with high sulfur content, specific sulfur removal steps, such as treatment with copper, are necessary.[5][11]

Data Presentation

Table 1: Performance Comparison of Analytical Methods for this compound

ParameterGC-ECDGC-MSGC-MS/MS
Principle Separation by GC, detection of electrophilic compounds.[2]Separation by GC, identification by mass-to-charge ratio.[2]Highly selective detection and quantification.[4]
Selectivity Good for halogenated compounds.[2]Excellent (confirmatory).[2]Excellent.[4]
Sensitivity (LOD) 0.103 ppb (in water).[5]~0.002 - 2.4 ppb (for OCPs).[2]Not explicitly stated, but generally higher than GC-MS.
Accuracy (% Recovery) Data not readily available.[5]>80% (for aldrin/dieldrin).[2]97% (in wastewater).[5]
Precision (%RSD) Data not readily available.[5]< 6.03% (for aldrin/dieldrin).[2]Not reported.[5]
Confirmation Requires second column confirmation.[2]Inherent.[2]Inherent.[4]
Primary Application Routine quantification.[2]Confirmation and quantification.[2]Analysis in complex matrices.[4]

Note: Data for GC-MS is based on general performance for organochlorine pesticides (OCPs) due to limited specific data for this compound.[2]

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction (LLE) of Water Samples (Based on EPA Method 8081B) [6]

  • Measure 1 liter of the aqueous sample into a 2-liter separatory funnel.

  • Check the pH of the sample and adjust to a range of 5-9 with sulfuric acid or sodium hydroxide (B78521) if necessary.

  • Add 60 mL of methylene chloride to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all three organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume for cleanup or analysis.

2. Protocol for Soxhlet Extraction of Solid Samples (Soil/Sediment) [4]

  • Air-dry the sample and grind it to a fine powder.

  • Weigh 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Spike the sample with a surrogate standard.

  • Place the sample in a thimble and place the thimble in a Soxhlet extractor.

  • Extract the sample for 18-24 hours with a 1:1 mixture of hexane and acetone.

  • Concentrate the extract using a Kuderna-Danish apparatus or a rotary evaporator before cleanup.

3. Protocol for Florisil Cleanup [4][13]

  • Prepare a chromatography column packed with activated Florisil.

  • Pre-wet the column with hexane.

  • Load the concentrated sample extract onto the top of the Florisil column.

  • Elute the column with solvents of increasing polarity. Typically, Endrin and this compound are eluted with a mixture of hexane and diethyl ether.

  • Collect the eluate fraction containing the analytes of interest.

  • Concentrate the collected fraction to a final volume suitable for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water, Soil, Sediment) homogenize Homogenization / Sieving sample->homogenize lle Liquid-Liquid Extraction (for Water) homogenize->lle Water Sample soxhlet Soxhlet Extraction (for Soil/Sediment) homogenize->soxhlet Solid Sample florisi Florisil/Silica Gel (Polar Interference Removal) lle->florisi gpc Gel Permeation Chromatography (Lipid Removal) soxhlet->gpc Fatty Matrix sulfur Sulfur Removal soxhlet->sulfur gc GC-ECD / GC-MS / GC-MS/MS gpc->gc florisi->gc sulfur->florisi data Data Acquisition & Quantification gc->data

Caption: Generalized experimental workflow for this compound analysis in environmental samples.

troubleshooting_tree cluster_recovery Low Analyte Recovery cluster_interference Extraneous Peaks cluster_solutions Potential Solutions start Problem Encountered check_extraction Review Extraction Protocol start->check_extraction Low Recovery identify_matrix Identify Sample Matrix start->identify_matrix Interference Peaks check_degradation Check for Analyte Degradation (Endrin Breakdown < 15%) check_extraction->check_degradation Extraction OK solution_extraction Optimize Extraction Solvent/Method check_extraction->solution_extraction check_cleanup Verify Cleanup Efficiency check_degradation->check_cleanup Degradation OK solution_degradation Clean/Deactivate GC Inlet check_degradation->solution_degradation solution_cleanup Optimize Cleanup Procedure check_cleanup->solution_cleanup soil_interf Soil/Sediment? (Sulfur, Co-elutants) identify_matrix->soil_interf fatty_interf Fatty Matrix? (Lipids) identify_matrix->fatty_interf general_interf Check for Contamination (Blanks, Solvents) identify_matrix->general_interf solution_sulfur Implement Sulfur Removal Step soil_interf->solution_sulfur solution_confirmation Use Confirmatory Column or GC-MS soil_interf->solution_confirmation solution_lipid Use GPC for Lipid Removal fatty_interf->solution_lipid solution_blanks Run Method Blanks general_interf->solution_blanks

References

Technical Support Center: Optimizing Endrin-Ketone Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Endrin-ketone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction and quantification of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its monitoring important?

A1: this compound, also known as δ-ketoendrin, is a primary degradation product and metabolite of Endrin, a persistent organochlorine pesticide.[1][2][3][4] Its presence in environmental and biological samples is an indicator of historical Endrin use and its persistence in the ecosystem.[5] Monitoring for this compound is also a critical quality control measure in analytical laboratories to assess the performance and inertness of gas chromatography (GC) systems, as the parent compound Endrin can degrade to this compound in the GC inlet if the system is not properly maintained.[5][6]

Q2: What are the main challenges in achieving high recovery of this compound?

A2: The primary challenges in this compound analysis are associated with "matrix effects," where components of the sample matrix interfere with the extraction and quantification, leading to inaccurate results.[5] Due to its chemical properties, this compound strongly adsorbs to soil and sediment, making its extraction difficult and potentially leading to low recovery rates.[5][7] In fatty matrices like milk, meat, and oils, co-extraction of lipids can contaminate the analytical instruments and suppress the analyte signal.[5]

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: Gas chromatography (GC) is the primary technique for analyzing thermally stable and volatile compounds like this compound.[2] It is most commonly coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[1][2][3] GC-ECD is highly sensitive to halogenated compounds like organochlorine pesticides.[2][8] GC-MS provides higher selectivity and sensitivity, which is crucial for unambiguous identification in complex matrices by providing a unique fragmentation pattern.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Recovery from Soil and Sediment Matrices

Problem: Consistently low recovery of this compound from soil or sediment samples.

Possible Causes & Solutions:

  • Strong Adsorption: this compound's hydrophobic nature causes it to bind strongly to soil particles, especially those with high clay and organic matter content.[7]

    • Solution: Enhance extraction efficiency by optimizing solvent choice and extraction parameters. Use a mixture of polar and non-polar solvents, such as acetone/hexane (B92381) or acetone/petroleum ether, to improve desorption.[7] Increase extraction time and temperature (within limits to avoid degradation) to improve solubility and desorption kinetics.[7]

  • Inefficient Extraction Method: The chosen extraction method may not be robust enough for the specific soil type.

    • Solution: Consider alternative extraction techniques. While Soxhlet extraction is a classic and robust method, other techniques like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) can offer improved efficiency and reduced solvent consumption.[7]

Matrix Interference in Fatty Food and Biological Samples

Problem: Poor reproducibility and signal suppression when analyzing fatty matrices.

Possible Causes & Solutions:

  • Lipid Co-extraction: Fats and lipids are often co-extracted with this compound, leading to matrix effects and contamination of the GC system.

    • Solution 1: QuEChERS with d-SPE Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile (B52724) for extraction is highly effective for fatty matrices as it minimizes lipid co-extraction.[9] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) and C18 is crucial for removing remaining lipids and other interferences.[4][9]

    • Solution 2: Gel Permeation Chromatography (GPC): GPC is a highly effective cleanup technique for removing high-molecular-weight interferences such as lipids and waxes from the sample extract before GC analysis.[2][10]

Analyte Degradation During Analysis

Problem: Inconsistent results and the appearance of degradation product peaks in the chromatogram.

Possible Causes & Solutions:

  • GC Inlet Degradation: The GC inlet is a common site for the thermal degradation of Endrin to this compound, especially if the liner is dirty or active.[5][6]

    • Solution: Regularly maintain the GC system, including cleaning or replacing the injector liner and trimming the analytical column. US EPA methods mandate that the breakdown of Endrin should be less than 15% to ensure the analytical system is sufficiently inert.[10][11]

Data on this compound Recovery

The following tables summarize the recovery of this compound from various matrices using different analytical methods.

Table 1: Recovery of this compound from Fatty Matrices using a Modified QuEChERS Method

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Chicken0.0195.85.2
0.0293.54.8
0.191.23.5
Pork0.0198.26.1
0.0296.45.5
0.194.74.1
Beef0.01101.57.3
0.0299.86.9
0.197.64.9

Data sourced from a study by Kim et al. (2018) as cited in BenchChem.[9]

Table 2: Recovery of this compound from Various Matrices

MatrixMethodRecovery (%)
WaterSolid Phase Extraction (SPE)102.0
WaterSolid Phase Extraction (SPE)98
Animal Origin FoodModified QuEChERS75.63 - 117.92
SoilMiniaturized Ultrasonic Extraction82 - 106

Data compiled from various studies as cited in BenchChem.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil using Soxhlet Extraction

This protocol is based on established methods like EPA Method 3540C.[10][12]

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample. Mix 10-20 g of the homogenized soil with an equal amount of anhydrous sodium sulfate.[10]

  • Extraction: Place the mixture in a thimble and extract for 6-24 hours using a 1:1 (v/v) mixture of hexane/acetone or methylene (B1212753) chloride/acetone in a Soxhlet apparatus.[10]

  • Concentration: After extraction, concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.[10]

  • Cleanup (Florisil): Prepare a chromatography column with activated Florisil. Load the concentrated extract and elute with a solvent mixture of hexane and diethyl ether (e.g., 85:15 v/v) to collect the fraction containing this compound.[10]

  • Final Concentration: Concentrate the cleaned extract to the final desired volume for GC analysis.

Protocol 2: Modified QuEChERS for this compound in Fatty Food Matrices

This protocol is effective for samples such as meat, milk, and eggs.[1][9]

  • Sample Homogenization: Homogenize 10 g of the sample.[5]

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and vortex again for 1 minute.[5]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[5]

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18). Vortex for 30 seconds and centrifuge.[5]

  • Analysis: The final extract is ready for analysis by GC-MS.

Visualized Workflows

Endrin_Ketone_Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Dry & Sieve A->B C Homogenize B->C D Mix with Na2SO4 C->D E Soxhlet Extraction (Hexane/Acetone) D->E F Concentrate Extract E->F G Florisil Column Cleanup F->G H Concentrate Final Extract G->H I GC-ECD or GC-MS Analysis H->I

Caption: Workflow for this compound analysis in soil samples.

Troubleshooting_Low_Recovery Start Low Recovery of This compound Detected Matrix What is the matrix type? Start->Matrix Soil_Sediment Soil / Sediment Matrix->Soil_Sediment Soil/Sediment Fatty_Matrix Fatty Food / Biological Matrix->Fatty_Matrix Fatty Matrix Check_Extraction Optimize Extraction Parameters: - Solvent mixture (polar/non-polar) - Increase time and temperature Soil_Sediment->Check_Extraction Check_Cleanup Enhance Cleanup: - Use QuEChERS with d-SPE - Employ Gel Permeation Chromatography Fatty_Matrix->Check_Cleanup Consider_Method Consider Alternative Methods: - Ultrasonic-Assisted Extraction - Pressurized Liquid Extraction Check_Extraction->Consider_Method Check_Degradation Check for Analyte Degradation: - Inspect GC inlet liner - Verify Endrin breakdown (<15%) Consider_Method->Check_Degradation Check_Cleanup->Check_Degradation End Re-analyze Sample Check_Degradation->End

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Endrin-Ketone Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of endrin-ketone during long-term sample storage and offers troubleshooting for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a primary and highly persistent degradation product of endrin (B86629), a formerly used organochlorine pesticide.[1] It forms in the environment through the exposure of endrin to sunlight and heat.[2] Due to its persistence, this compound is a key indicator of historical endrin contamination.[1] Ensuring its stability in stored samples is crucial for accurate assessment of environmental contamination and for reliable toxicological studies. While this compound is known to be stable in the environment, its stability under various laboratory storage conditions over extended periods has not been extensively studied, making proper storage protocols essential to prevent degradation and ensure data integrity.

Q2: What are the recommended storage conditions for samples containing this compound?

A2: While specific long-term stability data for this compound in various matrices is limited, general best practices for organochlorine pesticides should be followed. It is recommended to store samples at or below -18°C in the dark.[3] For neat standards of this compound, refrigeration at +2°C to +8°C and protection from light is advised.[4] Given that endrin itself shows good stability in water samples when stored properly (e.g., 80% remaining after 16 weeks), it can be inferred that its more persistent metabolite, this compound, is also relatively stable under frozen conditions.[5] However, researchers should ideally conduct their own storage stability studies to validate conditions for their specific sample matrices and analytical methods.

Q3: Can this compound degrade during sample analysis?

A3: Yes, the analytical process itself, particularly gas chromatography (GC), can induce the degradation of the parent compound, endrin, to this compound.[6][7][8] This thermal degradation can occur in a hot GC inlet, especially if the system is not clean or properly inert.[6][9] Therefore, the presence and amount of this compound are used as a quality control measure to assess the inertness of the GC system.[7] According to EPA Method 8081B, the breakdown of endrin should not exceed 15%.[10] While this compound is the intended analyte, harsh analytical conditions could potentially lead to its further degradation, although this is not well-documented.

Q4: What are the common analytical methods for this compound?

A4: The most common and validated methods for the analysis of this compound are gas chromatography (GC) coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[1][11] GC-ECD is highly sensitive to halogenated compounds like this compound, making it suitable for routine quantification.[1][11] GC-MS provides higher selectivity and is used for confirmation of the analyte's identity.[1][11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Inefficient extraction: this compound strongly adsorbs to soil and sediment particles.[7]- Optimize the extraction solvent and method. A mixture of hexane (B92381) and acetone (B3395972) is commonly used.- Employ vigorous extraction techniques such as sonication or accelerated solvent extraction (ASE).- For fatty matrices, consider a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive SPE cleanup.[7]
Analyte degradation during storage: Although expected to be stable, degradation can occur if samples are not stored properly.- Ensure samples are stored at ≤ -18°C in the dark.[3]- Minimize freeze-thaw cycles.- Analyze samples as soon as possible after collection.
Matrix effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing signal suppression.[7]- Implement a thorough cleanup step after extraction using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica (B1680970) gel.[12]- Use matrix-matched calibration standards to compensate for matrix effects.- Employ the standard addition method for quantification in complex matrices.
High variability in results Inconsistent sample preparation: Variations in extraction efficiency or cleanup can lead to inconsistent results.- Automate sample preparation where possible to improve reproducibility.[7]- Ensure consistent timing and technique for all manual steps.
Active sites in the GC system: Degradation of endrin to this compound in the GC inlet can lead to artificially high and variable results for this compound.[6][9]- Regularly clean and replace the GC inlet liner and seals.[6]- Use deactivated (inert) liners and columns to minimize analyte interaction.[6][10]- Perform regular system suitability checks by injecting an endrin standard to monitor for degradation. The breakdown should be less than 15%.[10]
Peak tailing or poor peak shape Active sites in the GC system: Active sites can cause adsorption of the analyte, leading to poor chromatography.- Use a guard column to protect the analytical column from non-volatile matrix components.- Condition the column according to the manufacturer's instructions.- Check for and eliminate any leaks in the GC system.
Matrix overload: Injecting a sample with a high concentration of matrix components can overload the column.- Dilute the sample extract.- Improve the sample cleanup procedure to remove more of the interfering matrix.

Experimental Protocols

General Protocol for Sample Storage Stability Testing

This protocol provides a framework for validating the stability of this compound in a specific sample matrix under defined storage conditions.

  • Sample Fortification:

    • Obtain a blank matrix (e.g., soil, water) that is free of this compound.

    • Fortify a known amount of the blank matrix with a standard solution of this compound to achieve a concentration relevant to your study.

    • Prepare multiple replicate samples.

  • Initial Analysis (Time Zero):

    • Immediately after fortification, extract and analyze a subset of the replicate samples (e.g., n=3-5) to establish the baseline concentration of this compound.

  • Sample Storage:

    • Store the remaining fortified samples under the desired conditions (e.g., -20°C, -80°C) in appropriate containers (e.g., amber glass vials with PTFE-lined caps).

    • Protect samples from light.

  • Periodic Analysis:

    • At regular intervals (e.g., 1, 3, 6, 12 months), retrieve a subset of the stored samples.

    • Allow the samples to thaw under controlled conditions.

    • Extract and analyze the samples using the same analytical method as for the time-zero analysis.

  • Data Analysis:

    • Calculate the percent recovery of this compound at each time point relative to the time-zero concentration.

    • A recovery within a predefined range (e.g., 80-120%) is typically considered acceptable, indicating stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_qc Quality Control sample Sample Collection (Soil, Water, etc.) storage Long-Term Storage (≤ -18°C, Dark) sample->storage Immediate Freezing extraction Extraction (e.g., Sonication, ASE) storage->extraction stability_check Storage Stability Study storage->stability_check cleanup Cleanup (e.g., SPE, GPC) extraction->cleanup gc_ms GC-MS/ECD Analysis cleanup->gc_ms Injection data_analysis Data Analysis & Quantification gc_ms->data_analysis system_suitability GC System Suitability (Endrin Breakdown <15%) gc_ms->system_suitability

Caption: Experimental workflow for this compound analysis including sample storage and quality control.

degradation_pathway Endrin Endrin Endrin_Ketone Endrin_Ketone Endrin->Endrin_Ketone Sunlight (Photodegradation) Heat (>200°C) Endrin_Aldehyde Endrin_Aldehyde Endrin->Endrin_Aldehyde Sunlight (minor) Heat (minor)

References

Troubleshooting low sensitivity for Endrin-ketone in GC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-ECD Analysis of Endrin-ketone

Welcome to the technical support center for the analysis of this compound using Gas Chromatography with Electron Capture Detection (GC-ECD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing low sensitivity and poor peak area reproducibility for my this compound standard. What are the likely causes?

A1: Low sensitivity and poor reproducibility for this compound are often linked to its degradation within the GC system. Endrin itself is thermally sensitive and can break down into Endrin aldehyde and this compound, particularly in a hot GC inlet.[1][2][3] The primary causes include:

  • Active Sites in the GC Inlet: The GC inlet is a common source of analyte degradation.[1][2] Contamination from previous injections or active surfaces on the inlet liner, septum, or metal components can catalyze the breakdown of Endrin and affect the response of this compound.

  • High Inlet Temperature: Elevated inlet temperatures can promote the thermal degradation of Endrin, leading to the formation of this compound and Endrin aldehyde, which can affect the accurate quantification of this compound itself if it's the target analyte or if Endrin is being monitored for degradation.[1][3]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the analytical column can create active sites, causing analyte degradation and poor peak shape.[1]

  • Leaks: Leaks in the injection port can lead to inconsistent sample introduction and variable results.[1]

To diagnose and resolve these issues, it is recommended to perform a system inertness check.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for this compound is a common issue that can compromise peak integration and quantification. The most frequent causes are:

  • Active Sites: Similar to low sensitivity, active sites within the GC system, especially in the inlet liner, can interact with the analyte, causing it to adsorb and release slowly, which results in a tailing peak.[1][2]

  • Contaminated or Degraded GC Column: A contaminated column can lead to poor peak shape. It is important to ensure the column is properly conditioned and free from contaminants.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing.[4]

To address peak tailing, start by performing inlet maintenance, including replacing the liner and septum. If the problem persists, consider trimming the front of the column or replacing it.

Q3: I am injecting an Endrin standard, but I see peaks for Endrin aldehyde and this compound in my chromatogram. Why is this happening?

A3: The presence of Endrin aldehyde and this compound when injecting an Endrin standard is a clear indication of analyte degradation within your GC system.[2] Endrin is known to isomerize to Endrin aldehyde and this compound, especially under the high-temperature conditions of the GC inlet and in the presence of active sites.[3][5] This is a common issue and is often used as a diagnostic tool to assess the inertness of the GC system.[2][6]

Q4: How can I check the inertness of my GC system for Endrin analysis?

A4: The inertness of your GC system can be evaluated by performing an Endrin and DDT degradation check, as outlined in U.S. EPA Method 8081B.[2][7] This involves injecting a standard containing known concentrations of Endrin and 4,4'-DDT and calculating the percentage of degradation for each compound. The breakdown of both Endrin and DDT should not exceed 15% individually.[2][8] If the degradation is higher, it indicates the presence of active sites in your system that need to be addressed.

Troubleshooting Guides

Issue 1: Low Sensitivity and Poor Reproducibility

This guide provides a step-by-step approach to troubleshooting low sensitivity and poor reproducibility for this compound.

Troubleshooting Workflow for Low Sensitivity

start Start: Low Sensitivity/ Poor Reproducibility check_inertness Perform Endrin/DDT Degradation Check start->check_inertness degradation_high Degradation > 15%? check_inertness->degradation_high inlet_maintenance Perform Inlet Maintenance: - Replace Liner & Septum - Clean Inlet degradation_high->inlet_maintenance Yes detector_check Check ECD Performance: - Gas Flows - Contamination degradation_high->detector_check No recheck_inertness1 Re-check Degradation inlet_maintenance->recheck_inertness1 optimize_temp Optimize Inlet Temperature (e.g., lower to 200-220°C) inlet_maintenance->optimize_temp recheck_inertness1->degradation_high end_good Issue Resolved recheck_inertness1->end_good < 15% recheck_inertness2 Re-check Degradation optimize_temp->recheck_inertness2 column_maintenance Perform Column Maintenance: - Trim Column (10-30 cm) - Condition Column optimize_temp->column_maintenance recheck_inertness2->degradation_high recheck_inertness2->end_good < 15% recheck_inertness3 Re-check Degradation column_maintenance->recheck_inertness3 recheck_inertness3->degradation_high recheck_inertness3->end_good < 15% end_bad Contact Manufacturer Support recheck_inertness3->end_bad > 15% detector_check->end_good

Caption: Troubleshooting workflow for low sensitivity of this compound.

Issue 2: Peak Tailing

This guide outlines the steps to resolve peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing inlet_maintenance Perform Inlet Maintenance: - Replace Liner & Septum - Use Deactivated Liner start->inlet_maintenance check_peak_shape1 Inject Standard & Check Peak Shape inlet_maintenance->check_peak_shape1 tailing_persists1 Tailing Persists? check_peak_shape1->tailing_persists1 column_maintenance Perform Column Maintenance: - Trim Column (10-30 cm) - Check for Proper Installation tailing_persists1->column_maintenance Yes end_good Issue Resolved tailing_persists1->end_good No check_peak_shape2 Inject Standard & Check Peak Shape column_maintenance->check_peak_shape2 tailing_persists2 Tailing Persists? check_peak_shape2->tailing_persists2 new_column Install and Condition a New Column tailing_persists2->new_column Yes tailing_persists2->end_good No new_column->end_good end_bad Consider Alternative Column Phase new_column->end_bad

Caption: Troubleshooting workflow for improving this compound peak shape.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for the analysis of this compound.

Table 1: GC-ECD Method Parameters and Performance

ParameterValueReference
GC Column 5% Phenyl 95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Injector Temperature 250°C (Optimization may be required)[7]
Oven Program Initial: 100°C (1 min), Ramp 1: 20°C/min to 180°C, Ramp 2: 5°C/min to 270°C[7]
Carrier Gas Helium or Nitrogen[7]
Limit of Detection (LOD) 0.039 ppb - 0.103 ppb[9]
Calibration Range 0.1 - 100 ppb
Correlation Coefficient (r²) > 0.998[7]

Table 2: System Inertness Check - Degradation Limits

CompoundMaximum Allowed Degradation (%)Reference
Endrin < 15%[2][7][8]
4,4'-DDT < 15%[2][7][8]

Experimental Protocols

Protocol 1: GC System Inertness Check (Endrin/DDT Breakdown Test)

This protocol is adapted from EPA Method 8081B to assess the inertness of the GC system.[2]

1. Standard Preparation:

  • Prepare or purchase a standard containing Endrin and 4,4'-DDT at a concentration that will produce on-column amounts similar to your samples. A common concentration is 50-100 ppb.

2. GC-ECD Analysis:

  • Set up the GC-ECD system with the analytical method used for your samples.

  • Inject 1 µL of the Endrin/DDT standard.

3. Data Analysis:

  • Identify and integrate the peaks for Endrin, Endrin aldehyde, this compound, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.

  • Calculate the percent degradation for Endrin and DDT using the following formulas:

4. Acceptance Criteria:

  • The percent degradation for both Endrin and DDT should be less than 15%.[2][8] If the degradation exceeds this limit, perform maintenance on the GC system, starting with the inlet.

Protocol 2: GC Inlet Maintenance

1. Cool Down the Inlet:

  • Set the inlet temperature to ambient (e.g., 40°C) and allow it to cool completely.

2. Turn Off Gases:

  • Turn off the carrier and split vent gas flows to the inlet.

3. Replace Septum and Liner:

  • Unscrew the septum nut and remove the old septum.

  • Remove the inlet liner. It is highly recommended to use a deactivated liner, with or without glass wool, to minimize active sites.[1][2]

4. Clean the Inlet (if necessary):

  • If the inlet body is visibly contaminated, gently clean the inside surfaces with a lint-free swab moistened with an appropriate solvent (e.g., methanol/dichloromethane).[2]

  • Allow the solvent to fully evaporate.

5. Reassemble and Leak Check:

  • Install the new liner and septum.

  • Turn the carrier gas back on and perform a leak check to ensure all connections are secure.

6. Condition the System:

  • Heat the inlet to the desired operating temperature and allow the system to equilibrate before injecting samples.

Endrin Degradation Pathway

Endrin Endrin Degradation Thermal/Catalytic Degradation (GC Inlet) Endrin->Degradation Aldehyde Endrin Aldehyde Degradation->Aldehyde Ketone This compound Degradation->Ketone

Caption: Degradation pathway of Endrin in the GC inlet.

References

Technical Support Center: Troubleshooting Endrin-ketone Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with endrin-ketone peak tailing in gas chromatography (GC). Poor peak shape, particularly tailing, can compromise resolution and the accuracy of quantitative analysis.

Endrin (B86629) is a thermally sensitive organochlorine pesticide that can degrade into endrin aldehyde and this compound, especially in the presence of active sites within a hot GC inlet.[1][2][3] The appearance of a tailing this compound peak is a critical indicator of analyte degradation or undesirable chemical interactions within the GC system. Addressing these issues is essential for maintaining data integrity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving the common causes of peak tailing for this compound.

Q1: Why is my this compound peak tailing and how do I diagnose the cause?

A1: Peak tailing for this compound is most commonly caused by active sites within the GC system, particularly in the inlet.[1] These sites, which can be exposed metal surfaces or contaminants, adsorb the analyte and release it slowly, resulting in a skewed peak.[4] Other causes include column contamination, improper column installation, or a mismatch between the sample solvent and the stationary phase polarity.[5][6]

To diagnose the issue, first, determine if all peaks in the chromatogram are tailing or only specific active compounds like this compound.

  • All peaks tailing: This often points to a physical problem, such as improper column installation or a disruption in the carrier gas flow path.[4][7]

  • Only active compound peaks tailing: This strongly suggests chemical interactions with active sites in the system.[8]

The following workflow can help pinpoint the source of the problem.

G Start Observe this compound Peak Tailing Check Are ALL peaks tailing? Start->Check Physical_Issues Suspect Physical Issue Check->Physical_Issues  Yes Chemical_Issues Suspect System Activity Check->Chemical_Issues  No Check_Column_Install Verify Column Installation (Position, Ferrule) Physical_Issues->Check_Column_Install Check_Flow_Path Check for Leaks and Dead Volumes Check_Column_Install->Check_Flow_Path Inlet_Maint Perform Inlet Maintenance: 1. Replace Liner & Septum 2. Clean Inlet Body Chemical_Issues->Inlet_Maint Column_Maint Perform Column Maintenance: 1. Trim Column Inlet (15-30 cm) 2. Condition Column Inlet_Maint->Column_Maint If problem persists Method_Opt Optimize Method: 1. Lower Inlet Temperature 2. Check Solvent Polarity Column_Maint->Method_Opt If problem persists

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: How can I resolve issues related to inlet activity?

A2: The GC inlet is the most common source of activity that leads to the degradation of labile pesticides like endrin.[2][9] Most breakdown reactions occur on hot inlet surfaces.[2] Regular maintenance is critical.

  • Replace Consumables: Regularly replace the inlet liner and septum. These are primary points of contact for the sample and can accumulate non-volatile residues, creating active sites.[10][11] Consider using high-quality, deactivated liners.[2][10]

  • Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet body itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector port.[10]

  • Optimize Inlet Temperature: High inlet temperatures can promote the thermal degradation of endrin.[10] Experiment with lowering the inlet temperature (e.g., from 250°C to 200°C) to find a balance between efficient volatilization and minimal degradation.[1]

Q3: What are the best practices for column maintenance to prevent peak tailing?

A3: The analytical column can also be a source of peak tailing due to contamination or degradation of the stationary phase.[5]

  • Trim the Column: The front end of the column is most susceptible to contamination from non-volatile sample matrix components. Trimming 15-30 cm from the front of the column can remove these active sites and restore peak shape.[5][10]

  • Condition the Column: If the column is new or has been exposed to air, it should be conditioned according to the manufacturer's instructions to ensure a stable baseline and inert surface.[10]

  • Use a Guard Column: A guard column is a short piece of deactivated fused silica (B1680970) tubing installed between the inlet and the analytical column. It acts as a disposable inlet, trapping non-volatile contaminants and protecting the more expensive analytical column.[6]

Q4: Can my sample matrix or solvent cause peak tailing?

A4: Yes. The sample itself can introduce issues.

  • Matrix Effects: Complex or "dirty" samples can leave non-volatile residues in the inlet and on the column, creating active sites over time.[5][6] Employing sample preparation techniques like Solid Phase Extraction (SPE) can help clean up samples before injection.[6]

  • Solvent Polarity Mismatch: If the polarity of the injection solvent does not match the polarity of the stationary phase, poor peak shape can occur. This is known as a solvent-phase polarity mismatch.[6] Ensure the solvent is compatible with your column phase.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of this compound in my GC system?

A1: this compound, along with endrin aldehyde, is a primary degradation product of the pesticide endrin.[2] Its formation is a strong indicator that endrin is breaking down within your GC system. This chemical reaction is often catalyzed by active sites on hot surfaces, particularly within the GC inlet.[3][12]

G Endrin Endrin Degradation Degradation (Isomerization) Endrin->Degradation Active_Site Hot Active Site (e.g., in GC Inlet) Active_Site->Degradation Endrin_Aldehyde Endrin Aldehyde Degradation->Endrin_Aldehyde Endrin_Ketone This compound Degradation->Endrin_Ketone

Caption: Degradation pathway of Endrin in a GC system.

Q2: What is an acceptable level of endrin breakdown?

A2: According to US EPA Method 8081B, a widely used protocol for organochlorine pesticide analysis, the breakdown of endrin should not exceed 15%.[9][13][14] This percentage is calculated by comparing the area of the degradation products (endrin aldehyde and this compound) to the total area of endrin and its products.[2] Exceeding this limit indicates that the GC system is not sufficiently inert and requires maintenance.[9]

Q3: What type of inlet liner is best for analyzing sensitive compounds like endrin?

A3: For active analytes, it is essential to choose a liner with a high-quality deactivation treatment.[3] Deactivation involves chemically bonding a substance (silanization) to the glass surface to cover active silanol (B1196071) groups.[3] Single taper liners, sometimes with a small plug of deactivated glass wool, are commonly used for pesticide analysis.[15] Using liners specifically marketed as "ultra inert" or for pesticide analysis is highly recommended.[2]

Data Presentation

The following table demonstrates the impact of performing inlet maintenance on the performance of the GC system, as measured by the endrin breakdown percentage. This data is representative of the improvements typically seen after corrective action.

ParameterBefore Maintenance (Active System)After Maintenance (Inert System)US EPA 8081B Limit
This compound Peak Shape TailingSymmetricalNot Applicable
Calculated Endrin Breakdown 25%8%< 15%
System Status FAIL PASS PASS

Experimental Protocols

Protocol 1: GC System Inertness Check (Endrin Breakdown Test)

This protocol is adapted from EPA Method 8081B to assess the inertness of the GC system.[10]

  • Standard Preparation: Prepare a standard containing only endrin and 4,4'-DDT at known concentrations (e.g., 50 ng/mL for endrin, 100 ng/mL for DDT).[13]

  • GC Analysis: Inject the standard onto the GC-ECD system using your current analytical method.

  • Data Acquisition: Acquire the chromatogram and integrate the peaks for endrin, endrin aldehyde, this compound, DDT, DDE, and DDD.

  • Calculation: Calculate the percent breakdown for endrin using the following formula:[2] % Endrin Breakdown = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100

  • Assessment: Compare the calculated breakdown percentage to the method-specified limit (typically <15%).[9] If the value exceeds the limit, perform system maintenance as described in the troubleshooting guide.

Typical GC-ECD Parameters (Based on EPA Method 8081)

The following table provides a typical set of GC parameters for the analysis of organochlorine pesticides.

ParameterSettingRationale
Inlet Split/Splitless (Operated in Splitless mode)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature 220 - 250 °CHot enough for volatilization but minimized to reduce thermal breakdown of labile compounds like endrin.[10]
Injection Volume 1 µLStandard volume to avoid column overload.[16]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Column e.g., DB-5, DB-CLP1, or equivalent (30m x 0.25mm, 0.25µm)A non-polar to mid-polar phase is typically used for pesticide analysis.[14][17]
Oven Program Initial 100°C (1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 270°C, ramp 20°C/min to 320°C (2 min)A temperature ramp is used to effectively separate a wide range of compounds with different boiling points.[18][19]
Detector Electron Capture Detector (ECD)Highly sensitive to halogenated compounds like organochlorine pesticides.[20]
Detector Temp. 300 - 330 °CKept high to prevent condensation of analytes.[18]

References

Technical Support Center: Analysis of Endrin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of endrin (B86629) and its degradation products, endrin aldehyde and endrin ketone. A primary focus of this guide is to address the common analytical problem of co-elution between endrin aldehyde and endrin ketone.

Frequently Asked Questions (FAQs)

Q1: What are endrin, endrin aldehyde, and endrin ketone, and why are they analyzed together?

Endrin is an organochlorine pesticide that was widely used in the mid-20th century.[1] Although its use is now banned in many countries due to its persistence and toxicity, it can still be detected in the environment.[1] Endrin can degrade in the environment and under certain analytical conditions (such as in a hot gas chromatograph injector) to form endrin aldehyde and endrin ketone.[2][3] These three compounds are isomers, meaning they have the same chemical formula (C₁₂H₈Cl₆O) and molecular weight (380.91 g/mol ), but different structural arrangements.[4][5][6] Because endrin aldehyde and endrin ketone are key degradation products, their presence can provide insights into the history and breakdown of the parent compound, endrin.[2] Therefore, environmental and food safety monitoring programs often require the analysis of all three compounds.

Q2: What is co-elution and why is it a problem for endrin aldehyde and endrin ketone analysis?

Q3: What causes the degradation of endrin into its aldehyde and ketone forms during GC analysis?

The degradation of endrin into endrin aldehyde and endrin ketone is a well-documented phenomenon in gas chromatography, primarily occurring in the hot injector port.[2][3] The main causes include:

  • Active Sites: The presence of active sites in the GC inlet liner, on glass wool, or at the head of the analytical column can catalyze the degradation of endrin.[2] These active sites can be caused by the accumulation of non-volatile sample residues or by the use of non-inert materials.

  • High Injector Temperature: Elevated temperatures in the injector can provide the energy needed for the thermal breakdown of endrin.[2]

This degradation is such a reliable indicator of GC system inertness that EPA Method 8081B uses the breakdown of endrin (and DDT) as a quality control measure, specifying that it should not exceed 15%.[3][8]

Troubleshooting Guide: Resolving Co-elution of Endrin Aldehyde and Endrin Ketone

This guide provides a systematic approach to troubleshooting and resolving the co-elution of endrin aldehyde and endrin ketone in your gas chromatography analysis.

Step 1: Confirm Co-elution

  • Symptom: A single, broad, or asymmetrical peak is observed where two distinct peaks for endrin aldehyde and endrin ketone are expected.

  • Procedure:

    • Analyze Individual Standards: Inject pure analytical standards of endrin aldehyde and endrin ketone separately using your current analytical method.

    • Compare Retention Times: Note the retention time of each individual standard. If the retention times are very close or identical, co-elution is likely occurring.

Step 2: Assess and Improve GC System Inertness

  • Rationale: As endrin degradation is a primary contributor to the presence of its aldehyde and ketone forms, ensuring a clean and inert GC system is the first and most critical step.[2]

  • Procedure:

    • Injector Maintenance:

      • Replace the injector liner with a new, deactivated liner. Consider using a liner with a taper at the bottom to minimize contact between the sample and any metal parts of the inlet.

      • Replace the septum.

      • Clean the injector port.

    • Column Maintenance:

      • Trim the front end of the analytical column (approximately 30-50 cm) to remove any accumulated non-volatile residues that could create active sites.

    • Run Endrin Degradation Check:

      • Inject a standard containing only endrin.

      • Calculate the percentage of degradation to endrin aldehyde and endrin ketone. If the total degradation is above 15%, the system is not sufficiently inert, and further cleaning or component replacement is necessary.[8]

Step 3: Optimize GC Method Parameters

If co-elution persists after ensuring system inertness, the chromatographic conditions will need to be adjusted to improve the separation.

  • Rationale: Modifying the GC column and temperature program can alter the interactions of the analytes with the stationary phase, leading to differential retention and, ultimately, separation.

  • Procedure:

    • Column Selection:

      • If using a general-purpose column, consider switching to a column specifically designed for pesticide analysis. Columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used.[5] For better separation of isomers, a more polar column might be beneficial.

    • Temperature Program Optimization:

      • Lower the Initial Temperature: A lower starting oven temperature can improve the separation of early-eluting compounds.

      • Reduce the Ramp Rate: A slower temperature ramp rate gives the analytes more time to interact with the stationary phase, which can enhance separation. Try reducing the ramp rate in the temperature range where the two compounds elute.

      • Introduce an Isothermal Hold: If the two peaks are very close, introducing a brief isothermal hold in the temperature program just before their elution can sometimes improve resolution.

    • Carrier Gas Flow Rate:

      • Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high can reduce separation efficiency.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Endrin and its Metabolites

This protocol is a general guideline for the analysis of endrin, endrin aldehyde, and endrin ketone in a prepared sample extract using gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Capillary Column: A column suitable for pesticide analysis, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Procedure:

    • Instrument Setup:

      • Injector: Split/Splitless injector at 250°C.[9]

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 1 minute.

        • Ramp 1: 20°C/min to 180°C.

        • Ramp 2: 5°C/min to 270°C.

        • Ramp 3: 20°C/min to 320°C, hold for 2 minutes.[9]

      • MS/MS Parameters: Set the instrument to acquire in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor and product ions for each analyte should be determined from a pure standard.

    • Calibration: Prepare a series of calibration standards of endrin, endrin aldehyde, and endrin ketone in a suitable solvent (e.g., hexane) covering the expected concentration range in the samples. Analyze these standards to generate a calibration curve for each analyte.

    • Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS/MS system.

    • Data Analysis: Identify and quantify the analytes in the sample by comparing their retention times and the ratio of their MRM transitions to those of the calibration standards.

Data Presentation

The following table summarizes typical GC-MS/MS parameters for the analysis of endrin and its degradation products. Note that retention times are highly dependent on the specific instrument, column, and method conditions and should be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Endrin Aldehyde345281245
Endrin Ketone317281101
Endrin263227191

Visualizations

cluster_chem Chemical Transformation Pathway Endrin Endrin (C12H8Cl6O) Aldehyde Endrin Aldehyde (C12H8Cl6O) Endrin->Aldehyde Degradation Ketone Endrin Ketone (C12H8Cl6O) Endrin->Ketone Degradation

Caption: Chemical relationship between endrin and its degradation products.

cluster_workflow Troubleshooting Workflow for Co-elution start Co-elution Suspected confirm Confirm Co-elution (Analyze Individual Standards) start->confirm inertness Assess GC System Inertness (Endrin Degradation Check < 15%) confirm->inertness maintenance Perform GC Maintenance (Clean Injector, Trim Column) inertness->maintenance Degradation > 15% optimize Optimize GC Method (Temp. Program, Column, Flow Rate) inertness->optimize Inertness OK maintenance->inertness resolved Co-elution Resolved optimize->resolved

Caption: Troubleshooting workflow for endrin aldehyde and ketone co-elution.

References

Calibration curve linearity issues for Endrin-ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of Endrin-ketone, a primary degradation product of the pesticide Endrin. The information is tailored for researchers, scientists, and professionals in drug development utilizing chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my calibration curve for this compound non-linear, showing a poor correlation coefficient (R² < 0.995)?

Answer:

Non-linearity in your this compound calibration curve is a common issue, often stemming from the degradation of its parent compound, Endrin, within the gas chromatography (GC) system. Endrin is thermally unstable and can isomerize to form this compound and Endrin aldehyde, particularly in a hot GC inlet.[1][2][3] This in-situ formation can artificially inflate the this compound response at higher concentrations, leading to a non-linear curve.

Troubleshooting Steps:

  • Assess Endrin Degradation: The most critical step is to determine the extent of Endrin breakdown in your GC system.[1] Inject a standard containing only Endrin and 4,4'-DDT. According to U.S. EPA Method 8081B, the degradation of Endrin to this compound and Endrin aldehyde should not exceed 15%.[1][4] If the degradation is above this limit, it indicates an active or contaminated system that requires maintenance.

  • Optimize Inlet Temperature: High inlet temperatures are a primary cause of Endrin degradation.[2][3] Consider lowering the injector temperature. A starting point could be reducing the temperature from 250°C to 200°C, or even as low as 180°C, to find a balance between efficient volatilization and minimal degradation.[5][6][7]

  • Inlet Maintenance: The GC inlet is a common source of active sites that promote degradation.[5][8]

    • Replace Consumables: Regularly replace the inlet liner and septum. Deactivated liners are recommended to minimize active sites.[5]

    • Clean the Inlet: If replacing consumables doesn't resolve the issue, the inlet itself may be contaminated and require thorough cleaning according to the manufacturer's instructions.[5][7]

  • Column Maintenance: The analytical column can also develop active sites. If the column has been in use for a long time with complex matrices, consider trimming the first few centimeters from the inlet side or replacing the column.

  • Check for Leaks: Leaks in the injection port can lead to inconsistent sample introduction and affect linearity.[5]

Question 2: I observe peaks for Endrin and Endrin aldehyde in my this compound standard injection. What is the cause and how can I fix it?

Answer:

The appearance of Endrin and Endrin aldehyde peaks when injecting an this compound standard is a strong indicator of Endrin degradation within your analytical system.[5] It's likely that your this compound standard has some level of Endrin impurity, which then breaks down in the hot GC inlet into Endrin aldehyde and more this compound.[5][8]

Potential Causes and Solutions:

  • GC System Activity: This is the most probable cause. The GC inlet is too hot or has active sites causing the breakdown of residual Endrin.

    • Solution: Follow the troubleshooting steps outlined in Question 1, focusing on reducing the inlet temperature and performing inlet maintenance.[5][6]

  • Standard Purity: While less common, the analytical standard itself might have degraded over time.

    • Solution: Prepare a fresh dilution from a reliable stock solution. If possible, verify the purity by analyzing a standard from a different manufacturer or lot.[5]

Question 3: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape for this compound is often due to interactions between the analyte and active sites within the GC system or suboptimal chromatographic conditions.[5]

Troubleshooting Peak Shape Issues:

  • Active Sites: Similar to linearity issues, active sites in the inlet or on the column can lead to peak tailing.

    • Solution: Perform inlet and column maintenance as described in Question 1. Using deactivated consumables is crucial.[5]

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.

    • Solution: If you are analyzing sample extracts, ensure your sample cleanup is sufficient. Techniques like Solid-Phase Extraction (SPE) can be very effective.[5]

  • Injection Technique: For splitless injections, a slow injection can lead to broad peaks. Ensure a consistent and rapid injection technique, especially if performing manual injections.[5]

  • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Verify and optimize the carrier gas flow rate for your column dimensions and method.

Quantitative Data Summary

The following tables provide a summary of typical performance criteria and instrumental parameters for the analysis of this compound.

Table 1: Calibration and Quality Control Acceptance Criteria

ParameterAcceptance CriteriaSource
Calibration Curve Linearity (R²)≥ 0.995[9]
Endrin Degradation< 15%[1][4]
4,4'-DDT Degradation< 15%[1][4]
Combined Endrin & 4,4'-DDT Degradation< 30%[1]

Table 2: Example GC-ECD Instrumental Parameters

ParameterSettingSource
Injector Temperature 200°C (start lower if degradation is observed)[10]
Detector Temperature 300 - 330°C[11]
Oven Temperature Program Initial 100°C (hold 1 min), ramp at 20°C/min to 180°C, then 5°C/min to 270°C, then 20°C/min to 320°C (hold 2 min)[11]
Carrier Gas Helium or Nitrogen[11]
Column Rtx-CLPesticides (30 m x 0.32 mm ID x 0.50 µm) or equivalent[10]

Experimental Protocols

Protocol 1: Endrin and 4,4'-DDT Degradation Check

This protocol is essential to verify the inertness of the GC system before proceeding with calibration.

  • Standard Preparation: Prepare a standard containing only Endrin and 4,4'-DDT at a mid-range concentration.

  • Injection: Inject the standard into the GC system using your analytical method.

  • Data Analysis: Identify and integrate the peaks for Endrin, this compound, Endrin aldehyde, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.

  • Calculation: Calculate the percentage of degradation for Endrin and 4,4'-DDT using the following formulas:

    • % Endrin Degradation = [(Peak Area of Endrin Aldehyde + Peak Area of this compound) / (Peak Area of Endrin + Peak Area of Endrin Aldehyde + Peak Area of this compound)] x 100

    • % 4,4'-DDT Degradation = [(Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD) / (Peak Area of 4,4'-DDT + Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD)] x 100

  • Evaluation: Compare the calculated degradation percentages to the acceptance criteria in Table 1. If the limits are exceeded, perform system maintenance.[1][4]

Visualizations

Endrin Degradation Pathway

The following diagram illustrates the thermal and photochemical degradation pathways of Endrin to its primary isomers, this compound and Endrin aldehyde. This transformation is a key factor in the analytical challenges encountered.

Endrin Endrin Endrin_Ketone This compound Endrin->Endrin_Ketone Heat/Light (Isomerization) Endrin_Aldehyde Endrin Aldehyde Endrin->Endrin_Aldehyde Heat/Light (Isomerization)

Caption: Chemical degradation pathway of Endrin.

Troubleshooting Workflow for Calibration Curve Linearity

This workflow provides a logical sequence of steps to diagnose and resolve non-linearity issues with your this compound calibration curve.

Start Start: Non-Linear Calibration Curve (R² < 0.995) Check_Degradation Perform Endrin/ DDT Degradation Check Start->Check_Degradation Degradation_High Degradation > 15%? Check_Degradation->Degradation_High Lower_Temp Lower Inlet Temperature (e.g., to 200°C) Degradation_High->Lower_Temp Yes Generate_Curve Generate New Calibration Curve Degradation_High->Generate_Curve No Inlet_Maintenance Perform Inlet Maintenance: - Replace Liner & Septum - Clean Inlet Lower_Temp->Inlet_Maintenance Recheck_Degradation Re-run Degradation Check Inlet_Maintenance->Recheck_Degradation Degradation_OK Degradation < 15% Recheck_Degradation->Degradation_OK Degradation_OK->Lower_Temp No Degradation_OK->Generate_Curve Yes End End: Linear Calibration Curve Generate_Curve->End

Caption: Troubleshooting workflow for linearity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Endrin-Ketone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Endrin-ketone, a significant transformation product of the organochlorine pesticide endrin (B86629). The selection of an appropriate analytical method is critical for accurate environmental monitoring, food safety assessment, and toxicological studies. This document outlines the performance characteristics of commonly employed techniques, supported by experimental data and detailed protocols, to aid in method selection and implementation.

This compound is a persistent environmental contaminant, and its monitoring is crucial for assessing environmental quality and food safety.[1] Its detection also serves as a key indicator of the degradation of its parent compound, endrin.[2] Gas chromatography (GC) coupled with various detectors is the most prevalent analytical approach.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation.[1] Gas chromatography with an electron capture detector (GC-ECD) is recognized for its high sensitivity to halogenated compounds like organochlorine pesticides.[3][4] Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and confirmation capabilities, making them powerful tools for trace-level analysis in complex matrices.[2][5] While less common, High-Performance Liquid Chromatography (HPLC) with UV detection presents a potential alternative, particularly for compounds that are not suitable for the high temperatures used in GC.[6]

ParameterGC-µECDGC-MSGC-MS/MSHPLC-UV
Principle Separation by GC, detection of electrophilic compounds.[6]Separation by GC, identification by mass-to-charge ratio.[6]Highly selective and sensitive detection based on specific precursor-to-product ion transitions.[3]Separation by LC, detection by UV absorbance.[6]
Selectivity Good for halogenated compounds.[6]Excellent (confirmatory).[6]Excellent, minimizes matrix interference.[7]Moderate to Good.[6]
Limit of Detection (LOD) 0.003 mg/kg[1]0.02 - 0.26 µg/L (for OCPs)[8]0.002 - 2.4 µg/kg (for OCPs)[8]~0.4 - 1.0 ppb (for some pesticides)[6]
Limit of Quantification (LOQ) 0.01 mg/kg[1]0.06 - 0.87 µg/L (for OCPs)[8]0.01 - 7.4 µg/kg (for OCPs)[8]Not explicitly found for this compound
Accuracy (Recovery) 75.63 - 117.92%[1]>80% (for aldrin/dieldrin)[6]High recoveries (82-117%) have been reported for OCPs.[9]97.6 - 101.5% (for some pesticides)[6]
Precision (%RSD) < 20%[6]< 6.03% (for aldrin/dieldrin)[6]≤20% is a general acceptance criterion.[9]< 1%[6]
Linearity (R²) >0.998[6]>0.99[6]>0.99 for most pesticides.[10]>0.99[6]
Confirmation Requires second column confirmation.[6]Inherent.[6]Inherent.Requires MS confirmation.[6]
Primary Application Routine quantification.[6]Confirmation and quantification.[6]Trace-level analysis in complex matrices.[2]Alternative for thermally labile compounds.[6]

Experimental Protocols

Effective sample preparation is critical for accurate and reliable quantification of this compound.[3] The choice of method depends on the sample matrix.[7]

Method 1: QuEChERS-GC-µECD for Animal-Derived Foods

This method is suitable for the analysis of endrin and its metabolite, δ-keto endrin (endrin ketone), in fatty food matrices such as chicken, pork, beef, egg, and milk.[1]

  • Sample Extraction: Samples are extracted with acidified acetonitrile.[1]

  • Salting Out: The extract is partitioned using magnesium sulfate (B86663) and sodium acetate.[1]

  • Clean-up: The supernatant is purified using a dual-layer solid-phase extraction (SPE) cartridge containing Supelclean ENVI-Carb and primary secondary amine (PSA) sorbents.[1]

  • Instrumental Analysis: The final extract is analyzed using a gas chromatograph equipped with a micro-electron capture detector (GC-µECD).[1]

Method 2: GC-ECD for Water Analysis

This method is suitable for the quantification of a range of organochlorine pesticides, including endrin ketone, in water samples.[1]

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common for water samples.[6] For LLE, a 1-liter water sample is adjusted to a neutral pH and extracted three times with 60 mL of dichloromethane. The combined extracts are dried and concentrated.[11]

  • Instrumental Analysis (GC-ECD):

    • Instrument: Shimadzu 2010 plus Gas Chromatograph with a 63Ni electron capture detector or equivalent.[1][6]

    • Column: Rtx-CLPesticides (fused silica) proprietary Crossbond phase column (30 m × 0.32 mm ID × 0.50 µm) or equivalent.[1]

    • Injector: Split mode (split ratio: 10.0) at 200 °C.[1]

    • Oven Program: Initial temperature 120 °C (held for 1 min), ramped at 15 °C/min to 200 °C (held for 1 min), then ramped at 5 °C/min to 300 °C (held for 10 min).[6]

    • Carrier Gas: Nitrogen at a flow rate of 10 mL/min.[1]

    • Detector Temperature: 300 °C.[1]

Method 3: GC-MS/MS for Soil Analysis

This method allows for the simultaneous analysis of 203 pesticides, including endrin ketone, in various types of soil.[1]

  • Sample Preparation: Typically involves solvent extraction (e.g., Soxhlet extraction with a 1:1 mixture of hexane (B92381) and acetone) followed by a clean-up step using Florisil or silica (B1680970) gel column chromatography to remove matrix interferences.[11]

  • Instrumental Analysis (GC-MS/MS):

    • Oven Program: Initial temperature of 70°C for 2 min, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound, from sample collection to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample Environmental or Biological Sample Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup (Florisil, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_MS GC-MS/MS Analysis Final_Extract->GC_MS Injection Injection GC_MS->Injection Data_Processing Data Processing & Quantification Injection->Data_Processing Results Results Data_Processing->Results

General workflow for the analysis of endrin ketone.

Method Comparison Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method for this compound detection based on key analytical requirements.

Start Start: Need to Detect this compound Screening Routine Screening or High Throughput? Start->Screening Complex_Matrix Complex Matrix or Low Levels Expected? Screening->Complex_Matrix No GC_ECD GC-ECD: High Sensitivity, Cost-Effective Screening->GC_ECD Yes Confirmation Confirmatory Analysis Required? Complex_Matrix->Confirmation No GC_MSMS GC-MS/MS: Excellent Selectivity, Trace-Level Detection Complex_Matrix->GC_MSMS Yes GC_MS GC-MS: Good Selectivity, Confirmation Confirmation->GC_MS Yes HPLC Consider HPLC if Thermally Labile Confirmation->HPLC No

Decision tree for selecting an this compound analytical method.

References

Endrin vs. Endrin-Ketone: A Comparative Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the organochlorine pesticide Endrin and its primary metabolite, Endrin-ketone. The information presented herein is synthesized from toxicological studies to support research and risk assessment.

Quantitative Toxicity Data

The acute toxicity of Endrin and its metabolites varies, with some transformation products exhibiting greater toxicity than the parent compound. The following table summarizes the available oral LD50 values in rats for a direct comparison.

CompoundChemical StructureOral LD50 (mg/kg) in RatsReference(s)
Endrin[Chemical Structure of Endrin]3 - 43[1][2]
This compound (12-ketoendrin)[Chemical Structure of this compound]0.8 - 1.1[1][2][3]
Endrin Aldehyde[Chemical Structure of Endrin Aldehyde]500[2]
delta-ketoendrin[Chemical Structure of delta-ketoendrin]Less toxic than endrin[1][2]

Note: The names 12-ketoendrin, this compound, and delta-ketoendrin are often used interchangeably in the literature to refer to the same degradation product.[2]

Experimental Protocols

The following is a generalized protocol for an acute oral toxicity study, based on established methodologies, to determine the LD50 values presented above. Specific experimental details may vary between individual studies.

Acute Oral Toxicity Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test Animals:

  • Healthy, young adult rats (e.g., Carworth Farm E strain or similar), typically 12-14 weeks of age, are used.[3] Both male and female animals are included in the study.

  • Animals are acclimatized to laboratory conditions for a minimum of five days prior to the experiment.

Methodology:

  • Preparation of Dosing Solutions: The test compounds (Endrin, this compound) are dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).[3]

  • Dose Administration: A range of doses for each compound is administered orally to different groups of animals. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 20 hours, and then daily for up to 10 days).[3] Signs of intoxication, such as neurotoxic effects (convulsions, tremors), are recorded.[4][5]

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods such as graphical intrapolation.[3]

Signaling Pathways and Mechanisms of Action

The primary neurotoxic effects of both Endrin and this compound are mediated through their interaction with the central nervous system. Specifically, they act as antagonists of the gamma-aminobutyric acid (GABA) type A receptor.[6]

Metabolic Transformation of Endrin

Endrin is metabolized in mammals, with one of the key transformation products being this compound (12-ketoendrin).[3][4] This biotransformation can be considered a bioactivation process, as the resulting metabolite, 12-ketoendrin, is more toxic than the parent compound.[3][7]

Metabolic Conversion of Endrin Endrin Endrin anti-12-hydroxyendrin anti-12-hydroxyendrin Endrin->anti-12-hydroxyendrin Hydroxylation (Major) syn-12-hydroxyendrin syn-12-hydroxyendrin Endrin->syn-12-hydroxyendrin Hydroxylation (Minor) 12-ketoendrin 12-ketoendrin (this compound) anti-12-hydroxyendrin->12-ketoendrin syn-12-hydroxyendrin->12-ketoendrin

Caption: Metabolic pathway of Endrin to the more toxic 12-ketoendrin.

Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

Endrin and its metabolites, particularly this compound, exert their neurotoxic effects by binding to the GABA-A receptor in the central nervous system.[6] This binding allosterically inhibits the receptor, preventing the influx of chloride ions that normally occurs when GABA binds. The disruption of this inhibitory signaling leads to hyperexcitability of the central nervous system, resulting in symptoms such as convulsions and seizures.[4][6]

GABA-A Receptor Antagonism by Endrin/Endrin-ketone cluster_0 Normal State cluster_1 In the Presence of Endrin/Endrin-ketone GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Blocked_Receptor GABA-A Receptor (Blocked) GABA->Blocked_Receptor Binding of GABA Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Opens Neuron Neuron Chloride_Channel->Neuron Chloride Influx (Inhibition) Endrin_Ketone Endrin / this compound Endrin_Ketone->Blocked_Receptor Binds to Blocked_Channel Chloride Ion Channel (Remains Closed) Blocked_Receptor->Blocked_Channel Prevents Opening Hyperexcitability Neuronal Hyperexcitability Blocked_Channel->Hyperexcitability No Chloride Influx (Loss of Inhibition)

Caption: Mechanism of GABA-A receptor antagonism by Endrin and this compound.

References

Comparative Neurotoxicity of Endrin-Ketone and Dieldrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neurotoxic profiles of two potent organochlorine pesticides, Endrin-ketone and Dieldrin (B1670511). The information is intended for researchers, scientists, and drug development professionals engaged in toxicology, neuropharmacology, and related fields. This document summarizes key toxicological data, outlines detailed experimental methodologies, and visualizes the primary signaling pathways involved in their neurotoxic action.

Executive Summary

This compound, a major metabolite of the insecticide Endrin, and Dieldrin, a widely studied organochlorine pesticide, both exert their primary neurotoxic effects through the non-competitive antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor. This action disrupts the normal inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions. While both compounds share this primary mechanism, available data suggest differences in their acute toxicity. Furthermore, extensive research has implicated Dieldrin in neurodegenerative processes, particularly those associated with Parkinson's disease, through the induction of oxidative stress and mitochondrial dysfunction. Corresponding detailed mechanistic studies on this compound are less prevalent in the current literature.

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data for this compound and Dieldrin in rats, providing a basis for a direct comparison of their lethal doses.

CompoundSpeciesRoute of ExposureLD50 (mg/kg)Reference
This compound RatOral10[1]
Dieldrin RatOral38 - 46[2]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Primary Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

Both this compound and Dieldrin are non-competitive antagonists of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[3][4] Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. This compound and Dieldrin bind to a site within the chloride channel pore, physically blocking the flow of ions even when GABA is bound to the receptor.[3] This blockade of inhibitory signaling results in a state of uncontrolled neuronal firing, manifesting as tremors, convulsions, and in severe cases, death.[3]

While direct comparative data on the binding affinity (IC50 values) of this compound and Dieldrin for the GABA-A receptor from a single study is limited, studies on Dieldrin have reported IC50 values for the inhibition of GABA-gated chloride channels in various models. For instance, in cockroach neurons, Dieldrin exhibited an inhibitory IC50 of 16 nM.[5]

Secondary Mechanisms and Neurodegenerative Implications

Beyond its primary action on the GABA-A receptor, Dieldrin has been extensively studied for its role in neurodegenerative diseases, particularly Parkinson's disease.[6][7] Research has demonstrated that Dieldrin can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to neuronal cells.[1][8] Furthermore, Dieldrin has been shown to impair mitochondrial function, a key factor in the pathogenesis of several neurodegenerative disorders.[9][10] These effects contribute to apoptotic cell death in dopaminergic neurons, the cell type primarily affected in Parkinson's disease.[8] While this compound is known to be a potent neurotoxin, detailed investigations into its potential to induce oxidative stress and mitochondrial dysfunction are not as widely available in the scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxicity. Below are representative protocols for key experiments used to evaluate the neurotoxic effects of compounds like this compound and Dieldrin.

In Vivo Acute Oral Toxicity Study (Modified from OECD Guideline 423)
  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum.

  • Dose Administration: The test substance (this compound or Dieldrin) is dissolved in a suitable vehicle (e.g., corn oil) and administered as a single oral dose by gavage.

  • Dose Levels: A step-wise procedure is used, starting with a dose expected to be moderately toxic. The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in behavior), and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Assessment of GABA-A Receptor Antagonism using Primary Neuron Cultures
  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

  • Compound Exposure: After a specified number of days in vitro (DIV) to allow for neuronal network development, cultures are exposed to varying concentrations of this compound or Dieldrin.

  • Electrophysiology (e.g., using Micro-electrode Arrays - MEAs): Changes in spontaneous neuronal activity, such as firing rate and network bursting, are recorded before and after compound application to assess the inhibitory effect on neuronal networks.

  • Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators. An increase in intracellular calcium can indicate neuronal hyperexcitability.

  • Patch-Clamp Electrophysiology: This technique allows for the direct measurement of chloride currents through individual GABA-A receptors in response to GABA application in the presence and absence of the test compound, enabling the determination of IC50 values.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 of the compound for inhibiting GABA-induced currents or altering neuronal network activity.

Visualizing the Mechanisms of Neurotoxicity

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by this compound and Dieldrin, and a typical experimental workflow for assessing neurotoxicity.

GABA_A_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to Endrin_Dieldrin This compound / Dieldrin Endrin_Dieldrin->GABA_A_Receptor Blocks Channel

Mechanism of GABA-A Receptor Antagonism by this compound and Dieldrin.

Neurotoxicity_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_analysis Data Analysis and Comparison Animal_Model Rodent Model (e.g., Rat) Dosing Oral Gavage (Single Dose) Animal_Model->Dosing Observation Clinical Signs & Mortality (14 days) Dosing->Observation LD50_Calc LD50 Calculation Observation->LD50_Calc Comparison Comparative Analysis of LD50 and IC50 values LD50_Calc->Comparison Neuron_Culture Primary Neuronal Culture Compound_Exposure Compound Application (Concentration Gradient) Neuron_Culture->Compound_Exposure Functional_Assays Functional Assays (MEA, Patch-Clamp) Compound_Exposure->Functional_Assays IC50_Calc IC50 Calculation Functional_Assays->IC50_Calc IC50_Calc->Comparison

General Experimental Workflow for Neurotoxicity Comparison.

References

Differentiating Endrin-Ketone from Endrin Aldehyde in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in environmental monitoring, food safety analysis, and toxicological studies, the accurate differentiation of Endrin-ketone and Endrin aldehyde is critical. Both are degradation products of the highly persistent organochlorine pesticide Endrin, and their similar molecular weights and structures present a significant analytical challenge.[1][2] This guide provides a comprehensive comparison of these two isomers, focusing on their differentiation using mass spectrometry, supported by experimental data and detailed protocols.

Mass Spectral Fragmentation Analysis: Key Differentiators

The most definitive method for distinguishing between this compound and Endrin aldehyde lies in the analysis of their electron ionization (EI) mass spectra. While both compounds exhibit complex fragmentation patterns due to their polychlorinated cage structures, key differences in their fragment ions allow for unambiguous identification.

This compound typically produces a mass spectrum characterized by a prominent molecular ion peak (M+) at m/z 380, corresponding to its molecular weight. A key diagnostic fragment is often observed at m/z 345 , arising from the loss of a chlorine atom. Another significant fragment can be seen at m/z 281 .

Endrin aldehyde , also with a molecular ion at m/z 380, demonstrates a distinct fragmentation pathway. A characteristic and often abundant fragment is found at m/z 345 , similar to the ketone. However, the aldehyde functional group leads to a unique and diagnostic fragment at m/z 250 .[3] The presence and relative abundance of this ion are critical for distinguishing it from this compound.

A summary of the key differentiating ions is presented in the table below.

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of this compound and Endrin aldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that detection limits and other performance metrics can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterThis compoundEndrin AldehydeReference
Molecular Weight 380.9 g/mol 380.9 g/mol [4][5]
Key Fragment Ions (m/z) 380 (M+), 345, 281380 (M+), 345, 250[3][6]
Method Detection Limit (MDL) in Water Not explicitly found0.19 µg/L (EPA Method 525.2)[5]
Typical GC-MS Method Performance
Linearity (r²)>0.99>0.99[7]
Accuracy (Recovery %)80-120%80-120%[7]
Precision (%RSD)<15%<15%[7]

Experimental Protocols

Accurate differentiation of this compound and Endrin aldehyde relies on robust analytical methodology. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred technique.[2]

Sample Preparation (QuEChERS Method)

A widely used method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724).

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes. The resulting supernatant is ready for GC-MS analysis.[1]

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 110 °C, hold for 2 minutes.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan. In SIM mode, monitor the key differentiating ions listed in the table above.

Visualization of the Differentiation Workflow

The logical workflow for the differentiation of this compound and Endrin aldehyde using GC-MS is depicted in the following diagram.

Workflow for Differentiating this compound and Endrin aldehyde cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_identification Identification Sample Sample Collection Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Mass_Spectrum Obtain Mass Spectrum MS_Detection->Mass_Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation_Analysis Decision Key Fragment Ions Present? Fragmentation_Analysis->Decision Endrin_Ketone Identify as this compound (m/z 345, 281) Decision->Endrin_Ketone Yes (Ketone specific) Endrin_Aldehyde Identify as Endrin aldehyde (m/z 345, 250) Decision->Endrin_Aldehyde Yes (Aldehyde specific)

References

Cross-Reactivity of Endrin-Ketone in Organochlorine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of endrin (B86629) and related organochlorine pesticides in immunoassays. While quantitative data for many organochlorines is available, specific cross-reactivity data for endrin-ketone, a key degradation product of endrin, is notably absent in the reviewed scientific literature. This guide summarizes the available data, provides detailed experimental protocols, and uses visualizations to illustrate key concepts and workflows, highlighting the existing data gap for this compound.

Performance Comparison of Organochlorine Immunoassays

Immunoassays offer a rapid and sensitive screening method for detecting organochlorine pesticides. However, their specificity can be a limitation, as antibodies may cross-react with structurally similar compounds. This is particularly relevant for the cyclodiene pesticide group, which includes endrin, aldrin, and dieldrin (B1670511).

The following table summarizes the cross-reactivity of several organochlorine pesticides in a monoclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) developed for the detection of dieldrin and heptachlors.

CompoundTarget Analyte(s)Monoclonal AntibodyCross-Reactivity (%)Reference
Endrin Dieldrin & HeptachlorsDrA-04104[1]
AldrinDieldrin & HeptachlorsDrA-043.2[1]
DieldrinDieldrin & HeptachlorsDrA-04100[1]
α-EndosulfanDieldrin & HeptachlorsDrA-0441[1]
β-EndosulfanDieldrin & HeptachlorsDrA-041.1[1]
Endosulfan sulfateDieldrin & HeptachlorsDrA-041.1[1]
This compound Not AvailableNot AvailableData Not Available

Note: The cross-reactivity of this compound in this or other specific organochlorine immunoassays was not found in the reviewed scientific literature. Given that this compound is a structural isomer of endrin, it is plausible that it would exhibit some degree of cross-reactivity in immunoassays targeting endrin or other structurally similar cyclodienes. However, without experimental data, the extent of this cross-reactivity remains unknown. The availability of analytical standards for this compound suggests its importance in pesticide residue analysis.[2][3]

Experimental Protocols

A detailed methodology is crucial for understanding and reproducing cross-reactivity studies. Below is a representative experimental protocol for determining the cross-reactivity of compounds in a competitive ELISA for organochlorine pesticides.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA) Protocol for Cross-Reactivity Assessment

This protocol is adapted from methodologies used for the analysis of cyclodiene pesticides.[1]

1. Reagents and Materials:

  • Coating Antigen: A conjugate of a haptenized organochlorine analogue and a carrier protein (e.g., ovalbumin - OVA).

  • Microtiter Plates: 96-well polystyrene plates.

  • Monoclonal Antibody (MAb): Specific to the target organochlorine pesticide(s).

  • Blocking Buffer: e.g., 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stopping Solution: e.g., 1 M Sulfuric Acid.

  • Standards: Certified reference standards of the target analyte and potential cross-reactants (e.g., endrin, aldrin, dieldrin, this compound) dissolved in an appropriate solvent (e.g., methanol).

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of a 1 µg/mL solution in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the standard solution (or sample extract) and 50 µL of the monoclonal antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Color Development: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: 100 µL of stopping solution is added to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity: The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each of the potential cross-reactants from their respective dose-response curves. The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Competitive Immunoassay Principle cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Solution Immobilized_Antigen Immobilized Antigen (Pesticide-Protein Conjugate) Enzyme_Conjugated_Secondary_Antibody {Enzyme-Conjugated Secondary Antibody} Immobilized_Antigen->Enzyme_Conjugated_Secondary_Antibody Binds to Primary Ab Free_Antigen {Free Antigen (this compound & other Organochlorines)} Primary_Antibody {Primary Antibody} Primary_Antibody->Immobilized_Antigen Binds if no free antigen present Primary_Antibody->Free_Antigen Preferentially binds Substrate Substrate Enzyme_Conjugated_Secondary_Antibody->Substrate Catalyzes Color_Signal Color Signal Substrate->Color_Signal Converts to

Caption: Principle of a competitive immunoassay for pesticide detection.

ELISA Experimental Workflow A 1. Coat Plate with Antigen B 2. Wash Plate A->B C 3. Block Non-specific Sites B->C D 4. Wash Plate C->D E 5. Add Standards/Samples & Primary Antibody D->E F 6. Wash Plate E->F G 7. Add Enzyme-Conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add Substrate & Incubate H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K L 12. Analyze Data & Calculate %CR K->L

Caption: General experimental workflow for a competitive indirect ELISA.

References

Navigating Endrin-Ketone Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Endrin-ketone, a persistent and toxic degradation product of the pesticide Endrin, selecting a robust and reliable analytical method is critical.[1][2][3] This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, drawing upon experimental data from various validated methods. In the absence of direct inter-laboratory comparison studies in publicly available literature, this guide serves as a vital resource by collating and comparing performance data from individual studies.[1]

This compound's presence in environmental samples is a significant concern due to the persistence and toxicity of organochlorine compounds.[4] Accurate monitoring is crucial for assessing environmental contamination and ensuring food safety.[1][4] The choice of analytical methodology is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.[1][5] Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most prevalent techniques for this compound analysis.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are the most established and widely used.[5] The following table summarizes the performance characteristics of different analytical methods based on available data.

ParameterGC-ECDGC-MSGC-MS/MSHPLC-UV
Principle Separation by GC, detection of electrophilic compounds.Separation by GC, identification by mass-to-charge ratio.Separation by GC, enhanced selectivity and sensitivity through multiple reaction monitoring.Separation by LC, detection by UV absorbance.
Selectivity Good for halogenated compounds.Excellent (confirmatory).Excellent (highly specific).Moderate to Good.
Sensitivity (LOD) 0.039 - 0.103 ppb[4][5]~0.002 - 2.4 ppb (for OCPs)[5]Not Reported~0.4 - 1.0 ppb (for some pesticides)[5]
Linearity (R²) >0.998[5]>0.99[5]Not Reported>0.99[5]
Precision (%RSD) < 20%[5]< 6.03% (for aldrin/dieldrin)[5]Not Reported< 1%[5]
Accuracy (% Recovery) 76.94%[5]>80% (for aldrin/dieldrin)[5]97%[4]97.6 - 101.5% (for some pesticides)[5]
Confirmation Requires second column confirmation.Inherent.Inherent.Requires MS confirmation.
Primary Application Routine quantification.Confirmation and quantification.Trace-level analysis in complex matrices.Alternative for thermally labile compounds.
Note: Data for GC-MS and HPLC-UV are based on general performance for organochlorine pesticides (OCPs) due to limited specific data for this compound. The performance of any method is highly dependent on the sample matrix, preparation techniques, and laboratory practices.[4][5]

A critical aspect of GC-based methods is the monitoring and control of Endrin degradation in the instrument's inlet, as Endrin can isomerize to form Endrin aldehyde and this compound at high temperatures.[2][6] EPA Method 8081B, a common method for analyzing organochlorine pesticides, requires that the breakdown of Endrin be below 15%.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[5] Below are outlines of typical experimental protocols for the analysis of this compound.

Method 1: Gas Chromatography-Electron Capture Detection (GC-ECD) based on EPA Method 8081B

This method is a primary technique for the analysis of organochlorine pesticides, including this compound.[5]

a. Sample Preparation (Water Matrix - Liquid-Liquid Extraction): A common approach involves the extraction of the analyte from the aqueous phase into an organic solvent.[5]

b. GC-ECD Analysis: The prepared extract is then injected into the GC-ECD system.[5]

  • Gas Chromatograph: Agilent 7890A or equivalent.[5]

  • Injector: Split/splitless, 250 °C.[5]

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at 1.2 mL/min.[5]

  • Oven Program: Initial 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, hold for 10 min.[5]

  • Detector Temperature: 300-330 °C.[4]

c. Quality Control: A critical quality control measure is the monitoring of Endrin and 4,4'-DDT degradation. The degradation of both parent compounds should not exceed 15%.[4]

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Soil Analysis

This method provides high selectivity and sensitivity for the simultaneous analysis of multiple pesticides, including this compound, in complex matrices like soil.[1]

a. Sample Preparation: This typically involves solvent extraction followed by a clean-up step to remove matrix interferences.[1] A popular and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[1]

b. Instrumental Analysis (GC-MS/MS):

  • Oven Program: Initial temperature of 70°C for 2 min, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.[1]

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[2]

Method 3: Analysis in Fatty Food Matrices using GC-µECD

This method is designed for the analysis of Endrin and its metabolite, this compound, in challenging fatty food matrices.[1]

a. Sample Extraction: Samples are extracted with acidified acetonitrile.[1]

b. Salting Out: The extract is partitioned using magnesium sulfate (B86663) and sodium acetate.[1]

c. Clean-up: The supernatant is purified using a dual-layer solid-phase extraction (SPE) cartridge containing Supelclean ENVI-Carb and primary secondary amine (PSA) sorbents.[1]

d. Instrumental Analysis: The final extract is analyzed using a gas chromatograph equipped with a micro-electron capture detector (GC-µECD).[1]

Visualizing the Workflow and Chemical Context

To aid in the understanding of the analytical process and the chemical nature of the analyte, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC Gas Chromatography (GC) Concentration->GC Detector Detection (ECD, MS, MS/MS) GC->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

General workflow for the analysis of this compound.

G Endrin Endrin (C12H8Cl6O) Endrin_Aldehyde Endrin Aldehyde Endrin->Endrin_Aldehyde Isomerization (Heat, Light) Endrin_Ketone This compound (C12H8Cl6O) Endrin->Endrin_Ketone Isomerization (Heat, Light)

References

Endrin's Potent Legacy: A Comparative Analysis of its Metabolites' Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the relative potency of Endrin-ketone and other metabolites reveals a complex toxicological landscape where breakdown products can exhibit greater danger than the parent compound. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Endrin and its key metabolites, supported by experimental data, detailed methodologies, and a look into their primary mechanism of action.

Endrin, an organochlorine pesticide now banned in many countries due to its high toxicity and environmental persistence, metabolizes into several byproducts, with this compound (also known as 12-ketoendrin) being a significant and particularly potent metabolite.[1][2] Understanding the relative potencies of these metabolites is crucial for assessing the ongoing environmental and health risks associated with historical Endrin contamination.

Comparative Acute Toxicity

The acute toxicity of Endrin and its primary degradation products varies, with some metabolites demonstrating higher toxicity than the parent compound. The oral median lethal dose (LD50) in rats serves as a key indicator for this comparison.

CompoundChemical StructureOral LD50 (mg/kg) in RatsReference(s)
Endrin[Insert Chemical Structure of Endrin]3 - 43[1]
12-ketoendrin (B1218623)[Insert Chemical Structure of 12-ketoendrin]0.8 - 1.1[1]
Endrin ketone[Insert Chemical Structure of Endrin ketone]10[1]
Endrin aldehyde[Insert Chemical Structure of Endrin aldehyde]>500[1]
delta-ketoendrin[Insert Chemical Structure of delta-ketoendrin]Less toxic than endrin[1]

Note: The chemical structures for 12-ketoendrin and Endrin ketone are identical as these names are often used interchangeably for the same degradation product.[1]

The data clearly indicates that 12-ketoendrin is significantly more acutely toxic to rats than Endrin itself.[1] Endrin aldehyde, on the other hand, is considerably less toxic.[1] Another metabolite, delta-ketoendrin, is also reported to be less toxic than the parent compound.[3] The primary metabolite found in the body after exposure is anti-12-hydroxyendrin, which, along with 12-ketoendrin, is likely responsible for Endrin's toxicity.[2]

Mechanism of Action: A Disruption of a Key Neurotransmitter

The primary toxicological effect of Endrin and its metabolites is their action on the central nervous system. They are known neurotoxins that function by antagonizing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][4]

GABAReceptorAntagonism cluster_synapse Synaptic Cleft cluster_inhibition Normal Inhibitory Signaling cluster_endrin_effect Effect of Endrin/Metabolites GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to ChlorideChannel Chloride Ion Channel (Closed) Receptor->ChlorideChannel Opens BlockedChannel Chloride Ion Channel (Blocked) Receptor->BlockedChannel Prevents Opening Neuron Postsynaptic Neuron ChlorideInflux Chloride Ion Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) ChlorideInflux->Hyperpolarization Leads to Endrin Endrin / this compound Endrin->Receptor Blocks Binding Site Hyperexcitability Hyperexcitability (Convulsions, Seizures) BlockedChannel->Hyperexcitability Results in

GABA-A Receptor Antagonism by Endrin and its Metabolites.

By binding to the GABA-A receptor, Endrin and its metabolites prevent GABA from binding, which in turn blocks the influx of chloride ions into the neuron.[5] This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, manifesting as symptoms like headache, dizziness, convulsions, and in severe cases, death.[2] Emerging evidence also suggests the potential involvement of protein kinase C (PKC) in the apoptotic pathways induced by related compounds.[1]

Experimental Protocols

The determination of the relative potency of Endrin and its metabolites relies on standardized toxicological studies. Below are outlines of the key experimental methodologies.

Acute Oral Toxicity (LD50) Study in Rats

A standardized acute oral toxicity test is conducted to determine the LD50 value, which is the single dose of a substance that causes the death of 50% of a group of test animals.

Methodology:

  • Animal Model: Typically, young adult rats of a specific strain are used.

  • Dosage: A range of doses of the test substance (Endrin or its metabolites) is administered orally to different groups of animals. A vehicle control group receives only the solvent used to dissolve the substance.

  • Administration: The substance is administered via gavage directly into the stomach to ensure a precise dosage.

  • Observation: The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed, often using probit analysis, to calculate the LD50 value and its confidence limits.

In Vitro Neurotoxicity Assessment on Primary Neuron Cultures

To investigate the mechanisms of neurotoxicity, in vitro studies on cultured neurons are employed.

Methodology:

  • Cell Culture: Primary neurons are isolated from a suitable animal model, such as embryonic rat cortices, and maintained in a specific culture medium.[4]

  • Exposure: The cultured neurons are treated with varying concentrations of this compound or other metabolites for different durations.[4]

  • Cell Viability Assays: Standard assays like the MTT or LDH assay are used to measure the cytotoxic potential of the compounds.[4]

  • Electrophysiological Recordings: Techniques such as multi-electrode arrays (MEAs) can be used to measure changes in the spontaneous electrical activity of the neuronal network, including firing rate and bursting activity, following exposure to the test compounds.[4]

ExperimentalWorkflow cluster_invivo In Vivo Acute Toxicity cluster_invitro In Vitro Neurotoxicity A1 Dose Preparation (Endrin & Metabolites) A2 Oral Administration to Rats (Gavage) A1->A2 A3 Observation Period (14 days) A2->A3 A4 Data Collection (Mortality, Clinical Signs) A3->A4 A5 LD50 Calculation (Probit Analysis) A4->A5 B1 Primary Neuron Culture (from Embryonic Rat Cortices) B2 Exposure to Endrin Metabolites B1->B2 B3 Cell Viability Assays (MTT, LDH) B2->B3 B4 Electrophysiological Recordings (Multi-Electrode Arrays) B2->B4 B5 Assessment of Neurotoxic Effects B3->B5 B4->B5

Experimental Workflow for Toxicity Assessment.

References

Safety Operating Guide

Proper Disposal of Endrin-Ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like Endrin-ketone is a critical component of laboratory safety and environmental responsibility. This compound, a toxic degradation product of the organochlorine pesticide endrin, requires stringent disposal procedures due to its potential for long-term adverse effects on the environment and human health.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound waste generated in a laboratory setting, ensuring compliance with safety protocols and regulations.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as neoprene), safety goggles or a face shield, and a lab coat or overalls.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are synthesized from established laboratory hazardous waste management guidelines and should be adapted to comply with your institution's specific policies and local regulations.

Step 1: Waste Minimization

The first step in responsible waste management is to minimize the generation of hazardous waste. This can be achieved by:

  • Ordering and using the smallest practical quantity of this compound for your experiments.

  • Avoiding the preparation of excess solutions.

  • Ensuring accurate measurements to prevent the need for repeat experiments.

Step 2: Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect all solid waste contaminated with this compound, such as used weighing boats, contaminated gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[4] Do not mix with other, less hazardous waste streams.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, compatible hazardous waste container. Plastic containers are often preferred for their durability and chemical resistance.[5]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Step 3: Container Selection and Labeling

The selection and labeling of waste containers are critical for safety and regulatory compliance.

  • Container Compatibility: Use containers that are chemically compatible with this compound and any solvents used. The container must have a secure, leak-proof lid and be in good condition.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound"). The label should also include the date when the first waste was added to the container.[1]

Step 4: Disposal of Empty this compound Containers

Due to the high acute toxicity of this compound, with a reported oral LD50 in rats of 10 mg/kg, special procedures must be followed for the disposal of "empty" containers.[1][5][6] This value is significantly lower than the 50 mg/kg threshold that often dictates more stringent disposal protocols for container residues.

  • Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: Crucially, the first three rinses must be collected and disposed of as hazardous waste in your designated liquid this compound waste container.[1]

  • Final Disposal: After triple rinsing and allowing the container to air dry in a fume hood, the labels must be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, such as in a designated glass disposal box.[1]

Step 5: Storage of Hazardous Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be located at or near the point of waste generation.

  • Waste containers must be kept closed at all times, except when adding waste.

  • Secondary containment, such as a larger, chemically resistant bin, should be used for liquid waste containers to contain any potential leaks or spills.[1]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (which includes this compound) in the SAA.[5]

Step 6: Arranging for Waste Disposal

Once a waste container is full or has been in storage for the maximum allowable time (often six to twelve months, check your institutional policy), a waste pickup must be arranged through your institution's Environmental Health and Safety (EHS) department.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online system or by contacting the EHS office directly.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste from your SAA.

Quantitative Data

No specific quantitative data for this compound disposal, such as disposal costs or volumes generated, was available in the reviewed literature. The primary focus of safety and disposal guidelines is on procedural and qualitative information to ensure safe handling and regulatory compliance. The most critical quantitative value identified is the oral LD50 for rats, which informs the stringent handling and container disposal protocols.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)10 mg/kgRat[1][5][6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

EndrinKetoneDisposal cluster_generation Waste Generation & Collection cluster_container Empty Container Disposal cluster_storage Waste Storage cluster_pickup Final Disposal generation This compound Waste Generated (Solid, Liquid, Sharps) segregation Segregate Waste Streams generation->segregation collection Collect in Labeled, Compatible Hazardous Waste Containers segregation->collection saa Store in Designated Satellite Accumulation Area (SAA) collection->saa empty_container Original this compound Container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect First 3 Rinses as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Air Dry triple_rinse->deface_label collect_rinsate->collection Add to Liquid Waste dispose_container Dispose as Non-Hazardous Waste deface_label->dispose_container secondary_containment Use Secondary Containment for Liquids saa->secondary_containment request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) saa->request_pickup ehs_collection EHS Collects Waste from Lab request_pickup->ehs_collection final_disposal Transport to Approved Hazardous Waste Facility (Incineration or Landfill) ehs_collection->final_disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Endrin-ketone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Endrin-ketone

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and data are critical for ensuring laboratory safety and proper management of this hazardous compound.

This compound is a highly toxic organochlorine compound that necessitates stringent safety protocols. It is fatal if swallowed and toxic upon skin contact or inhalation.[1][2] All procedures involving this compound must be conducted with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene or PVC).[1][3] For brief contact, a glove with a protection class of 3 or higher is recommended (>60 minutes breakthrough time).[3] For prolonged contact, a protection class of 5 or higher is advised (>240 minutes breakthrough time).[3]To prevent dermal absorption, which is a significant route of exposure and toxicity.[1][2]
Eye Protection Safety glasses with side shields or chemical goggles.[1][3]To protect eyes from splashes or aerosolized particles of the compound.
Body Protection A lab coat or chemical-resistant overalls.[1][3] For major spills or when there is a high risk of exposure, full-body protective clothing is necessary.[3]To minimize skin contact with the chemical.
Respiratory Protection All handling of neat material and concentrated solutions must be performed in a certified chemical fume hood.[1] A respirator (Type AB-P Filter of sufficient capacity) may be required depending on the nature of the work.[3]To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure leading to systemic toxicity.[1]
Toxicity Data

The following table summarizes the key toxicity data for this compound. Note the high acute toxicity via ingestion.

MetricValueSpeciesReference
Oral LD5010 mg/kgRat[4][5]
Hazard ClassAcute Toxicity, Oral - Category 2N/A[6]
Hazard ClassAcute Toxicity, Dermal - Category 3N/A[2]
Hazard ClassAcute Toxicity, Inhalation - Category 3N/A[2]

No specific occupational exposure limits (OELs) have been established for this compound.[5][7] However, for its parent compound, Endrin, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.1 mg/m³ over an 8-hour workshift.[8] This should be considered as a guideline for minimizing exposure.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial. The following workflow outlines the necessary steps from receipt of the chemical to its final disposal.

EndrinKetoneWorkflow cluster_prep Preparation and Handling cluster_cleanup Decontamination and Waste Management cluster_disposal Disposal start Receiving and Storage ppe Don Appropriate PPE start->ppe Before any handling fume_hood Work in a Certified Fume Hood ppe->fume_hood handling Handling of Neat Compound and Solutions fume_hood->handling weighing Accurate Weighing handling->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution end_handling Completion of Experimental Work dissolution->end_handling decontaminate_glassware Decontaminate Glassware and Surfaces end_handling->decontaminate_glassware Post-experiment segregate_waste Segregate Hazardous Waste (Solid and Liquid) decontaminate_glassware->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste disposal_request Arrange for Professional Hazardous Waste Disposal store_waste->disposal_request end Final Disposal via Incineration or Chemical Treatment disposal_request->end

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Storage: Upon receipt, store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The storage temperature should be maintained between 2-30°C, and the container should be protected from light.[1]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All work with the neat compound or its concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of dust or aerosols.[1][3]

    • When weighing the solid, do so carefully to prevent the generation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Spill Management:

    • Minor Spills: In the event of a small spill, remove all ignition sources.[3] Clean the spill immediately using dry cleanup procedures to avoid generating dust.[3] Place the contaminated materials into a suitable, labeled container for hazardous waste disposal.[3]

    • Major Spills: For larger spills, evacuate the area and move upwind.[3] Immediately alert emergency responders and inform them of the nature and location of the hazard.[3] Do not attempt to clean up a major spill without appropriate training and full protective equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4]

  • Waste Segregation: Segregate all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips) and empty containers, from non-hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound.

  • Final Disposal: The recommended disposal methods for the parent compound, Endrin, are incineration or chemical treatment (reductive dechlorination).[9] While specific guidelines for this compound are not available, these methods are likely appropriate.[9] Do not dispose of this compound waste down the drain or in regular trash.[4]

Experimental Protocol: Preparation of a Standard Solution

This protocol provides a general method for preparing a standard solution of this compound.

  • Objective: To prepare a 100 µg/mL primary stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile).[1]

  • Materials:

    • This compound neat standard

    • Class A volumetric flasks (e.g., 10 mL)[1]

    • Analytical balance (readable to at least 0.01 mg)[1]

    • Ethyl acetate or acetonitrile (B52724) (pesticide residue grade)

    • Amber glass vials with PTFE-lined caps[1]

    • Ultrasonic bath

  • Procedure:

    • In a certified chemical fume hood, carefully weigh the desired amount of this compound standard onto a weighing boat.[1]

    • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.[1]

    • Rinse the weighing boat with small aliquots of the solvent and transfer the rinsings into the volumetric flask to ensure all the standard is transferred.[1]

    • Add solvent to the flask until it is about half-full.[1]

    • Cap the flask and gently swirl to dissolve the solid. An ultrasonic bath can be used briefly to aid dissolution.[1]

    • Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.[1]

    • Transfer the stock solution to a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.[1]

    • Store the stock solution in a refrigerator at 2-8°C, protected from light.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.